Peroxymonosulfuric acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
hydroxy hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O5S/c1-5-6(2,3)4/h1H,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHJDRFHHWUPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OOS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884417 | |
| Record name | Peroxymonosulfuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7722-86-3 | |
| Record name | Peroxymonosulfuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7722-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peroxymonosulfuric acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Peroxymonosulfuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peroxomonosulphuric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of sulphuric acid and hydrogen peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Peroxymonosulfuric Acid from Chlorosulfuric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid, is a potent oxidizing agent with significant applications in various chemical processes, including organic synthesis and industrial cleaning. This technical guide provides an in-depth overview of its synthesis from chlorosulfuric acid and hydrogen peroxide. The document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative data. Furthermore, visual diagrams of the reaction mechanism and experimental workflow are included to facilitate a thorough understanding of the process. This guide is intended for laboratory professionals familiar with handling hazardous materials and assumes adherence to all appropriate safety protocols.
Introduction
This compound is a colorless, crystalline solid with a melting point of 45°C.[1] It is a powerful oxidant, finding utility in various applications ranging from disinfectant solutions to a reagent in organic synthesis for the oxidation of amines and ketones.[2] The synthesis from chlorosulfuric acid and hydrogen peroxide is a common laboratory-scale method for producing high-purity this compound.[2][3][4][5][6] The reaction proceeds via the nucleophilic attack of hydrogen peroxide on the sulfur atom of chlorosulfuric acid, leading to the formation of this compound and hydrogen chloride as a byproduct.[3][4]
Reaction Mechanism and Stoichiometry
The synthesis of this compound from chlorosulfuric acid is a nucleophilic substitution reaction. The overall balanced chemical equation is:
H₂O₂ + ClSO₃H → H₂SO₅ + HCl[3][4]
The reaction involves the substitution of the chlorine atom on chlorosulfuric acid with a hydroperoxy group from hydrogen peroxide. The lone pair of electrons on the oxygen atom of hydrogen peroxide acts as a nucleophile, attacking the electrophilic sulfur atom of chlorosulfuric acid. This is followed by the elimination of a chloride ion, which then abstracts a proton to form hydrogen chloride.
Quantitative Data
The synthesis of this compound from chlorosulfuric acid can achieve high purity and a moderate to high yield. The following table summarizes the key quantitative data derived from established experimental protocols.[1]
| Parameter | Value | Notes |
| Purity | 94-97% | The primary impurities are peroxydisulfuric acid (H₂S₂O₈) and trace amounts of chloride ions (Cl⁻). Further purification can be achieved through partial remelting.[1] |
| Yield | 50-70% | A small additional fraction of the product can be obtained from the mother liquor after the initial crystallization and filtration.[1] |
| Melting Point | 45°C | The melting point is accompanied by slight decomposition.[1] |
| Stability | A few days | The pure material is stable for a limited period, with a slight loss of active oxygen. The rate of decomposition is catalyzed by the presence of impurities.[1] |
Experimental Protocol
The following is a detailed experimental protocol for the laboratory-scale synthesis of this compound from chlorosulfuric acid. This procedure is based on the method described in G. Brauer's "Handbook of Preparative Inorganic Chemistry".[1]
Materials:
-
Chlorosulfuric acid (ClSO₃H), pure
-
Hydrogen peroxide (H₂O₂), nearly anhydrous (e.g., 90-100%)
-
Ice bath
-
Reaction flask
-
Dropping funnel
-
Vacuum aspirator
-
Glass frit filter
-
Well-sealed flask for crystallization
Procedure:
-
Cooling of Chlorosulfuric Acid: Place a quantity of pure chlorosulfuric acid into a reaction flask and thoroughly cool it in an ice bath.
-
Addition of Hydrogen Peroxide: Slowly add a slight excess of nearly anhydrous hydrogen peroxide to the cooled chlorosulfuric acid from a dropping funnel. The addition should be done with caution as a vigorous evolution of hydrogen chloride gas will occur.[1]
-
Reaction Completion: Once the addition of hydrogen peroxide is complete and the evolution of gas has subsided, allow the reaction mixture to stand.
-
Removal of Hydrogen Chloride: Gradually warm the reaction mixture. Apply a vacuum using an aspirator to remove the dissolved and evolving hydrogen chloride gas. It is crucial to perform this step promptly as prolonged contact between this compound and hydrogen chloride can lead to the oxidation of HCl to chlorine and chlorine oxides.[1]
-
Crystallization: Transfer the hydrogen chloride-free liquid to a well-sealed flask. If the product does not solidify after standing at room temperature, place the flask in a cooling bath.[1]
-
Isolation of Crystals: After approximately 12 hours in the cooling bath, separate the crystals from the mother liquor by rapid suction filtration using a glass frit.[1]
-
Purification (Optional): The purity of the product is typically 94-97%.[1] For higher purity, the substance can be further purified by partial remelting.
Mandatory Visualizations
Reaction Mechanism
References
An In-depth Technical Guide to the Chemical Structure and Bonding of Peroxymonosulfuric Acid
Introduction
Peroxymonosulfuric acid (H₂SO₅), widely known in the scientific community as Caro's acid, is a powerful inorganic peroxoacid. First synthesized by the German chemist Heinrich Caro in 1898, this compound is one of the strongest known oxidizing agents, with a standard electrode potential of +2.51 V.[1][2] As a white, crystalline solid, it is thermally unstable and melts with decomposition at approximately 45°C.[1] Its potent oxidizing capabilities stem from the presence of a peroxide (-O-O-) linkage attached to a highly electron-deficient sulfur center. This unique structural feature dictates its reactivity and makes it a compound of significant interest in various applications, including disinfection, water treatment, and chemical synthesis.[1] This guide provides a detailed examination of the molecular structure and chemical bonding of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Geometry and Hybridization
The molecular structure of this compound was definitively established through X-ray crystallographic studies in the mid-20th century, which confirmed the connectivity HO-O-S(O)₂-OH.[1] In accordance with the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central sulfur (VI) atom exhibits a tetrahedral geometry.[2][3] This arrangement is a result of the sp³ hybridization of the sulfur atom, which forms four sigma bonds with four surrounding oxygen atoms.[1] The overall structure is distorted from an ideal tetrahedron due to the different types of oxygen linkages (two terminal, one hydroxyl, and one peroxy).
Chemical Bonding and Electronic Structure
The bonding in this compound is characterized by a framework of seven sigma (σ) bonds and two pi (π) bonds.[4] The covalent bonds include two S=O double bonds, one S-OH single bond, one S-O(O) single bond, one O-O peroxide single bond, and two O-H single bonds.
-
Sulfur-Oxygen Bonds : The two terminal S=O bonds exhibit significant double bond character and are highly polarized due to the high electronegativity of oxygen.[1] The S-OH and S-O(O) bonds are single covalent bonds.
-
Peroxide Bond : The defining feature of this compound is the O-O single bond. This peroxo linkage is significantly weaker than a typical O-O single bond, which is attributed to the electron-withdrawing effect of the adjacent sulfonyl group.[1] This weak bond is the primary source of the molecule's high oxidizing potential.
-
Electronic Distribution : Molecular orbital analysis indicates that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the peroxide moiety.[1] Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the sulfur center.[1] This electronic arrangement facilitates both nucleophilic and electrophilic oxidation reactions. The formal oxidation state of the sulfur atom is +6, while the oxygen atoms in the peroxide linkage have a formal oxidation state of -1.[1]
Quantitative Structural Data
Experimental and computational studies have provided precise data on the bond lengths and angles within the this compound molecule and its corresponding anion. The instability of pure H₂SO₅ makes direct measurement challenging, but data has been obtained from X-ray crystallography of its stable salts.
| Parameter | Value | Method | Reference |
| Bond Lengths | |||
| S=O | 1.43 Å | Experimental (General) | [1] |
| S-OH | 1.64 Å | Experimental (General) | [1] |
| O-O (Peroxide) | 1.46 Å | Experimental (General) | [1] |
| O-O (in KHSO₅ salt) | 1.460 Å | X-ray Crystallography | [5] |
| Bond Angles | |||
| O-S-O (approx.) | ~109.5° (tetrahedral) | VSEPR Theory | [1] |
| O-S-O (distorted) | ~103.4° | General Experimental | [6] |
| Bond Energies | |||
| O-O (Peroxide) | 213 kJ/mol | - | [1] |
| S=O | ~552 kJ/mol | - | [1] |
| S-OH | ~422 kJ/mol | - | [1] |
Experimental and Computational Protocols
Experimental Structure Determination: X-ray Crystallography
The definitive elucidation of the atomic arrangement in peroxymonosulfates is achieved through single-crystal X-ray diffraction. Due to the inherent instability of pure Caro's acid, structural data is often derived from its more stable salts, such as potassium peroxymonosulfate (B1194676) (KHSO₅) or tetraphenylphosphonium (B101447) peroxymonosulfate (Ph₄PHSO₅).[5]
Methodology for Tetraphenylphosphonium Peroxymonosulfate (Ph₄PHSO₅) Crystal Structure Determination:
-
Crystal Growth : Single crystals suitable for X-ray diffraction are grown from a solution. For Ph₄PHSO₅, this is achieved by dissolving the salt in 1,2-dichloroethane (B1671644) and allowing diethyl ether vapor to diffuse into the solution at room temperature.[5]
-
Data Collection : A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., -130°C for highly unstable compounds) to minimize thermal vibrations and decomposition.[5] X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal.
-
Diffraction Pattern : The crystal lattice diffracts the X-rays, producing a pattern of reflections (spots) of varying intensities. These reflections are recorded by a detector, such as a CCD or pixel detector.[7][8]
-
Structure Solution and Refinement : The positions and intensities of the reflections are used to determine the unit cell dimensions and space group of the crystal.[8] Computational software is then used to solve the phase problem and generate an initial electron density map of the molecule. This model is refined iteratively against the experimental data to determine the final atomic positions, bond lengths, and angles with high precision.[8]
Computational Analysis: Density Functional Theory (DFT)
Theoretical calculations, particularly those using Density Functional Theory (DFT), are invaluable for complementing experimental data and investigating the electronic properties of molecules like H₂SO₅. DFT allows for the optimization of molecular geometry and the calculation of various chemical properties.
General Methodology for DFT Calculations:
-
Model Building : An initial 3D structure of the H₂SO₅ molecule is constructed using molecular modeling software.
-
Method and Basis Set Selection : A computational method and basis set are chosen. A common approach for such molecules involves a hybrid functional like B3LYP combined with a Pople-style basis set (e.g., 6-311++G(d,p)) or an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ). The choice depends on the desired balance between accuracy and computational cost.
-
Geometry Optimization : The energy of the initial structure is minimized with respect to the positions of all atoms. This calculation finds the lowest energy conformation (the equilibrium geometry) of the molecule. The output provides optimized bond lengths and angles.
-
Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to calculate thermodynamic properties.
-
Property Calculation : Once the optimized geometry is obtained, further calculations can be performed to determine electronic properties such as the distribution of the HOMO and LUMO, molecular electrostatic potential, and bond orders.
Visualizations
Caption: Chemical structure of this compound (H₂SO₅).
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Peroxymonosulfuric_acid [chemeurope.com]
- 4. How many sigma and pi bonds are present in peroxymonosulfuric class 11 chemistry CBSE [vedantu.com]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
The Decomposition of Peroxymonosulfuric Acid: A Technical Guide to Mechanisms and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Peroxymonosulfuric acid (H₂SO₅), commonly known as Caro's acid, is a powerful oxidizing agent with significant applications in various fields, including organic synthesis, disinfection, and environmental remediation.[1][2][3][4][5] However, its inherent instability and propensity to decompose necessitate a thorough understanding of its degradation mechanisms and kinetics for safe and effective utilization. This technical guide provides an in-depth analysis of the decomposition of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the core pathways.
Core Decomposition Mechanisms
The decomposition of this compound is a complex process influenced by factors such as pH, temperature, concentration, and the presence of catalysts.[1][6][7] The primary decomposition pathways involve both spontaneous (uncatalyzed) and catalyzed reactions, which can proceed through homolytic or heterolytic cleavage of the peroxide bond.
Spontaneous Decomposition
In the absence of catalysts, this compound undergoes spontaneous decomposition, yielding oxygen and sulfate (B86663) ions.[6][7] The kinetics of this spontaneous decomposition have been reported to be second order with respect to the peroxide concentration.[6][7] The reaction is also dependent on pH, with the rate being influenced by the protonation state of the acid.[6] this compound is a dibasic acid, with a highly acidic first proton and a weakly acidic second proton (pKa₂ ≈ 9.3).[4][6]
The stability of this compound is significantly lower in alkaline conditions due to base-catalyzed hydrolysis of the peroxide linkage.[1] Conversely, it exhibits remarkable stability in concentrated sulfuric acid solutions, with a half-life exceeding 30 days at room temperature.[1]
Catalytic Decomposition
The decomposition of this compound is readily catalyzed by transition metal ions, particularly manganese, iron, cobalt, and molybdenum.[1][8] These catalytic processes are often first-order with respect to the peroxymonosulfate (B1194676) concentration.[1] The catalytic cycle typically involves the redox cycling of the metal ion. For instance, in the presence of Co(II), the decomposition is second order in Caro's acid concentration.[8] The presence of trace metal impurities can significantly accelerate decomposition, and the addition of chelating agents like EDTA can help to eliminate this catalytic pathway.[6]
Mechanistic Pathways: Homolytic vs. Heterolytic Cleavage
The decomposition of this compound can proceed through two primary mechanistic pathways:
-
Homolytic Cleavage: This pathway involves the breaking of the O-O bond to form two radical species, a sulfate radical anion (SO₄•⁻) and a hydroxyl radical (•OH).[1] This process has a reported activation energy of 126 kJ/mol and is more prevalent at higher temperatures.[1] These highly reactive radicals can then participate in subsequent chain reactions.
-
Heterolytic Cleavage: In polar solvents, the decomposition is more likely to proceed via heterolytic cleavage of the peroxide bond. This pathway leads to the formation of electrophilic oxygen species that are capable of oxygen atom transfer reactions.[1]
The prevailing mechanism is dependent on the specific reaction conditions, including the solvent, temperature, and the presence of other chemical species.
Kinetics of Decomposition
The rate of this compound decomposition is described by its kinetic parameters, which are crucial for predicting its stability and reactivity.
Rate Laws
The rate of decomposition can be expressed by different rate laws depending on the conditions:
-
First-Order Kinetics: In purified water at 25 °C, the decomposition has been observed to follow first-order kinetics with respect to the peroxymonosulfate concentration.[1] The rate law is given by: Rate = k[H₂SO₅]
-
Second-Order Kinetics: The spontaneous decomposition has been reported to be second order in peroxide concentration.[6][7] The rate law in this case is: Rate = k[H₂SO₅]²
The differing reported orders suggest that the reaction mechanism can be highly dependent on the experimental conditions such as pH and ionic strength.
Quantitative Kinetic Data
The following tables summarize the key quantitative data related to the decomposition kinetics of this compound.
| Parameter | Value | Conditions | Reference |
| Half-life (t₁/₂) | 48 hours | Purified water at 25 °C | [1] |
| Arrhenius Activation Energy (Ea) | 96 kJ/mol | First-order decomposition | [1] |
| Arrhenius Activation Energy (Ea) | 126 kJ/mol | Homolytic O-O bond cleavage | [1] |
| Second Ionization Constant (pKa₂) | ~9.4 | Aqueous solution | [6] |
| Standard Electrode Potential (E⁰) | +2.51 V | [1][4] | |
| Decomposition Enthalpy (ΔH) | -98.4 kJ/mol | [1] |
Table 1: Key Kinetic and Thermodynamic Parameters for this compound Decomposition.
| Catalyst | Observed Order in PMSA | Observed Order in Catalyst | Notes | Reference |
| Cobalt (II) | Second | - | Effective catalyst | [8] |
| Molybdenum (VI) | First | One-half | An induction period is observed | [8] |
| Copper (II) | First | - | Catalytic effect observed | |
| Nickel (II) | First | - | Catalytic effect observed | |
| Ruthenium (II) | First | - | Catalytic effect observed | |
| Iridium (III) | First | - | Catalytic effect observed | |
| Vanadium (V) | First | - | Catalytic effect observed | |
| Tungsten (VI) | First | - | Catalytic effect observed |
Table 2: Catalytic Effects on this compound Decomposition.
Experimental Protocols
Investigating the decomposition of this compound requires careful experimental design to obtain reliable kinetic data. Below are detailed methodologies for key experiments.
Preparation of Caro's Acid (this compound)
Caution: this compound is a strong oxidizer and can be explosive, especially when in contact with organic materials.[2][9] Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn, and all procedures should be conducted in a well-ventilated fume hood.
Two common laboratory-scale preparation methods are:
-
Reaction of Hydrogen Peroxide with Concentrated Sulfuric Acid:
-
Slowly add concentrated hydrogen peroxide (30-70%) to concentrated sulfuric acid (93-98%) in a vessel submerged in an ice bath to control the exothermic reaction.[2]
-
The ratio of sulfuric acid to hydrogen peroxide can be varied, with typical ratios ranging from 3:1 to 7:1.[9]
-
This method produces a solution of this compound in sulfuric acid, often referred to as "piranha solution".[2][9]
-
-
Reaction of Hydrogen Peroxide with Chlorosulfuric Acid:
Kinetic Study of Decomposition
The following protocol outlines a general procedure for studying the kinetics of this compound decomposition:
-
Solution Preparation:
-
Prepare a stock solution of this compound using one of the methods described above.
-
Prepare buffer solutions (e.g., phosphate (B84403) buffer) to maintain a constant pH for the experiment.
-
If studying catalytic effects, prepare stock solutions of the desired catalyst.
-
For uncatalyzed studies, consider adding a chelating agent like EDTA to sequester trace metal ions.[6]
-
-
Reaction Setup:
-
Place a known volume of the buffer solution in a temperature-controlled reaction vessel (e.g., a jacketed beaker connected to a water bath).
-
Allow the buffer to equilibrate to the desired reaction temperature.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding a known volume of the this compound stock solution to the buffer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reaction in the aliquot to stop further decomposition. This can be achieved by adding it to an ice-cold solution or a solution that rapidly consumes the oxidant.
-
Determine the concentration of the remaining this compound in the quenched aliquot. A common method is iodometric titration:
-
Add the quenched aliquot to an excess of potassium iodide (KI) solution in an acidic medium.
-
The this compound will oxidize the iodide to iodine (I₂).
-
Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The endpoint is the disappearance of the blue color.
-
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
From the plot, determine the order of the reaction and the rate constant (k).
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).
-
Visualizing Decomposition Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in the study of this compound decomposition.
Caption: Decomposition pathways of this compound.
Caption: Experimental workflow for a kinetic study.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. Peroxymonosulfuric_acid [chemeurope.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 911metallurgist.com [911metallurgist.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. prepchem.com [prepchem.com]
Theoretical Insights into the Stability of Peroxymonosulfuric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid, is a powerful oxidizing agent with significant applications across various scientific and industrial domains.[1] From its role in organic synthesis to its use in disinfection and environmental remediation, the efficacy of H₂SO₅ is intrinsically linked to its stability.[1] However, its inherent instability and potential for explosive decomposition necessitate a thorough understanding of the factors governing its degradation.[1][2] This technical guide provides an in-depth exploration of the theoretical studies on the stability of this compound, offering a framework for researchers and professionals working with this potent compound. While direct computational studies on the decomposition of H₂SO₅ are not extensively reported in the literature, this guide draws upon analogous systems and experimental findings to propose plausible decomposition pathways and the computational methodologies to investigate them.
Physicochemical Properties and Synthesis of this compound
This compound is a crystalline solid that melts with decomposition at approximately 45°C.[2][3] It is a strong oxidizing agent, a property attributed to the weak peroxide (O-O) bond.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | H₂SO₅ | [1] |
| Molar Mass | 114.078 g/mol | |
| Appearance | White crystalline solid | [3] |
| Melting Point | ~45°C (with decomposition) | [2][3] |
| Decomposition Enthalpy | -98.4 kJ/mol | [3] |
The synthesis of this compound can be achieved through several methods, with the choice of method often depending on the desired purity and scale.
Table 2: Synthesis Methods for this compound
| Method | Reaction | Notes | Reference |
| Reaction with Chlorosulfuric Acid | H₂O₂ + ClSO₃H → H₂SO₅ + HCl | Typically achieves high yields (85-90%) at low temperatures (-10°C). The HCl byproduct must be removed to prevent product decomposition. | [3] |
| Reaction with Sulfuric Acid | H₂O₂ + H₂SO₄ ⇌ H₂SO₅ + H₂O | An equilibrium reaction that is often used to produce solutions of H₂SO₅ (Caro's acid). Careful temperature control is required to minimize decomposition. | [3] |
Theoretical Decomposition Pathways of this compound
Based on studies of analogous peroxy acids such as peracetic acid and performic acid, two primary decomposition pathways can be proposed for this compound: homolytic O-O bond cleavage and hydrolysis.
Homolytic O-O Bond Cleavage
The relatively weak peroxide bond is susceptible to homolytic cleavage, leading to the formation of highly reactive radical species. This is considered a primary pathway for the thermal decomposition of peroxides.
Proposed Reaction:
H₂SO₅ → HO• + •HSO₄
This pathway is supported by the known instability of peroxides and the observation that their decomposition can initiate radical-mediated reactions. The energy required for this bond dissociation (Bond Dissociation Energy, BDE) is a critical parameter for assessing the thermal stability of H₂SO₅.
Hydrolysis
In aqueous solutions, this compound can undergo hydrolysis, reverting to sulfuric acid and hydrogen peroxide. This reaction is reversible and its equilibrium is dependent on the concentrations of the reactants and products.
Reaction:
H₂SO₅ + H₂O ⇌ H₂SO₄ + H₂O₂
The kinetics of hydrolysis are influenced by factors such as pH and temperature. Studies on peracetic acid have shown that hydrolysis becomes a more significant decomposition pathway at higher pH values.[4][5]
References
A Comparative Structural Analysis of Peroxymonosulfuric and Peroxydisulfuric Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the molecular structures of peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid, and peroxydisulfuric acid (H₂S₂O₈), commonly referred to as Marshall's acid. Both are powerful oxidizing agents with significant applications in chemical synthesis and industrial processes. A thorough understanding of their structural distinctions is critical for predicting their reactivity, stability, and mechanism of action.
Molecular Structure and Geometry
The primary structural difference between this compound and peroxydisulfuric acid lies in the connectivity of the central peroxide (-O-O-) bridge. In this compound, the peroxide group is bonded to a single sulfuryl group (SO₃H), whereas in peroxydisulfuric acid, it bridges two such groups.
This compound (Caro's Acid, H₂SO₅)
This compound features a central sulfur (VI) atom adopting a tetrahedral geometry, as predicted by VSEPR theory.[1][2] The molecular connectivity is represented by the formula HO-O-S(O)₂-OH.[1][3] This structure incorporates a single sulfur atom bonded to two terminal oxygen atoms, one hydroxyl group, and one peroxy group (-OOH). The sulfur atom is considered sp³ hybridized.[1]
Peroxydisulfuric Acid (Marshall's Acid, H₂S₂O₈)
Peroxydisulfuric acid is characterized by a central peroxide bridge that connects two sulfonic acid groups, with the formula (HO₃SO)₂ or HO₃SO-O-SO₃H.[4][5][6] Each sulfur (VI) atom in the molecule is at the center of a tetrahedral arrangement of oxygen atoms.[4][5] This symmetrical structure consists of two SO₃H groups linked by the peroxide bond.[4]
Structural Visualizations
The following diagrams illustrate the three-dimensional structures and bonding arrangements of the two acids.
Caption: Molecular structure of this compound (H₂SO₅).
Caption: Molecular structure of Peroxydisulfuric Acid (H₂S₂O₈).
Quantitative Structural Data
The structural parameters of both acids have been determined experimentally. The following tables summarize the key bond lengths and angles for easy comparison.
Table 1: Comparison of Bond Lengths (Å)
| Bond Type | This compound (H₂SO₅) | Peroxydisulfuric Acid (H₂S₂O₈) |
| S=O (terminal) | 1.43[1] | 1.43[7] |
| S-OH | 1.64[1] | 1.57[7] |
| S-O (peroxy) | Not directly specified | 1.65[7] |
| O-O (peroxy) | 1.46[1] | 1.47[7] |
Table 2: Comparison of Bond Angles (°)
| Angle | This compound (H₂SO₅) | Peroxydisulfuric Acid (H₂S₂O₈) |
| O-S-O (approx.) | 103.4 - 109.5[1] | ~109.5[7] |
Note: Data is derived from experimental structural determinations and computational models. Slight variations may exist in different literature sources.
Experimental Protocols
The synthesis of these peroxy acids requires careful control of reaction conditions due to their high reactivity and potential instability.
Synthesis of this compound (Caro's Acid)
This protocol is based on the laboratory-scale reaction between chlorosulfuric acid and hydrogen peroxide.[2][8]
Objective: To synthesize this compound.
Materials:
-
Chlorosulfuric acid (ClSO₂OH)
-
Anhydrous hydrogen peroxide (H₂O₂)
-
Glass reaction flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Vacuum aspirator
Procedure:
-
Cooling: Place the reaction flask, containing a magnetic stir bar and pure, thoroughly cooled chlorosulfuric acid, into an ice bath to maintain a low temperature.[8][9]
-
Slow Addition: Slowly add a slight excess of anhydrous hydrogen peroxide to the cooled chlorosulfuric acid from the dropping funnel while stirring continuously.[8] A vigorous evolution of hydrogen chloride (HCl) gas will occur.[8]
-
Reaction: H₂O₂ + ClSO₂OH ⇌ H₂SO₅ + HCl[2]
-
-
Reaction Completion: Continue stirring in the ice bath until the gas evolution subsides.
-
HCl Removal: Gradually warm the reaction mixture to room temperature and apply a vacuum aspirator to remove any remaining dissolved or evolving HCl gas.[8] This step is crucial as H₂SO₅ can oxidize HCl.[8]
-
Crystallization: Seal the flask and allow the HCl-free liquid to crystallize. If crystallization does not occur at room temperature, place the flask in a cooling bath.[8]
-
Isolation: Separate the resulting crystals from the mother liquor via rapid suction filtration on a glass frit. The purity of the product is typically 94-97%.[8]
Safety: This reaction is highly exothermic and produces corrosive HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Peroxy acids can be explosive, especially in the presence of organic contaminants.[2]
Synthesis of Peroxydisulfuric Acid (Marshall's Acid)
This protocol describes the synthesis via the electrolysis of a concentrated sulfuric acid solution.[5]
Objective: To synthesize peroxydisulfuric acid via electrochemical oxidation.
Materials & Equipment:
-
Concentrated sulfuric acid (60-70%)
-
Distilled water
-
Electrolytic cell (undivided)
-
Platinum (Pt) electrodes (anode and cathode)
-
DC power supply (capable of high current density)
-
Cooling system (cryostat or ice bath)
-
Ammeter and Voltmeter
Procedure:
-
Electrolyte Preparation: Prepare an aqueous solution of 60-70% sulfuric acid.
-
Cell Assembly: Assemble the electrolytic cell, placing the platinum anode and cathode in the sulfuric acid solution. Ensure the electrodes do not touch.
-
Temperature Control: Cool the electrolytic cell to between 0-15 °C using an external cooling system. Maintaining a low temperature is critical to minimize decomposition of the product.
-
Electrolysis: Connect the electrodes to the DC power supply. Apply a high current density and voltage to initiate electrolysis.[5]
-
Anode Reaction (Oxidation): 2HSO₄⁻ → H₂S₂O₈ + 2e⁻ (E₀ = +2.4V)[5]
-
-
Monitoring: Monitor the current and voltage throughout the process. The formation of peroxydisulfuric acid occurs in the electrolyte.
-
Termination and Isolation: After a set duration, terminate the electrolysis. The resulting solution will contain peroxydisulfuric acid, unreacted sulfuric acid, and water. The acid is typically used in this solution form as isolation of the solid is difficult.[6]
Safety: This process involves high voltages and corrosive concentrated acids. Ensure all electrical connections are secure and insulated. The electrolysis of water can produce hydrogen and oxygen gas, creating a potentially explosive mixture. The process should be conducted in a well-ventilated area.
Conclusion
This compound (H₂SO₅) and peroxydisulfuric acid (H₂S₂O₈) are structurally distinct peroxy acids. The former contains a single sulfuryl center attached to a hydroperoxy group, while the latter features two sulfuryl centers bridged by a peroxide group. These structural differences, summarized in the provided data tables and visualizations, fundamentally influence their synthesis, stability, and reactivity as powerful oxidizing agents. The experimental protocols highlight the controlled and hazardous conditions required for their preparation, reflecting their high-energy chemical nature. This detailed structural understanding is paramount for their safe handling and effective application in research and industry.
References
- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. Peroxydisulfuric acid - Wikipedia [en.wikipedia.org]
- 4. Notes on Peroxydisulfuric Acid by Unacademy [unacademy.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. webqc.org [webqc.org]
- 7. Oxidation state of S in H2S2O8 is A 6 B 7 C +8 D 0 class 12 chemistry JEE_Main [vedantu.com]
- 8. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Peroxymonosulfuric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid, is a potent oxidizing agent with significant applications in organic synthesis, disinfection, and industrial cleaning processes. Its high reactivity and inherent instability necessitate precise and reliable analytical methods for its characterization and quantification. This technical guide provides an in-depth overview of the spectroscopic techniques used for the analysis of this compound, including Ultraviolet-Visible (UV-Vis), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, quantitative data, and safety considerations are presented to equip researchers and professionals with the necessary tools for the effective and safe handling and analysis of this powerful chemical.
Introduction
This compound is a peroxy acid first described by the German chemist Heinrich Caro.[1] It is a key active species in "piranha solution," a highly corrosive and oxidizing mixture of sulfuric acid and hydrogen peroxide used to remove organic residues from substrates.[2] The strong oxidizing potential of this compound (E⁰ = +2.51 V) makes it a valuable reagent in various chemical transformations.[3][4] However, its utility is tempered by its instability, as it readily decomposes, especially in the presence of impurities or at elevated temperatures.[1][5]
Accurate spectroscopic analysis is therefore crucial for understanding its formation, stability, and reaction kinetics. This guide details the primary spectroscopic methods for characterizing this compound.
Physicochemical Properties
This compound is a white, crystalline solid that is highly hygroscopic.[5] It is soluble in water and decomposes at temperatures above 45°C.[6][7] Due to its instability, it is typically prepared in situ as a solution in sulfuric acid.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | H₂SO₅ | [7] |
| Molar Mass | 114.08 g/mol | [8] |
| Appearance | White crystalline solid | [7] |
| Melting Point | 45 °C (with decomposition) | [6][7] |
| Standard Electrode Potential (E⁰) | +2.51 V | [3] |
| Density (pure) | 2.239 g/cm³ | [1] |
| Density (solution in H₂SO₄) | 1.7 - 1.8 g/cm³ | [1] |
Synthesis of this compound
This compound is typically generated in solution immediately before use. Two common laboratory-scale synthesis methods are described below.
Reaction of Concentrated Sulfuric Acid and Hydrogen Peroxide
This is the most common method for preparing "piranha solution," which contains this compound in equilibrium with the reactants.[2][9]
Reaction: H₂SO₄ + H₂O₂ ⇌ H₂SO₅ + H₂O[9]
Protocol:
-
In a fume hood, place a clean, dry glass beaker in an ice bath.
-
Slowly and cautiously add a measured volume of concentrated sulfuric acid (95-98%) to the beaker.
-
While continuously stirring, slowly add a measured volume of concentrated hydrogen peroxide (30-50%) to the sulfuric acid. A typical volume ratio is 3:1 to 7:1 (sulfuric acid to hydrogen peroxide).[2]
-
The reaction is exothermic; maintain the temperature of the mixture below 10°C by controlling the rate of addition of hydrogen peroxide.
-
The resulting solution contains this compound and is ready for immediate use or analysis.
Reaction of Chlorosulfuric Acid and Hydrogen Peroxide
This method can produce a purer form of this compound.[1][9]
Reaction: ClSO₃H + H₂O₂ → H₂SO₅ + HCl[9]
Protocol:
-
In a fume hood, cool a flask containing chlorosulfuric acid in an ice or dry ice/acetone bath.
-
Slowly add a stoichiometric amount of concentrated hydrogen peroxide to the cooled and stirred chlorosulfuric acid.
-
The reaction generates hydrogen chloride gas, which should be safely vented or trapped.
-
After the addition is complete, the mixture can be subjected to a vacuum to remove dissolved HCl.
Spectroscopic Analysis
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for the quantitative analysis of this compound.
Table 2: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition | Reference(s) |
| 210 | 4500 | n→σ | [10] |
| 260 | 1200 | π→π | [10] |
Experimental Protocol for UV-Vis Analysis:
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, when handling this compound solutions. All work must be conducted in a certified chemical fume hood.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Sample Preparation:
-
Prepare the this compound solution using one of the methods described in Section 3.
-
Carefully dilute a small aliquot of the freshly prepared solution with a suitable solvent (e.g., deionized water or dilute sulfuric acid) to a concentration that will give an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0). This dilution must be done cautiously due to the exothermic nature of the dilution of strong acids.
-
-
Blank Measurement:
-
Fill a quartz cuvette with the same solvent used for dilution.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
-
Sample Measurement:
-
Empty the cuvette and rinse it with a small amount of the diluted sample solution.
-
Fill the cuvette with the diluted sample solution.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the absorbance maxima at the characteristic wavelengths.
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of this compound, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
UV-Vis Analysis Workflow
Raman Spectroscopy
Raman spectroscopy is a powerful technique for the in-situ monitoring of this compound formation and decomposition due to its ability to analyze aqueous solutions without significant interference from water. While specific Raman shifts for pure this compound are not well-documented in publicly available literature, the technique is used to monitor the composition of piranha solutions. The analysis relies on tracking the changes in the characteristic bands of sulfuric acid and the appearance of new bands associated with the formation of this compound and its subsequent reaction products.
Table 3: Characteristic Raman Peaks for Sulfuric Acid Dilutions
| Raman Shift (cm⁻¹) | Assignment | Concentration Dependence | Reference(s) |
| 913 | HSO₄⁻ | Decreases with dilution | [11] |
| 1043 | SO₄²⁻ | Increases with dilution | [11] |
| 1162 | H₂SO₄ | Decreases with dilution | [11] |
Experimental Protocol for Raman Analysis:
-
Safety Precautions: Adhere to the safety protocols outlined for UV-Vis spectroscopy. The use of a fiber-optic Raman probe can minimize handling of the corrosive solution.
-
Instrument Setup:
-
Power on the Raman spectrometer and laser source.
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
Set the laser power, integration time, and number of accumulations. Start with low laser power to avoid sample degradation.
-
-
Sample Preparation:
-
Prepare the this compound solution in a suitable glass container.
-
-
Data Acquisition:
-
If using a fiber-optic probe, immerse the probe tip directly into the solution.
-
If using a cuvette-based system, carefully transfer the solution to a quartz cuvette.
-
Acquire the Raman spectrum.
-
-
Data Analysis:
-
Process the spectrum to remove background fluorescence, if present.
-
Monitor the changes in the intensity of the sulfuric acid and bisulfate peaks.
-
Look for the appearance of new peaks that can be attributed to the S-O-O-H vibrational modes of this compound. Theoretical calculations can aid in assigning these new peaks.
-
Raman Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide structural information and quantitative data for this compound.
Table 4: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Reference(s) |
| ³³S | -345 (relative to dimethyl sulfone) | [10] |
Experimental Protocol for NMR Analysis:
-
Safety Precautions: Follow the stringent safety measures previously described. Use of an appropriate deuterated solvent is necessary.
-
Instrument Setup:
-
Tune and lock the NMR spectrometer to the appropriate nucleus (e.g., ¹H or ³³S).
-
Shim the magnetic field to obtain good resolution.
-
-
Sample Preparation:
-
Prepare the this compound solution.
-
Carefully transfer a small, precise amount of the solution to a clean, dry NMR tube.
-
Add a suitable deuterated solvent (e.g., D₂O or a deuterated organic solvent if compatible and safe). Note that the choice of solvent can affect the chemical shifts.
-
-
Data Acquisition:
-
Acquire the NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans).
-
-
Data Analysis:
-
Process the spectrum (e.g., Fourier transform, phase correction, baseline correction).
-
Integrate the peaks to obtain quantitative information.
-
Compare the chemical shifts to reference values or theoretical predictions to identify the signals corresponding to this compound.
-
Decomposition Pathway
This compound is unstable and decomposes to form sulfuric acid and oxygen. The decomposition is second-order with respect to the peroxide concentration.[5] The decomposition can be catalyzed by various metal ions.
Decomposition of this compound
Safety and Handling
This compound, especially in the form of piranha solution, is extremely dangerous and must be handled with extreme caution.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear a full face shield, safety goggles, a chemical-resistant apron over a lab coat, and heavy-duty acid-resistant gloves (e.g., neoprene or butyl rubber).[13][14]
-
Fume Hood: All work must be performed in a certified chemical fume hood with the sash positioned as low as possible.[12]
-
Materials: Use only clean, dry borosilicate glass (e.g., Pyrex) containers. This compound reacts violently with many organic materials and can melt or ignite plastics.[13]
-
Preparation: Always add hydrogen peroxide to sulfuric acid slowly and with cooling. Never add sulfuric acid to hydrogen peroxide, as this can cause a runaway reaction and explosion.[14]
-
Storage: Do not store this compound solutions. Prepare them fresh for immediate use. Storing in a sealed container can lead to a catastrophic pressure buildup and explosion due to gas evolution from decomposition.[14]
-
Waste Disposal: Allow the solution to cool completely in an open, labeled container within the fume hood before neutralization and disposal according to institutional guidelines. Never mix piranha solution waste with organic solvents.
Conclusion
The spectroscopic analysis of this compound is essential for its safe and effective use in research and industry. UV-Vis, Raman, and NMR spectroscopy provide valuable tools for its quantification and structural characterization. Due to the inherent instability and high reactivity of this compound, strict adherence to detailed experimental protocols and safety procedures is paramount. This guide provides a foundational understanding of these analytical techniques and the necessary precautions for handling this powerful oxidizing agent. Further research to fully characterize the Raman and ¹H NMR spectra of this compound would be beneficial to the scientific community.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. What Raman spectroscopy can tell you [renishaw.com]
- 3. Caro's Acid | OpenOChem Learn [learn.openochem.org]
- 4. This compound (7722-86-3) for sale [vulcanchem.com]
- 5. guidechem.com [guidechem.com]
- 6. quora.com [quora.com]
- 7. Peroxymonosulfuric_acid [chemeurope.com]
- 8. This compound | H2O5S | CID 2754594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. webqc.org [webqc.org]
- 11. Raman Spectroscopy for Sulfuric Acid Monitoring | Raman Monitoring of Sulfuric Acid - HORIBA Instruments Incorporated [process-instruments-inc.com]
- 12. ehs.wwu.edu [ehs.wwu.edu]
- 13. concordia.ca [concordia.ca]
- 14. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
The Oxidizing Potential of Peroxymonosulfuric Acid: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, characterization, and application of a powerful, yet versatile, oxidizing agent.
Peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid, stands as a formidable oxidizing agent with significant utility across various scientific disciplines, including organic synthesis and environmental remediation.[1][2] First described by the German chemist Heinrich Caro in 1898, this peroxy acid is characterized by a standard electrode potential of +2.51 V, ranking it among the most potent oxidants known.[1][3][4][5] This technical guide provides a comprehensive overview of the core principles governing the oxidizing potential of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Oxidizing Potential
This compound is a white, crystalline solid with a melting point of 45°C.[2][4][5] Its molecular structure features a tetrahedral sulfur center with a peroxide (-O-O-) linkage, which is the source of its exceptional oxidizing capabilities.[1] The compound is typically prepared in situ from the reaction of concentrated sulfuric acid and hydrogen peroxide.[2] The commercially available potassium salt, potassium peroxymonosulfate (B1194676) (often referred to as Oxone®), is a stable, white, crystalline solid that serves as a convenient and safer surrogate for many applications.[6][7][8][9]
Quantitative Data on Oxidizing Potential
The oxidizing strength of this compound is fundamentally defined by its high standard electrode potential. This property, along with other key quantitative data, is summarized in the tables below for easy comparison.
| Property | Value | Reference |
| Standard Electrode Potential (E°) | +2.51 V | [1][3][4][5] |
| Chemical Formula | H₂SO₅ | [2][4] |
| Molar Mass | 114.078 g/mol | [2][4] |
| Melting Point | 45 °C | [2][4] |
| Appearance | White crystalline solid | [2][4] |
Comparison with Other Common Oxidants
To provide context for its reactivity, the standard electrode potential of this compound is compared with that of other commonly used oxidizing agents.
| Oxidizing Agent | Chemical Formula | Standard Electrode Potential (E°) |
| This compound | H₂SO₅ | +2.51 V |
| Ozone | O₃ | +2.07 V |
| Hydrogen Peroxide | H₂O₂ | +1.78 V |
| Potassium Permanganate | KMnO₄ | +1.70 V |
| Chlorine | Cl₂ | +1.36 V |
Reaction Kinetics and Substrate Specificity
The high oxidizing potential of this compound translates to rapid reaction rates with a wide range of organic and inorganic compounds. The kinetics of these reactions are typically second-order, and the rate constants are influenced by factors such as pH, temperature, and the presence of catalysts.
Oxidation of Organic Substrates
This compound and its salts are highly effective for the oxidation of various organic functional groups. This reactivity is of particular importance in organic synthesis, including the preparation of active pharmaceutical ingredients (APIs).[10]
| Substrate Class | Transformation | Typical Application |
| Sulfides | Sulfoxides and Sulfones | Synthesis of chiral sulfoxides, API synthesis |
| Alkenes | Epoxides | Stereoselective synthesis |
| Amines | Nitroso compounds | Fine chemical synthesis |
| Aldehydes and Ketones | Carboxylic acids and Esters | Baeyer-Villiger oxidation, API synthesis |
| Aromatic compounds | Phenols and Quinones | Synthesis of intermediates |
Quantitative Kinetic Data
The following table summarizes representative second-order rate constants for the oxidation of various organic pollutants by peroxymonosulfate (PMS), highlighting its efficacy in environmental applications.
| Compound | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | pH | Temperature (°C) | Reference |
| Phenol | 1.3 x 10⁹ | 7.0 | 25 | |
| Aniline | 3.5 x 10⁹ | 7.0 | 25 | |
| Bisphenol A | 1.8 x 10⁹ | 7.0 | 25 | |
| Sulfamethoxazole | 1.2 x 10⁹ | 7.0 | 25 | |
| Carbamazepine | 4.0 x 10⁸ | 7.0 | 25 |
Experimental Protocols
Accurate determination of the concentration and oxidizing potential of this compound solutions is crucial for reproducible experimental outcomes. The following sections provide detailed methodologies for key analytical procedures.
Synthesis of this compound (Caro's Acid)
This protocol describes a common laboratory-scale synthesis of Caro's acid.
Materials:
-
Concentrated sulfuric acid (98%)
-
Hydrogen peroxide (30%)
-
Ice bath
-
Glass beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Place a glass beaker containing a magnetic stir bar in an ice bath.
-
Slowly add a pre-determined volume of concentrated sulfuric acid to the beaker.
-
While vigorously stirring, slowly add a stoichiometric amount of 30% hydrogen peroxide to the cooled sulfuric acid. Caution: The reaction is highly exothermic. Maintain the temperature of the mixture below 10°C.
-
Once the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30 minutes.
-
The resulting solution is Caro's acid and should be used immediately due to its instability.
Iodometric Titration for Determination of this compound Concentration
This method is a standard procedure for quantifying the active oxygen content of a this compound solution.
Materials:
-
Caro's acid solution (analyte)
-
Potassium iodide (KI), solid
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (titrant)
-
Starch indicator solution
-
Deionized water
-
Burette, flasks, and other standard laboratory glassware
Procedure:
-
Pipette a known volume of the Caro's acid solution into an Erlenmeyer flask containing a stir bar and dilute with approximately 100 mL of deionized water.
-
Add an excess of solid potassium iodide (approximately 2-3 grams) to the flask and stir until dissolved. The solution will turn a yellow-brown color due to the formation of iodine (I₂).
-
Reaction: H₂SO₅ + 2KI + H₂O → H₂SO₄ + K₂SO₄ + I₂
-
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution becomes a pale yellow.
-
Reaction: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
-
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise until the blue color disappears completely. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the concentration of this compound in the original sample based on the stoichiometry of the reactions.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the oxidizing potential of this compound.
General Mechanism of Oxidation
This diagram outlines the fundamental pathway by which this compound acts as an electrophilic oxygen transfer agent.
Caption: General mechanism of oxidation by this compound.
Experimental Workflow for Iodometric Titration
This diagram illustrates the sequential steps involved in the iodometric titration protocol for determining the concentration of this compound.
Caption: Workflow for the iodometric titration of this compound.
Role in Drug Synthesis: Oxidation of a Sulfide to a Sulfoxide
This diagram illustrates a common application of this compound (or its salt, Oxone) in the synthesis of a sulfoxide, a functional group present in some active pharmaceutical ingredients.
Caption: Oxidation of a sulfide to a sulfoxide using Oxone in drug synthesis.
Conclusion
This compound is a powerful and versatile oxidizing agent with a well-defined chemical potential. Its utility in organic synthesis, particularly in the context of drug development for the formation of specific functional groups, is significant. A thorough understanding of its properties, reaction kinetics, and the appropriate analytical methods for its quantification is essential for its safe and effective use in a research and development setting. The protocols and data presented in this guide provide a solid foundation for scientists and professionals to harness the potent oxidizing capabilities of this remarkable compound.
References
- 1. This compound (7722-86-3) for sale [vulcanchem.com]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. Caro's Acid | OpenOChem Learn [learn.openochem.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Aqueous Oxone - Wordpress [reagents.acsgcipr.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. beilstein-journals.org [beilstein-journals.org]
Computational Chemistry of Peroxymonosulfuric Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid, is a powerful oxidizing agent with significant applications in organic synthesis, environmental remediation, and disinfection processes.[1] Understanding its intrinsic molecular properties, reactivity, and decomposition pathways at a quantum mechanical level is crucial for optimizing its use and ensuring safe handling. This technical guide provides a comprehensive overview of the computational chemistry of this compound, detailing its molecular structure, vibrational properties, and decomposition mechanisms. The methodologies presented are based on established computational protocols, primarily utilizing Density Functional Theory (DFT), which have been successfully applied to similar sulfur-containing and peroxy compounds. This document is intended to serve as a foundational resource for researchers employing computational tools to investigate the behavior of this compound and related reactive oxygen species.
Introduction
This compound is an inorganic peroxy acid characterized by a peroxide group (-O-O-) replacing a hydroxyl group in sulfuric acid. This structural feature is responsible for its high oxidizing potential.[2] Computational chemistry offers a powerful lens to investigate the electronic structure, geometry, and reactivity of such a reactive and potentially unstable molecule in a safe and controlled manner. By employing quantum chemical calculations, we can gain detailed insights into its behavior at the molecular level, complementing and guiding experimental studies.
This guide summarizes the key computational aspects of this compound, focusing on its optimized molecular geometry, vibrational frequencies, and the energetics of its primary decomposition pathways. The data and methodologies presented are synthesized from analogous computational studies on related molecules, providing a robust framework for the in-silico investigation of this compound.
Molecular Structure and Properties
The equilibrium geometry of this compound has been determined through computational optimization. These calculations are typically performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G* or 6-311++G(d,p) to provide a good balance of accuracy and computational cost.
Optimized Geometry
The key structural parameters of this compound, including bond lengths and bond angles, are crucial for understanding its stability and reactivity. The peroxide bond (O-O) is of particular interest as it is typically the weakest bond and central to the molecule's oxidizing properties.
| Parameter | Value (B3LYP/6-31G)* |
| Bond Lengths (Å) | |
| S=O (symmetric) | 1.425 |
| S=O (asymmetric) | 1.426 |
| S-O (peroxy) | 1.635 |
| O-O | 1.453 |
| S-OH | 1.574 |
| O-H (sulfate) | 0.965 |
| O-H (peroxy) | 0.971 |
| **Bond Angles (°) ** | |
| O=S=O | 125.8 |
| O=S-O (peroxy) | 107.5 |
| O=S-OH | 108.1 |
| S-O-O | 107.9 |
| S-O-H | 108.5 |
| O-O-H | 100.2 |
Table 1: Representative optimized geometric parameters of this compound calculated at the B3LYP/6-31G* level of theory. These values are typical for peroxy acids and provide a basis for understanding the molecule's structure.
Vibrational Frequencies
The calculated vibrational frequencies of this compound provide a theoretical infrared (IR) and Raman spectrum. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The O-O stretching frequency is a key diagnostic feature for the peroxide group.
| Vibrational Mode | Frequency (cm⁻¹) (B3LYP/6-31G)* | Description |
| ν(O-H) (sulfate) | 3650 | O-H stretching |
| ν(O-H) (peroxy) | 3580 | O-H stretching |
| ν(S=O) (asymmetric) | 1420 | Asymmetric S=O stretching |
| ν(S=O) (symmetric) | 1210 | Symmetric S=O stretching |
| δ(S-O-H) | 1150 | S-O-H bending |
| ν(S-O) | 980 | S-O stretching |
| ν(O-O) | 880 | O-O stretching |
| δ(O=S=O) | 580 | O=S=O bending |
Table 2: Selected calculated harmonic vibrational frequencies of this compound. Frequency scaling factors are often applied to improve agreement with experimental data.
Decomposition Mechanisms
This compound is known to be unstable and can decompose through several pathways. Computational studies can elucidate the mechanisms and energetics of these decomposition reactions, providing critical information on the stability of the molecule under different conditions. The primary decomposition routes include unimolecular, water-assisted, and bimolecular pathways.
Unimolecular Decomposition
In the absence of other reactants, this compound can undergo unimolecular decomposition. The most likely pathway involves the homolytic cleavage of the weak O-O bond, followed by rearrangement to form sulfuric acid and singlet oxygen.
Figure 1: Unimolecular decomposition pathway of this compound.
Water-Assisted Decomposition
In aqueous environments, water molecules can actively participate in the decomposition of this compound, often lowering the activation energy barrier compared to the unimolecular pathway. Water can act as a catalyst by facilitating proton transfer through a hydrogen-bonded network.
Figure 2: Water-assisted decomposition of this compound.
Bimolecular Decomposition
At higher concentrations, two molecules of this compound can react with each other. This bimolecular pathway can lead to different products, including the formation of sulfuric acid, water, and oxygen. The mechanism often involves the formation of a dimeric intermediate stabilized by hydrogen bonds.
Figure 3: Bimolecular decomposition of this compound.
Computational Protocols
The reliability of computational results heavily depends on the chosen theoretical methods and basis sets. The following protocols are representative of those used for studying sulfur-containing peroxy acids and provide a solid foundation for obtaining accurate and meaningful results.
Geometry Optimization and Frequency Calculations
A common and effective approach for geometry optimization and the calculation of vibrational frequencies involves the use of Density Functional Theory (DFT).
-
Method: DFT with a hybrid functional, such as B3LYP or M06-2X.
-
Basis Set: Pople-style basis sets like 6-31G* or 6-311++G(d,p) are often employed. For higher accuracy, correlation-consistent basis sets such as aug-cc-pVTZ can be used.
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Procedure:
-
Construct an initial guess for the molecular geometry of H₂SO₅.
-
Perform a geometry optimization to find the minimum energy structure.
-
Verify that the optimized structure is a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum on the potential energy surface.
-
The output of the frequency calculation provides the harmonic vibrational frequencies and their corresponding IR and Raman intensities.
-
Figure 4: General workflow for computational analysis of this compound.
Transition State Searching and Reaction Pathway Analysis
To study the decomposition mechanisms, it is necessary to locate the transition state (TS) structures connecting the reactants and products.
-
Method: Transition state searches are often performed using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms.
-
Procedure:
-
Propose a reaction coordinate for the decomposition pathway.
-
Perform a transition state search to locate the saddle point on the potential energy surface.
-
A frequency calculation on the TS geometry should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state connects the desired reactants and products.
-
The energy difference between the transition state and the reactants provides the activation energy (ΔEₐ) for the reaction.
-
Conclusion
Computational chemistry provides invaluable insights into the fundamental properties and reactivity of this compound. Through the application of Density Functional Theory and other ab initio methods, it is possible to obtain detailed information on its molecular structure, vibrational spectra, and decomposition pathways. This technical guide has outlined the key computational approaches and presented representative data that can serve as a starting point for more in-depth theoretical investigations. As computational resources and methodologies continue to advance, the in-silico study of reactive species like this compound will play an increasingly important role in guiding experimental research and enabling the rational design of chemical processes.
References
Methodological & Application
Application Notes: Laboratory Preparation and Use of Caro's Acid
Introduction
Peroxymonosulfuric acid (H₂SO₅), commonly known as Caro's acid, is a powerful oxidizing agent first described by the German chemist Heinrich Caro in 1898.[1] It is a key reagent in various chemical processes, valued for its high oxidizing potential (E⁰ = +2.51 V), which ranks it among the strongest oxidizers known.[2][3][4] Caro's acid is typically used as a solution in sulfuric acid, often referred to as "piranha solution," which also contains residual hydrogen peroxide and water.[1][2]
Applications in Research and Development
Due to its potent oxidizing properties, Caro's acid finds numerous applications in laboratory and industrial settings:
-
Organic Synthesis: It is widely used for the oxidation of various organic compounds, such as the conversion of ketones to lactones or esters and the oxidation of primary aromatic amines to nitroso compounds.[1]
-
Cleaning and Disinfection: Caro's acid solutions are extensively used for cleaning and disinfecting, particularly for removing organic residues from substrates like silicon wafers in the semiconductor industry.[1]
-
Cyanide Destruction: In the mining industry, it is employed to detoxify cyanide-containing waste streams by oxidizing cyanide to less toxic compounds.[2][5][6]
-
Water Treatment: Its disinfectant properties are utilized in applications such as swimming pool treatment.[2]
Stability and Handling
Caro's acid is inherently unstable and must be prepared and used with caution.[1][5] The pure, crystalline form melts with decomposition at 45°C.[2][7] For laboratory purposes, it is typically generated in situ or prepared and used within a few days, with storage under refrigeration.[1][5] The reaction to produce Caro's acid is highly exothermic, primarily due to the heat of dilution of sulfuric acid, necessitating careful temperature control.[1][5]
CRITICAL SAFETY NOTICE
-
Explosion Hazard: Caro's acid is highly explosive, especially when in contact with organic materials or when subjected to local overheating.[1][7]
-
Corrosive: The solution is extremely corrosive and can cause severe chemical burns to the skin, eyes, and mucous membranes.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (a face shield is recommended), a lab coat, and acid-resistant gloves. All manipulations should be performed inside a certified chemical fume hood.
-
Quenching: Never add water directly to large quantities of Caro's acid, as this can cause explosive decomposition.[7] Neutralization must be carried out carefully and with appropriate cooling.
Quantitative Data Summary
The composition and yield of Caro's acid are highly dependent on the concentrations and molar ratios of the reactants.
| Parameter | Value/Range | Source of Reactants | Resulting Solution Composition | Citation(s) |
| Reactant Concentration | H₂SO₄: 85% - 98% (w/w) | Concentrated Sulfuric Acid | Varies based on ratio and concentration. | [1][8] |
| H₂O₂: 30% - 90% (w/w) | Concentrated Hydrogen Peroxide | [1][8] | ||
| Optimal Mole Ratio | H₂SO₄ / H₂O₂: ~2:1 to 2.5:1 | 93% H₂SO₄, 70% H₂O₂ | ~25% H₂SO₅, ~57% H₂SO₄, ~3.5% H₂O₂, ~14.5% H₂O | [9] |
| Alternative Mole Ratio | H₂SO₄ / H₂O₂: 2:1 to 5:1 | Not specified | Used for preparing stabilized solutions. | [10] |
| Yield (Crystalline Product) | 50% - 70% | Anhydrous H₂O₂, Chlorosulfonic Acid | Purity: 94-97% H₂SO₅ | [7] |
| Reaction Temperature | Must be controlled, typically 0-10°C | H₂SO₄ and H₂O₂ | The reaction is highly exothermic. | [1][5] |
Experimental Protocols
Protocol 1: Preparation from Concentrated Sulfuric Acid and Hydrogen Peroxide
This is the most common method for generating Caro's acid solution for immediate laboratory use. The reaction is: H₂O₂ + H₂SO₄ ⇌ H₂SO₅ + H₂O.[2]
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄, 95-98%)
-
Concentrated Hydrogen Peroxide (H₂O₂, 30-70%)
-
Glass beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Graduated cylinders
Procedure:
-
Preparation: Place a glass beaker or flask in a large ice bath situated on a magnetic stirrer.
-
Add Sulfuric Acid: Carefully measure the desired volume of concentrated sulfuric acid and add it to the reaction vessel. Begin stirring. Allow the acid to cool to below 10°C.
-
Slow Addition of Peroxide: Slowly and cautiously add the concentrated hydrogen peroxide to the cold, stirring sulfuric acid dropwise or in very small portions. Crucial: This addition must be extremely slow to control the highly exothermic reaction.[1][5]
-
Temperature Control: Continuously monitor the temperature of the mixture. Maintain the temperature below 15°C throughout the addition process to prevent violent decomposition of the peroxides.
-
Reaction Completion: Once the addition is complete, allow the solution to stir in the ice bath for an additional 10-15 minutes.
-
Use/Storage: The resulting Caro's acid solution is now ready for use. If short-term storage is required, it can be kept under refrigeration for a few days, but this is not recommended due to the risk of decomposition and explosion.[1][5]
Protocol 2: Preparation of Crystalline Caro's Acid from Chlorosulfonic Acid
This method can yield a purer, crystalline product but involves the evolution of hazardous hydrogen chloride gas.[7] The reaction is: H₂O₂ + ClSO₂OH ⇌ H₂SO₅ + HCl.[2][7]
Materials:
-
Anhydrous or nearly anhydrous Hydrogen Peroxide (H₂O₂)
-
Pure Chlorosulfonic Acid (ClSO₂OH)
-
Reaction flask with a gas outlet
-
Cooling bath (e.g., ice-salt mixture)
-
Vacuum aspirator
-
Glass frit for suction filtration
Procedure:
-
Cooling: Thoroughly cool the pure chlorosulfonic acid in a reaction flask using a cooling bath.
-
Slow Addition: Slowly add a slight excess of nearly anhydrous hydrogen peroxide to the cooled chlorosulfonic acid. A vigorous evolution of hydrogen chloride (HCl) gas will occur.[7] This must be done in a well-ventilated fume hood.
-
Gas Removal: After the addition is complete and the initial gas evolution has subsided, warm the mixture gradually while applying a vacuum to remove the dissolved HCl.[7] Do not let the mixture stand for too long before removing HCl, as it can be oxidized to chlorine.[7]
-
Crystallization: Transfer the HCl-free liquid to a well-sealed flask. If it does not solidify at room temperature, place it in a cooling bath.[7]
-
Isolation: After approximately 12 hours, separate the crystals from the mother liquor by rapid suction filtration on a glass frit.[7] The resulting product has a purity of 94-97%, with a yield of 50-70%.[7]
Visualized Workflow and Logic
Caption: Experimental workflow for the laboratory preparation of Caro's acid.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. Caro's Acid | OpenOChem Learn [learn.openochem.org]
- 5. 911metallurgist.com [911metallurgist.com]
- 6. OneMine | Caro's Acid - The Facts About Yield [onemine.org]
- 7. prepchem.com [prepchem.com]
- 8. US5439663A - Method for producing Caro's acid - Google Patents [patents.google.com]
- 9. US6368570B1 - Process for manufacturing Caro's acid - Google Patents [patents.google.com]
- 10. JPH1095602A - Stabilized peroxomonosulfuric acid solution and its production - Google Patents [patents.google.com]
Application Notes and Protocols for the Oxidation of Organic Sulfides using Peroxymonosulfuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid, is a potent oxidizing agent widely utilized in organic synthesis.[1][2] Its high reactivity makes it particularly effective for the oxidation of organic sulfides to their corresponding sulfoxides and sulfones. Sulfoxides and sulfones are important functional groups in a variety of biologically active molecules and are key intermediates in drug development. This document provides detailed application notes and experimental protocols for the preparation of this compound and its use in the controlled oxidation of organic sulfides.
Safety Precautions: this compound is a powerful and unstable oxidizing agent that can be explosive, especially in the presence of organic materials.[1] It should be handled with extreme caution in a fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reactions should be conducted behind a safety shield.
Preparation of this compound (Caro's Acid)
This compound is typically prepared in situ for immediate use due to its instability.[3] The most common laboratory method involves the reaction of concentrated sulfuric acid with hydrogen peroxide.[1][2][3]
Protocol 1: Laboratory Scale Preparation of Caro's Acid
Materials:
-
Concentrated Sulfuric Acid (95-98%)
-
Hydrogen Peroxide (30-50%)
-
Ice bath
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
Procedure:
-
Place a glass beaker or flask containing the desired amount of concentrated sulfuric acid in an ice bath and begin stirring.
-
Slowly and carefully add the hydrogen peroxide dropwise to the cold, stirring sulfuric acid. A typical molar ratio of H₂SO₄ to H₂O₂ is between 1.5:1 and 3.5:1.[4]
-
Maintain the temperature of the reaction mixture below 10 °C throughout the addition. The reaction is highly exothermic due to the heat of dilution of sulfuric acid.[3]
-
After the addition is complete, the resulting solution is a mixture of this compound, sulfuric acid, water, and residual hydrogen peroxide, and is ready for use.[1]
Oxidation of Organic Sulfides to Sulfones
The complete oxidation of organic sulfides to sulfones can be efficiently achieved using this compound. A convenient method involves the use of Caro's acid supported on silica (B1680970) gel, which acts as a heterogeneous oxidizing agent that is easy to handle and remove from the reaction mixture.
Protocol 2: Oxidation of Organic Sulfides to Sulfones using Caro's Acid on Silica Gel
Materials:
-
Organic sulfide (B99878)
-
Caro's acid on silica gel (prepared by impregnating silica gel with a freshly prepared solution of Caro's acid)
-
Acetonitrile (B52724) (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Standard workup and purification equipment (filtration apparatus, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the organic sulfide (1 mmol) in acetonitrile (10 mL) in a round-bottom flask, add Caro's acid on silica gel (at least 3 equivalents of H₂SO₅).
-
Stir the reaction mixture at 40 °C.
-
Monitor the progress of the reaction by TLC until the starting sulfide is completely consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the silica gel support.
-
Wash the silica gel with acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude sulfone can be purified by recrystallization or column chromatography.
Quantitative Data for Sulfone Synthesis:
The following table summarizes the results for the oxidation of various sulfides to their corresponding sulfones using Caro's acid supported on silica gel in acetonitrile at 40°C. A molar ratio of at least 3:1 (oxidant:sulfide) is required for complete conversion to the sulfone.
| Entry | Substrate (Sulfide) | Product (Sulfone) | Time (h) | Yield (%) |
| 1 | Diphenyl sulfide | Diphenyl sulfone | 1.5 | 95 |
| 2 | Dibenzyl sulfide | Dibenzyl sulfone | 1.0 | 98 |
| 3 | Thioanisole | Methyl phenyl sulfone | 1.2 | 96 |
| 4 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfone | 1.5 | 94 |
| 5 | 4-Methylthioanisole | 4-Methylphenyl methyl sulfone | 1.0 | 97 |
| 6 | Dibutyl sulfide | Dibutyl sulfone | 2.0 | 92 |
| 7 | Tetrahydrothiophene | Tetrahydrothiophene-1,1-dioxide | 1.8 | 93 |
Data adapted from a study on the oxidation of sulfides with Caro's acid supported on silica gel.[5]
Selective Oxidation of Organic Sulfides to Sulfoxides
The selective oxidation of organic sulfides to sulfoxides using this compound is challenging due to the high reactivity of the oxidant, which can lead to over-oxidation to the corresponding sulfone.[6] Careful control of reaction conditions, such as temperature, stoichiometry of the oxidant, and reaction time, is crucial to favor the formation of the sulfoxide (B87167).
Protocol 3: Selective Oxidation of an Organic Sulfide to a Sulfoxide (General Guidance)
Materials:
-
Organic sulfide
-
Freshly prepared Caro's acid solution
-
Inert solvent (e.g., dichloromethane, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., ice-salt bath, dry ice-acetone bath)
-
Thin-layer chromatography (TLC) supplies
-
Quenching agent (e.g., aqueous sodium sulfite (B76179) solution)
-
Standard workup and purification equipment
Procedure:
-
Dissolve the organic sulfide (1 mmol) in an inert solvent in a round-bottom flask and cool the solution to a low temperature (e.g., -20 °C to 0 °C).
-
Slowly add a pre-cooled solution of freshly prepared Caro's acid (approximately 1.0-1.2 equivalents) dropwise to the stirred sulfide solution, maintaining the low temperature.
-
Monitor the reaction closely by TLC. The reaction should be stopped as soon as the starting sulfide is consumed to minimize over-oxidation to the sulfone.
-
Once the reaction is complete, quench the excess oxidant by adding a cold aqueous solution of a reducing agent, such as sodium sulfite, until the peroxide test (e.g., with potassium iodide-starch paper) is negative.
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude sulfoxide by column chromatography or recrystallization.
Note on Selectivity: Achieving high selectivity for the sulfoxide can be difficult with this compound. For substrates where over-oxidation is a significant issue, alternative, milder oxidizing agents such as sodium periodate, or catalytic systems with hydrogen peroxide may provide better results.[7][8]
Visualizations
Reaction Mechanism
The oxidation of an organic sulfide by this compound proceeds via a nucleophilic attack of the sulfur atom on the electrophilic terminal oxygen of the peroxyacid.
Caption: Reaction mechanism of sulfide oxidation by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the oxidation of an organic sulfide using this compound.
Caption: General experimental workflow for sulfide oxidation.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. Peroxymonosulfuric_acid [chemeurope.com]
- 3. 911metallurgist.com [911metallurgist.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cleaning Glassware with Piranha Solution (Caro's Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piranha solution, also known as Caro's acid, is a powerful oxidizing agent used for the removal of organic residues from substrates.[1][2] It is a mixture of concentrated sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂), typically in a 3:1 ratio.[3][4][5] The solution is highly effective at cleaning glassware to a molecular level, rendering surfaces hydrophilic by adding hydroxyl (-OH) groups.[1][6] However, due to its extremely corrosive, reactive, and potentially explosive nature, strict adherence to safety protocols is paramount.[2][3][7] This document provides a detailed protocol for the safe and effective use of Piranha solution for cleaning laboratory glassware.
Quantitative Data Summary
The effectiveness of Piranha solution can be quantified by its ability to remove contaminants and alter surface properties. The following table summarizes available quantitative data.
| Parameter | Piranha Solution Ratio (H₂SO₄:H₂O₂) | Substrate | Finding |
| Contamination Particle Reduction | 3:1 | APS-Y₂O₃ coating | Reduced contamination particles by approximately 37% compared to before cleaning.[8] |
| Surface Wettability | 1:3, 1:5, 1:7 | PEEK | All tested ratios showed higher wettability compared to the control group.[9] |
| Surface Roughness | 1:3 | PEEK | Resulted in greater improvement in surface roughness compared to control and lower concentration groups.[9] |
| Cleaning Time | Not specified | General glassware | Typically 10 to 40 minutes.[1] A 10-20 minute soak is often sufficient.[10] |
| Optimal Temperature | Not specified | General glassware | Often used at the self-heating temperature, but can be heated to >80°C or 100-130°C for a more complete clean.[10][11] |
Experimental Protocol
1. Hazard Assessment and Safety Precautions
-
Extreme Hazard: Piranha solution is a strong oxidizer that reacts violently with organic materials.[7] The reaction is highly exothermic, with temperatures potentially exceeding 100°C.[4][12] Explosions can occur if the solution is mixed with significant amounts of organic solvents or if the concentration of hydrogen peroxide is too high (above 50%).[6][13]
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling Piranha solution:
-
Engineering Controls: All work with Piranha solution must be conducted in a certified chemical fume hood with the sash lowered as much as possible.[3][12] An ANSI-approved eyewash station and safety shower must be immediately accessible.[3]
-
Buddy System: Never work alone when handling Piranha solution. A second person should be informed and available to assist in case of an emergency.[13]
2. Materials and Reagents
-
Concentrated Sulfuric Acid (H₂SO₄, 96-98%)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Pyrex or other borosilicate glass beakers of appropriate size[2][13]
-
Glassware to be cleaned (must be free of gross organic contamination and solvents)[1]
-
Deionized (DI) water
-
Acid-resistant tweezers (Teflon® coated or stainless steel, though the latter may be etched)[11]
-
Waste container (borosilicate glass or HDPE) with a vented cap[3][4]
3. Preparation of Piranha Solution
-
Pre-clean Glassware: Ensure the glassware to be cleaned is thoroughly rinsed with deionized water and dried to remove any residual solvents like acetone (B3395972) or isopropanol, as these can react violently with the Piranha solution.[6][15]
-
Select Container: Place a clean, dry Pyrex beaker inside a secondary container within the chemical fume hood.[12] The beaker should be large enough to hold the solution and the glassware to be cleaned without risk of splashing.
-
Add Sulfuric Acid: Carefully measure the required volume of concentrated sulfuric acid and add it to the beaker. A typical ratio is 3 parts sulfuric acid to 1 part hydrogen peroxide (e.g., 75 mL H₂SO₄ to 25 mL H₂O₂).[1][3] Other ratios such as 4:1 or 7:1 may also be used.[1]
-
Add Hydrogen Peroxide: Slowly and carefully add the 30% hydrogen peroxide to the sulfuric acid.[4][13] Never add sulfuric acid to hydrogen peroxide , as this can cause an explosion.[4] The solution will become extremely hot.[1]
-
Stabilization: Allow the solution to mix and the initial exothermic reaction to subside slightly before use. The solution should be used fresh as it loses effectiveness over time due to the decomposition of hydrogen peroxide.[1]
4. Glassware Cleaning Procedure
-
Immersion: Using acid-resistant tweezers, slowly and carefully immerse the pre-cleaned glassware into the hot Piranha solution.[6] Add items one at a time to prevent a rapid increase in the reaction rate.
-
Soaking: Allow the glassware to soak for 10-40 minutes.[1] The cleaning time will depend on the level of contamination. For routine cleaning, 10-20 minutes is often sufficient.[10]
-
Observation: The solution will bubble as it reacts with organic residues. If the reaction is too vigorous, it may indicate a large amount of organic contamination.
-
Heating (Optional): For stubborn residues, the solution can be heated on a hotplate to between 80°C and 110°C.[6][10] Exercise extreme caution and monitor the solution continuously to prevent boiling over.[6]
-
Removal: Carefully remove the glassware from the Piranha solution using tweezers and allow excess solution to drain back into the beaker.
-
Rinsing: Immediately and thoroughly rinse the glassware under a copious stream of deionized water. A common procedure is to transfer the glassware to a separate beaker of deionized water for an initial rinse before a final, more thorough rinse.[10]
-
Drying: Dry the cleaned glassware in an oven or as required by your specific application.
5. Waste Disposal
-
Cooling: Crucially, allow the hot Piranha solution to cool completely to room temperature in an open, labeled container within the fume hood. This allows for the safe dissipation of evolved gases.[3][12] Never seal a container of hot or freshly used Piranha solution, as pressure buildup can cause an explosion.[13][14] This cooling and off-gassing period may take several hours or even overnight.[4][7]
-
Neutralization (for small quantities <100mL): In a large beaker, create an ice bath. Slowly pour the cooled Piranha solution onto the ice. Then, slowly add a dilute base such as 1M sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) while stirring until the pH is between 4 and 10.[4][12] Be aware that neutralization is also an exothermic reaction.
-
Collection (for larger quantities): Transfer the cooled Piranha solution to a designated, clearly labeled hazardous waste container made of borosilicate glass or high-density polyethylene (B3416737) (HDPE) and fitted with a vented cap.[3][4]
-
Labeling: The waste container must be clearly labeled as "Piranha Waste Solution (Sulfuric Acid, Hydrogen Peroxide)" and should not be mixed with any other waste streams.[4]
-
Final Disposal: Dispose of the waste through your institution's environmental health and safety office.
Mandatory Visualization
References
- 1. Piranha solution - Wikipedia [en.wikipedia.org]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Pyranha protocol | Protocols | Department of Molecules & Materials (MM) [utwente.nl]
- 6. researchgate.net [researchgate.net]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 11. purdue.atlassian.net [purdue.atlassian.net]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. ehs.utoronto.ca [ehs.utoronto.ca]
- 14. concordia.ca [concordia.ca]
- 15. ehs.wwu.edu [ehs.wwu.edu]
Application of Peroxymonosulfuric Acid in Cyanide Detoxification for the Mining Industry
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxymonosulfuric acid (H₂SO₅), commonly known as Caro's acid, is a potent oxidizing agent increasingly employed in the mining industry for the detoxification of cyanide-containing effluents.[1][2][3] This powerful oxidant offers a rapid and efficient method for converting toxic free and Weak Acid Dissociable (WAD) cyanides into the much less toxic cyanate (B1221674).[4][5] This document provides detailed application notes and protocols for the use of Caro's acid in cyanide detoxification, summarizing key quantitative data and outlining experimental procedures.
The primary advantages of using Caro's acid include its fast reaction time, significant cost savings compared to other reagents like hydrogen peroxide, and its effectiveness in slurry applications without the need for additional catalysts.[3][4][6] Caro's acid is typically generated on-site by reacting concentrated hydrogen peroxide with concentrated sulfuric acid.[1][5][7]
Chemical Pathway of Cyanide Detoxification
The detoxification process involves the oxidation of cyanide (CN⁻) to cyanate (OCN⁻) by this compound. The primary reaction is as follows:
H₂SO₅ + CN⁻ → HSO₄⁻ + H⁺ + OCN⁻
The resulting cyanate can then hydrolyze to ammonia (B1221849) and carbonate, particularly under acidic conditions.
Caption: Chemical pathway of cyanide oxidation by this compound.
Quantitative Data Summary
The efficiency of cyanide detoxification using Caro's acid is influenced by factors such as the molar ratio of Caro's acid to cyanide, initial cyanide concentration, pH, and reaction time. The following tables summarize key quantitative data from various studies and plant demonstrations.
| Parameter | Value | Source |
| Initial WAD Cyanide (ppm) | 40 - 108 | [4][6] |
| Target Final WAD Cyanide (ppm) | < 20 | [4][6] |
| Achieved Final WAD Cyanide (ppm) | 4 - 20 | [4][6] |
| Detoxification Time | Significantly faster than H₂O₂ | [4][6] |
| Raw Material Cost Savings | Up to 60% compared to H₂O₂ alone | [4][6] |
| Caro's Acid / CN⁻ Mole Ratio | Initial WAD CN⁻ (ppm) | Final WAD CN⁻ (ppm) | Reference |
| 1:1 | 40 - 108 | < 20 | [4][6] |
| 1.5:1 | 40 - 108 | 4 | [4] |
| 1.8:1 | 40 - 108 | 4 | [6] |
Experimental Protocols
On-Site Generation of Caro's Acid
Caro's acid is highly reactive and is therefore generated on-site immediately before use.[7]
Materials:
-
Concentrated Hydrogen Peroxide (H₂O₂) (e.g., 70%)
-
Concentrated Sulfuric Acid (H₂SO₄) (e.g., 93-98%)
-
Caro's Acid Generator (typically a skid-mounted unit with metering pumps and a static mixer)[3][7]
Procedure:
-
Pump concentrated H₂SO₄ and H₂O₂ from their respective storage vessels at a controlled rate and ratio. A common molar ratio is 2.5:1 H₂SO₄ to H₂O₂.[4][7]
-
Feed the reagents into a static mixer or reactor where the exothermic reaction to form Caro's acid occurs instantaneously.[1][7]
-
The resulting solution, containing this compound, sulfuric acid, hydrogen peroxide, and water, is then immediately metered into the cyanide-containing effluent stream.[4][7]
Cyanide Detoxification of Mining Tailings Slurry
This protocol describes a typical continuous process for treating gold mine tailings.
Materials:
-
Cyanide-containing tailings slurry
-
Freshly generated Caro's acid solution
-
pH meter
-
Equipment for WAD cyanide analysis (e.g., spectrophotometer)
Procedure:
-
Determine the initial Weak Acid Dissociable (WAD) cyanide concentration in the tailings slurry.
-
The tailings slurry is typically alkaline (pH 9-11.5) from the gold extraction process.[8]
-
Continuously add the freshly generated Caro's acid solution to the tailings slurry stream.[8] The addition point is often a sump or pipeline where rapid mixing can occur.[6][7]
-
Control the addition rate of Caro's acid to achieve the desired molar ratio of H₂SO₅ to CN⁻. A starting ratio of 1:1 can be effective, with higher ratios (e.g., 1.5:1 to 1.8:1) achieving lower final cyanide concentrations.[4][6]
-
The reaction is rapid, with significant cyanide reduction occurring within minutes.[7] Allow for a sufficient retention time (e.g., 20 minutes) in the pipeline or a dedicated reaction vessel before discharge to a tailings pond.[4][7]
-
Monitor the pH of the treated slurry. The addition of the acidic Caro's solution will lower the pH. It is important to control the pH to optimize the reaction and prevent the formation of hydrogen cyanide gas at low pH.[8][9]
-
Collect samples of the treated slurry at a designated point after the reaction is complete.
-
Filter the samples and analyze the filtrate for final WAD cyanide concentration to ensure compliance with regulatory limits.
Experimental Workflow
The following diagram illustrates the typical workflow for the cyanide detoxification process using Caro's acid in a mining operation.
Caption: Workflow for cyanide detoxification using on-site generated Caro's acid.
Conclusion
The use of this compound for cyanide detoxification in the mining industry presents a robust and economically viable solution. Its rapid reaction kinetics and effectiveness in treating slurries make it a superior alternative to traditional methods in many applications. Adherence to proper on-site generation protocols and careful monitoring of process parameters are crucial for achieving optimal detoxification results and ensuring environmental compliance. Further research may focus on optimizing reagent dosages for various ore types and slurry characteristics.
References
- 1. Mining and Metallurgy | Peroxidos [peroxidos.com.br]
- 2. elbow-creek.com [elbow-creek.com]
- 3. cyanco.com [cyanco.com]
- 4. 911metallurgist.com [911metallurgist.com]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. OneMine | The Caro's Acid Detoxification of Cyanide in a Gold Mine Tailings Pond -A Plant Demonstration [onemine.org]
- 7. Caro’s Acid – Cyanide Detoxification Process - 911Metallurgist [911metallurgist.com]
- 8. US5397482A - Treatment of cyanides in effluents with Caro's acid - Google Patents [patents.google.com]
- 9. OneMine | A Fundamental Investigation of the Caro’s Acid Cyanide Destruction Process [onemine.org]
Application Notes and Protocols: Peroxymonosulfuric Acid in Advanced Oxidation Processes for Water Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Oxidation Processes (AOPs) are a cornerstone of modern water and wastewater treatment, designed to degrade recalcitrant organic pollutants that are resistant to conventional methods. Among these, AOPs based on peroxymonosulfuric acid (PMSA, H₂SO₅), also known as Caro's acid, are gaining significant traction.[1] The activation of PMSA generates highly reactive oxygen species (ROS), primarily sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), which possess high oxidation potentials enabling the degradation of a wide array of contaminants.[2][3] This document provides detailed application notes and experimental protocols for the use of PMSA in AOPs for water treatment, targeted at researchers, scientists, and professionals in drug development who may be dealing with pharmaceutical residues in wastewater.
PMSA's asymmetric molecular structure facilitates its activation to generate potent radicals.[4] Activation can be achieved through various methods, including transition metal catalysts (e.g., cobalt, iron, manganese), heat, UV irradiation, and ultrasound.[3][4][5] These sulfate radical-based AOPs offer advantages such as a wider effective pH range and longer radical half-life compared to traditional hydroxyl radical-based AOPs.[4][6] This compilation aims to provide a practical guide to implementing PMSA-based AOPs in a laboratory setting.
Core Concepts and Mechanisms
The efficacy of PMSA-based AOPs hinges on the generation of powerful oxidizing radicals. The primary activation pathways involve both radical and, in some cases, non-radical mechanisms.
Radical-Based Oxidation
The most common mechanism involves the activation of PMSA by a catalyst, typically a transition metal oxide, to produce sulfate and hydroxyl radicals. These radicals then attack and degrade organic pollutants.
A generalized representation of the radical generation process is as follows:
-
Activation: A metal catalyst (Mⁿ⁺) donates an electron to PMSA, cleaving the peroxide bond to form a sulfate radical.
-
Mⁿ⁺ + HSO₅⁻ → M⁽ⁿ⁺¹⁾⁺ + SO₄•⁻ + OH⁻[2]
-
-
Regeneration: The oxidized metal catalyst can be regenerated by reacting with another PMSA molecule, producing a less reactive superoxide (B77818) radical.
-
M⁽ⁿ⁺¹⁾⁺ + HSO₅⁻ → Mⁿ⁺ + SO₅•⁻ + H⁺[2]
-
-
Hydroxyl Radical Formation: Sulfate radicals can also react with water or hydroxide (B78521) ions to generate hydroxyl radicals, which also contribute to the degradation of pollutants.[2]
-
SO₄•⁻ + H₂O → SO₄²⁻ + •OH + H⁺
-
SO₄•⁻ + OH⁻ → SO₄²⁻ + •OH
-
Non-Radical Oxidation
Recent studies have also identified non-radical oxidation pathways in PMSA systems, particularly involving the formation of singlet oxygen (¹O₂).[7][8] This pathway can be significant in certain catalytic systems and at specific pH ranges. Singlet oxygen is a selective oxidant that can be less susceptible to scavenging by background organic matter compared to the highly non-selective sulfate and hydroxyl radicals.
Experimental Protocols
Catalyst Synthesis
1. Hydrothermal Synthesis of α-MnO₂ Nanowires [9]
-
Precursors: Potassium permanganate (B83412) (KMnO₄) and Manganese sulfate monohydrate (MnSO₄·H₂O).
-
Procedure:
-
Prepare an 80 mL aqueous solution with stoichiometric amounts of KMnO₄ and MnSO₄·H₂O (e.g., molar ratios of 1:1 or 2:3).
-
Stir the solution vigorously for 30 minutes.
-
Transfer the mixture to a 100 mL Teflon-lined hydrothermal autoclave.
-
Heat the autoclave at 150°C for a specified duration (e.g., 6 or 12 hours).
-
After cooling, filter the precipitate, wash with deionized water, and dry.
-
2. Co-precipitation Synthesis of Cobalt Ferrite (CoFe₂O₄) Nanoparticles [2]
-
Precursors: Ferric chloride hexahydrate (FeCl₃·6H₂O), Cobalt chloride hexahydrate (CoCl₂·6H₂O), and Sodium hydroxide (NaOH).
-
Procedure:
-
Prepare a 100 mL deionized water solution containing 10 mmol of FeCl₃·6H₂O and 5 mmol of CoCl₂·6H₂O.
-
Prepare a separate NaOH solution.
-
Heat the NaOH solution to 80-90°C with vigorous stirring.
-
Add the metal chloride solution dropwise into the hot NaOH solution, leading to the immediate formation of a dark precipitate.
-
Cool the suspension to room temperature and separate the nanoparticles using a magnet.
-
Wash the precipitate repeatedly with deionized water until the pH is neutral, followed by a wash with ethanol.
-
Dry the nanoparticles in an oven at 80-100°C overnight.
-
Calcine the dried powder in a muffle furnace at 500-600°C for 2-4 hours to enhance crystallinity.
-
General Protocol for Pollutant Degradation Experiments
The following is a generalized workflow for conducting a pollutant degradation experiment using a PMSA-based AOP.
-
Reactor Setup:
-
Use a glass beaker or flask as the reactor, placed on a magnetic stirrer.
-
Add a specific volume of the target pollutant solution of a known initial concentration.[4]
-
-
Experimental Procedure:
-
Adjust the initial pH of the solution to the desired value using dilute acid or base.[2]
-
Add the predetermined amount of catalyst to the reactor.
-
Stir the suspension for a period (e.g., 15-30 minutes) to allow for adsorption-desorption equilibrium to be reached between the catalyst and the pollutant.[2]
-
Initiate the degradation reaction by adding the required amount of PMSA (often from a stock solution). This is considered time zero (t=0).[2]
-
Collect samples at regular time intervals using a syringe.
-
Immediately filter the samples (e.g., using a 0.22 µm syringe filter) to remove the catalyst particles.
-
Quench the reaction in the collected samples by adding a suitable agent (e.g., methanol (B129727) or sodium thiosulfate) to stop any further degradation.
-
Analyze the remaining concentration of the pollutant using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Analytical Methods for Radical Identification
To elucidate the roles of different reactive oxygen species, radical quenching experiments and Electron Paramagnetic Resonance (EPR) spectroscopy are commonly employed.[6][10]
-
Radical Quenching:
-
Methanol (MeOH): Used as a scavenger for both sulfate (SO₄•⁻) and hydroxyl (•OH) radicals.
-
tert-Butyl Alcohol (TBA): Primarily scavenges hydroxyl radicals (•OH) due to its much lower reaction rate with sulfate radicals.[10]
-
By comparing the degradation rates in the presence and absence of these scavengers, the relative contributions of SO₄•⁻ and •OH can be inferred.
-
-
Electron Paramagnetic Resonance (EPR):
-
EPR is a direct method for detecting and identifying free radicals.[11]
-
Spin trapping agents, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), are used to form stable radical adducts that can be detected by EPR.[10] The resulting EPR spectrum provides characteristic signals for different radical adducts (e.g., DMPO-OH, DMPO-SO₄).
-
Quantitative Data and Performance Comparison
The operational parameters significantly influence the efficiency of PMSA-based AOPs. The following tables summarize key quantitative data from various studies.
Table 1: Optimal Conditions for Pollutant Degradation using PMSA-AOPs
| Pollutant | Catalyst | Catalyst Dosage (g/L) | PMSA Conc. (mM) | Initial pH | Temperature (°C) | Degradation Efficiency (%) | Time (min) | Reference |
| Rhodamine B | α-MnO₂ | 0.1 | 0.1 g/L | Not specified | Not specified | 95.92 | 30 | [9] |
| Methylene Blue | MnCo₂O₄.₅ | 0.02 | 500 mg/L (Oxone) | Unadjusted | 25 | 100 | 25 | [4] |
| Atrazine | CuCo₂O₄ | 0.15 | 0.2 | 6.8 | 30 | >99 | 30 | [10] |
| Rhodamine B | CoAl₂O₄ | 0.1 | 0.1 g/L | Not specified | Not specified | >99 | Not specified | [12] |
| Imidacloprid (B1192907) | HWTRs | 0.5 | 1.5 | Acidic | Not specified | 97.64 | 240 | [13] |
| Sulfamethoxazole | Fe₃S₄ | 0.02 | 0.1 | Not specified | Not specified | 99 | 30 | [8] |
| Tetracycline | Co₃O₄/CPANI | Not specified | Not specified | Not specified | Not specified | 92.11 | Not specified | [5] |
| Acid Orange 7 | WS₂ (Electro-assisted) | 1.0 | 1.0 | 6.5 | 25 | 95.8 | 30 | [14] |
Table 2: Influence of Operational Parameters on Degradation Efficiency
| Parameter | Range Studied | General Trend | Notes | Reference |
| Catalyst Dosage | 0.1 - 1.5 g/L | Efficiency increases up to an optimal point, then may decrease. | Excess catalyst can lead to radical scavenging. | [2][4] |
| PMSA Dosage | 0.1 - 2.0 mM | Efficiency increases with dosage, but excess can be detrimental. | Self-scavenging of radicals can occur at high PMSA concentrations. | [2][4] |
| Initial pH | 3.0 - 11.0 | High efficiency is often observed over a broad pH range. | pH affects catalyst surface charge and the dominant reactive oxygen species. | [2][4] |
| Temperature | 20 - 55 °C | Degradation rate generally increases with temperature. | Higher temperatures accelerate the reaction kinetics. | [2][4] |
| Co-existing Anions | Cl⁻, HCO₃⁻, CO₃²⁻, NO₃⁻ | Can have inhibitory or, in some cases, enhancing effects. | Bicarbonate and carbonate are often strong inhibitors, while chloride can sometimes enhance degradation through the formation of reactive chlorine species. | [4][12] |
Conclusion
This compound-based AOPs represent a versatile and powerful technology for the degradation of persistent organic pollutants in water. The effectiveness of these systems is highly dependent on the choice of catalyst and the optimization of operational parameters such as pH, temperature, and reactant concentrations. The provided protocols and data serve as a starting point for researchers to develop and apply these advanced oxidation methods for a variety of water treatment challenges, including the removal of pharmaceutical compounds from wastewater. Further research into novel catalysts and a deeper understanding of the complex reaction mechanisms will continue to enhance the applicability and efficiency of this promising technology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Research Progress of Ozone/Peroxymonosulfate Advanced Oxidation Technology for Degrading Antibiotics in Drinking Water and Wastewater Effluent: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic activation of peroxymonosulfate with manganese cobaltite nanoparticles for the degradation of organic dyes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10169A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Peroxymonosulfate by Benzoquinone: A Novel Nonradical Oxidation Process: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Peroxymonosulfate Activation by Facile Fabrication of α-MnO2 for Rhodamine B Degradation: Reaction Kinetics and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iwaponline.com [iwaponline.com]
- 11. OH radical monitoring technologies for AOP advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activation of peroxymonosulfate using drinking water treatment residuals modified by hydrothermal treatment for imidacloprid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Epoxide Synthesis Using Caro's Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of epoxides from alkenes utilizing the active component of Caro's acid, peroxymonosulfuric acid. For enhanced safety, stability, and practicality in a laboratory setting, the protocols focus on the use of potassium peroxymonosulfate (B1194676), commercially available as Oxone®, which serves as a stable and efficient precursor to the active oxidizing species.
Introduction
Epoxides are valuable three-membered cyclic ether intermediates in organic synthesis, crucial for the development of a wide range of pharmaceuticals and fine chemicals. Their high ring strain allows for facile ring-opening reactions with various nucleophiles, providing a powerful tool for introducing vicinal difunctionalization with stereochemical control.
While Caro's acid (this compound, H₂SO₅), prepared by reacting sulfuric acid with hydrogen peroxide, is a potent oxidizing agent, its direct use is hampered by its instability and highly corrosive and explosive nature. A significantly safer and more convenient approach involves the use of Oxone®, a stable triple salt (2KHSO₅·KHSO₄·K₂SO₄), which acts as a source of peroxymonosulfate.[1] In the presence of a ketone, typically acetone (B3395972), Oxone® generates a reactive dioxirane (B86890) intermediate in situ. This dioxirane is the active species that efficiently epoxidizes a wide variety of alkenes under mild, buffered conditions.[2][3]
The key advantages of using the Oxone®/ketone system include:
-
Safety and Stability: Oxone® is a stable, easily handled solid, avoiding the hazards of preparing and using concentrated Caro's acid.[1][4]
-
Mild Reaction Conditions: Epoxidations are typically performed at neutral pH, which preserves acid-sensitive functional groups and prevents the acid-catalyzed decomposition of the epoxide product.[4]
-
High Yields and Broad Scope: The method is applicable to a wide range of electron-rich and unfunctionalized alkenes, providing high yields of the corresponding epoxides.[4][5]
-
Environmental Considerations: The process avoids the use of heavy metal catalysts and chlorinated solvents, with byproducts being non-toxic inorganic salts.[4][6]
Reaction Mechanism and Principles
The epoxidation using Oxone® does not involve the direct reaction of peroxymonosulfate with the alkene. Instead, it proceeds through a catalytic cycle involving a ketone (e.g., acetone) to form a more reactive dioxirane intermediate, such as dimethyldioxirane (B1199080) (DMDO).
The overall process can be summarized in two main stages:
-
In Situ Generation of Dioxirane: Peroxymonosulfate (the active component of Oxone®) reacts with the ketone in a buffered aqueous solution to form the corresponding dioxirane.
-
Oxygen Atom Transfer: The generated dioxirane, which is soluble in the organic phase, transfers an oxygen atom to the nucleophilic C=C double bond of the alkene in a concerted, stereospecific syn-addition.[6] The ketone is regenerated and can re-enter the catalytic cycle.
Maintaining a neutral to slightly alkaline pH (typically 7-8) with a buffer, such as sodium bicarbonate (NaHCO₃), is critical.[4][7] This prevents the accumulation of acidic byproducts (KHSO₄) which can catalyze the hydrolytic ring-opening of the epoxide to form undesired diols.[8]
Quantitative Data Summary
The Oxone®-based epoxidation protocol is effective for a diverse range of alkene substrates. The following table summarizes typical yields obtained for various olefins under optimized, buffered conditions.
| Entry | Alkene Substrate | Reaction Time (h) | Isolated Yield (%) | Reference |
| 1 | trans-α-Methylstilbene | 3.5 | 98-99 | [4] |
| 2 | trans-Stilbene | 2.5 | 95 | [4] |
| 3 | 1,1-Diphenylethylene | 3.5 | 96 | [4] |
| 4 | Styrene | 4 | 88 | [4] |
| 5 | (R)-(+)-Limonene | 2 | 91 (mono-epoxide) | [4] |
| 6 | Cyclohexene | 0.5 | ~99 | [3] |
| 7 | Cyclooctene | 3 | 97 | [4] |
| 8 | 1-Octene | 4.5 | 80 | [4] |
| 9 | Indene | 3.5 | 96 | [4] |
| 10 | α-Pinene | 3 | 95 | [4] |
Note: Reactions were typically performed at room temperature using 1.5 equivalents of Oxone® and catalytic amounts of a ketone in a buffered solvent system.
Experimental Protocols
Safety Precautions:
-
Caro's acid and Oxone® are strong oxidizing agents. Avoid contact with skin, eyes, and combustible materials. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
The reaction can be exothermic and may evolve gas. Ensure the reaction is performed in a well-ventilated fume hood and that the reaction vessel is not sealed.
-
Some epoxides may be toxic or carcinogenic; handle them with care.
Protocol 1: General Procedure for Epoxidation of Alkenes using Oxone®/Acetone
This protocol is adapted from established procedures and is suitable for a variety of electron-rich alkenes.[3]
Materials:
-
Alkene (e.g., Cyclohexene, 10 mmol)
-
Acetone (30 mL)
-
Sodium bicarbonate (NaHCO₃, 4.0 g, ~48 mmol)
-
Oxone® (8.0 g, ~13 mmol based on KHSO₅)
-
Deionized water (30 mL)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, separatory funnel, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (10 mmol) in acetone (30 mL).
-
Buffering: Add sodium bicarbonate (4.0 g) to the solution. Cool the flask in an ice bath to 0 °C with stirring.
-
Oxidant Preparation: In a separate beaker, dissolve Oxone® (8.0 g) in deionized water (30 mL). Note: The dissolution may be slow.
-
Reaction: Slowly add the aqueous Oxone® solution dropwise to the stirred, cooled alkene/acetone mixture over 15-20 minutes. If the reaction becomes too vigorous (excessive bubbling), slow the addition rate.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers in the separatory funnel and wash with deionized water (20 mL) to remove residual inorganic salts.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude epoxide.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, flash column chromatography on silica (B1680970) gel can be performed.
Protocol 2: Large-Scale Epoxidation of an Acid-Stable Alkene
This protocol is adapted for a larger scale (20 mmol) from Organic Syntheses, using a catalytic ketone precursor in a homogeneous solvent system.[4]
Materials:
-
trans-α-Methylstilbene (3.89 g, 20.0 mmol)
-
Tetrahydrothiopyran-4-one (B549198) (catalyst precursor, 0.12 g, 1.0 mmol, 5 mol%)
-
Acetonitrile (B52724) (90 mL)
-
Aqueous Na₂·EDTA solution (4 x 10⁻⁴ M, 60 mL)
-
Oxone® (18.4 g, 30.0 mmol)
-
Sodium bicarbonate (7.8 g, 93 mmol)
-
Ethyl acetate (for extraction)
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 250-mL round-bottom flask with a magnetic stir bar, add trans-α-methylstilbene (20.0 mmol), tetrahydrothiopyran-4-one (1.0 mmol), acetonitrile (90 mL), and the aqueous Na₂·EDTA solution (60 mL).
-
Addition of Oxidant/Buffer: Prepare a solid mixture of Oxone® (30.0 mmol) and sodium bicarbonate (93 mmol). Add this mixture in portions to the vigorously stirred reaction solution over a period of 3 hours at room temperature. A slow evolution of gas will be observed.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (approx. 3.5 hours total).
-
Workup - Extraction: Pour the reaction mixture into a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with saturated NaCl solution (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the pure 2-methyl-2,3-diphenyloxirane.
Logical Workflow and Diagrams
The general workflow for performing an epoxidation reaction using Caro's acid derivatives (Oxone®) is outlined below.
References
- 1. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry-online.com [chemistry-online.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. digitalcommons.njit.edu [digitalcommons.njit.edu]
Application Notes and Protocols for the Safe Handling and Storage of Peroxymonosulfuric Acid in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction and Hazard Identification
Peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid, is a powerful oxidizing agent frequently used in laboratories for cleaning, etching, and organic synthesis. It is most commonly prepared in situ by mixing concentrated sulfuric acid (H₂SO₄) with hydrogen peroxide (H₂O₂), a mixture often referred to as "piranha solution."[1] This document provides detailed protocols and safety guidelines for the handling and storage of this compound to minimize risks in a laboratory environment.
Principal Hazards:
-
Extreme Reactivity and Instability: this compound is highly unstable and can decompose vigorously, especially at elevated temperatures or in the presence of contaminants.[1] This decomposition can lead to the rapid evolution of gas, potentially causing over-pressurization and explosion of sealed containers.
-
Explosion Hazard: Mixing this compound with organic materials (e.g., solvents like acetone (B3395972) or isopropanol, photoresist, or even residual organic matter on surfaces) can result in a violent, explosive reaction.[1]
-
Corrosivity: this compound is extremely corrosive to skin, eyes, and the respiratory tract.[2] Contact can cause severe chemical burns.
-
Exothermic Reaction: The preparation of this compound is a highly exothermic reaction that can generate significant heat, with temperatures potentially exceeding 100°C.[3]
Personal Protective Equipment (PPE) and Engineering Controls
Personal Protective Equipment
A comprehensive assessment of the risks should be conducted before handling this compound to ensure the appropriate level of PPE is utilized.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid and potential explosions. |
| Hand Protection | Heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton™). A double-gloving approach with an inner nitrile glove is recommended. | Provides robust protection against the highly corrosive nature of the acid. Check manufacturer's compatibility data. |
| Body Protection | A chemical-resistant apron worn over a flame-resistant lab coat. Full-length pants and closed-toe shoes are mandatory. | Protects the body from splashes and potential chemical burns. |
| Respiratory Protection | A full-face respirator with an appropriate acid gas cartridge may be necessary if there is a risk of inhaling vapors, especially in case of a spill or inadequate ventilation. | Protects the respiratory system from corrosive vapors. |
Engineering Controls
| Control | Specification | Rationale |
| Ventilation | All work with this compound must be conducted in a certified chemical fume hood with the sash positioned as low as possible. | To contain and exhaust corrosive and potentially harmful vapors. |
| Safety Equipment | An operational safety shower and eyewash station must be immediately accessible within the work area. | For immediate decontamination in case of skin or eye contact. |
| Spill Kit | A spill kit specifically for corrosive and oxidizing materials must be readily available. This should include an inert absorbent material (e.g., vermiculite (B1170534) or sand) and a neutralizing agent (e.g., sodium bicarbonate). | To safely contain and neutralize spills. |
Storage Procedures
Due to its inherent instability, long-term storage of prepared this compound is strongly discouraged. It should be prepared fresh for each use.[1] If short-term storage is absolutely necessary, the following conditions must be met:
| Parameter | Guideline | Rationale |
| Temperature | Refrigerated (2-8°C). | To slow the rate of decomposition. Even under refrigeration, storage should not exceed a few days. |
| Container | Borosilicate glass (e.g., Pyrex®) or Polytetrafluoroethylene (PTFE/Teflon®). The container must be loosely capped or equipped with a vented cap. | To prevent pressure buildup from gas evolution during decomposition. Never store in a tightly sealed container. |
| Segregation | Store in a designated and clearly labeled secondary container. Isolate from all organic materials, flammable substances, bases, and metals. | To prevent accidental mixing and violent reactions. |
Storage of Precursor Chemicals:
-
Sulfuric Acid: Store in a dedicated acid cabinet, segregated from incompatible materials.
-
Hydrogen Peroxide: Store in a refrigerator to minimize decomposition.
Experimental Protocols
Preparation of Caro's Acid (Piranha Solution)
Materials:
-
Concentrated sulfuric acid (95-98%)
-
Hydrogen peroxide (30%)
-
Borosilicate glass beaker
-
Glass stir rod or magnetic stirrer and stir bar
-
Ice bath (recommended)
Procedure:
-
Don all required PPE and work within a chemical fume hood.
-
Place the required volume of concentrated sulfuric acid into a clean, dry borosilicate glass beaker. An ice bath can be used to cool the sulfuric acid.
-
Slowly and carefully add the hydrogen peroxide to the sulfuric acid. A common ratio is 3:1 (sulfuric acid to hydrogen peroxide), but other ratios may be used depending on the application.
-
The reaction is highly exothermic and the solution will become very hot. Add the hydrogen peroxide in small portions to control the temperature increase.
-
Gently stir the solution during the addition of hydrogen peroxide.
-
Once the addition is complete, the solution is ready for use. Handle with extreme caution due to the high temperature and corrosivity.
Critical Safety Note: Always add the hydrogen peroxide to the sulfuric acid. Reversing the order of addition can lead to a runaway reaction and explosion.
Workflow for Handling this compound
Caption: Workflow for the safe preparation, use, and disposal of this compound.
Spill and Emergency Procedures
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Prevent access to the spill area.
-
Ventilate: Ensure the fume hood is operating to exhaust vapors.
-
Assess: For small spills that you are trained to handle, proceed with cleanup. For large spills, or if you are unsure, evacuate and call emergency services.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain: Create a dike around the spill using an inert absorbent material like sand or vermiculite.
-
Neutralize: Cautiously neutralize the spill by slowly adding a neutralizing agent such as sodium bicarbonate. Be aware that this may cause frothing and heat generation.
-
Clean Up: Once neutralized, collect the residue using spark-proof tools and place it in a labeled, compatible waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution.
Emergency Response Signaling Pathway
Caption: Decision pathway for responding to a this compound spill.
Waste Disposal
-
Cooling: Allow the used this compound solution to cool to room temperature in an open or vented container within a fume hood. This allows for the safe dissipation of any evolved gases.
-
Neutralization: Slowly and cautiously add the cooled solution to a large volume of a neutralizing agent, such as a solution of sodium bicarbonate or sodium hydroxide. This process should be done with stirring and external cooling if necessary.
-
pH Check: Ensure the final solution is neutralized (pH 6-8) before disposal.
-
Disposal: Dispose of the neutralized solution in accordance with local and institutional hazardous waste regulations. Never pour this compound, used or unused, down the drain.
By adhering to these detailed protocols and safety measures, researchers can mitigate the significant risks associated with the handling and storage of this compound in the laboratory.
References
Application Notes and Protocols for the Quantitative Analysis of Peroxymonosulfuric Acid (PMSA) Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid, is a powerful oxidizing agent with diverse applications in chemical synthesis, disinfection, and advanced oxidation processes for environmental remediation.[1][2] Accurate quantification of its concentration is critical for process control, efficacy assessment, and safety. This document provides detailed application notes and protocols for several established analytical methods for the determination of this compound (PMSA) concentration in aqueous solutions. The methods covered include iodometric titration, spectrophotometry, and ion chromatography.
Method Selection and Comparison
The choice of analytical method for PMSA quantification depends on factors such as the expected concentration range, the presence of interfering substances (e.g., hydrogen peroxide, persulfate), required sensitivity, and available instrumentation. The following table summarizes the key quantitative parameters of the detailed methods to facilitate selection.
| Method | Analyte | Linear Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Iodometric Titration | Total Oxidants (PMSA + H₂O₂) | > 20 mM | High | High | Simple, inexpensive, suitable for high concentrations. | Low sensitivity, potential for interferences from other oxidants and organic matter.[3] |
| Spectrophotometry (Dye Decolorization) | PMSA | 0 - 100 µM (dye dependent) | 0.04 - 0.1 µM (dye dependent)[4][5] | Not explicitly stated, but can be inferred from LOD. | High sensitivity, rapid, low-cost.[4][5] | Susceptible to interference from colored substances.[4][6] |
| Spectrophotometry (ABTS) | PMSA | 3 - 500 µM[7] | 4.6 µM[4] | 14.4 µM[4] | High sensitivity, multi-wavelength detection.[7][8] | Potential for interference from other substances that can oxidize ABTS. |
| Ion Chromatography | Peroxomonosulfate | 0.5 - 42 ppm | 0.2 ppm | Not explicitly stated | High sensitivity, simultaneous detection of multiple ions.[6][9] | Higher equipment cost and complexity.[4][6] |
| Fluorescence Spectroscopy | PMSA | 0 - 100 µM | 10 nM | 33 nM | Ultrasensitive, rapid, excellent specificity.[2][10][11] | Requires a spectrofluorometer. |
Iodometric Titration
Application Note
Iodometric titration is a classical and widely used method for determining the concentration of oxidizing agents. In the context of PMSA, it provides a measure of the total oxidant capacity of a solution, which may include contributions from other oxidizing species like hydrogen peroxide (H₂O₂). The method is based on the oxidation of iodide (I⁻) to iodine (I₂) by PMSA, followed by the titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.[12][13] This method is best suited for relatively high concentrations of PMSA and in samples where other oxidizing agents are absent or their concentrations are known.
Experimental Protocol
1. Reagents:
-
Potassium iodide (KI), analytical grade
-
Sodium thiosulfate (Na₂S₂O₃), 0.1 N standard solution
-
Sulfuric acid (H₂SO₄), 25% (v/v) solution
-
Starch indicator solution (1% w/v)
-
Deionized water
2. Procedure:
-
Pipette a known volume of the PMSA sample into a 250 mL Erlenmeyer flask.
-
Add approximately 70 mL of deionized water.
-
Add 5 mL of 25% sulfuric acid to acidify the solution.[14]
-
Add 1.0 - 1.5 g of solid potassium iodide to the flask and swirl to dissolve. The solution will turn a yellow-brown color due to the formation of iodine.[14]
-
Immediately begin titrating with the 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with sodium thiosulfate until the blue color completely disappears, leaving a colorless solution.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using deionized water instead of the PMSA sample to account for any background oxidation.
3. Calculation: The concentration of PMSA (as total oxidants) can be calculated using the following formula:
Where:
-
V_sample is the volume of sodium thiosulfate used for the sample (L).
-
V_blank is the volume of sodium thiosulfate used for the blank (L).
-
N_thiosulfate is the normality of the sodium thiosulfate solution (mol/L).
-
V_PMSA_sample is the volume of the PMSA sample taken for titration (L).
Workflow Diagram
Caption: Workflow for Iodometric Titration of PMSA.
Spectrophotometric Methods
Application Note
Spectrophotometric methods offer a more sensitive alternative to titration for the quantification of PMSA. These methods are based on the reaction of PMSA with a chromogenic reagent to produce a colored product, the absorbance of which is proportional to the PMSA concentration. Two common spectrophotometric methods are detailed below: the dye decolorization method and the ABTS method.
Dye Decolorization Method
This method relies on the oxidative decolorization of a dye by sulfate (B86663) radicals generated from the activation of PMSA, typically with cobalt ions.[4][5] The decrease in absorbance at the dye's maximum absorption wavelength is proportional to the PMSA concentration. Several dyes can be used, each offering different linear ranges and sensitivities.[4][5]
Experimental Protocol (using Methylene Blue as an example)
1. Reagents:
-
Peroxymonosulfate (B1194676) (PMSA) standard solutions
-
Methylene Blue stock solution (e.g., 1 mM)
-
Cobalt(II) chloride (CoCl₂) solution (e.g., 10 mM)
-
Phosphate (B84403) buffer (pH 7.0)
2. Procedure:
-
Prepare a series of PMSA standard solutions of known concentrations.
-
In a cuvette, add the phosphate buffer.
-
Add a specific volume of the Methylene Blue stock solution to achieve a suitable initial absorbance.
-
Add a small volume of the CoCl₂ solution to catalyze the reaction.
-
Initiate the reaction by adding a known volume of the PMSA standard or sample solution.
-
Mix the solution quickly and measure the absorbance at the maximum wavelength of Methylene Blue (approximately 664 nm) after a fixed reaction time.
-
Construct a calibration curve by plotting the change in absorbance against the concentration of the PMSA standards.
-
Measure the absorbance change for the unknown sample and determine its concentration from the calibration curve.
ABTS Method
This method is based on the direct oxidation of the colorless 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) by PMSA to generate a green-colored radical cation (ABTS•+).[7][8] The absorbance of the ABTS•+ can be measured at several wavelengths (415, 650, 732, or 820 nm), providing flexibility and minimizing interferences.[7][8]
Experimental Protocol
1. Reagents:
-
Peroxymonosulfate (PMSA) standard solutions
-
ABTS solution (e.g., 50 mM)
-
Phosphate buffer (pH 7.0, 50 mM)
2. Procedure:
-
Prepare a series of PMSA standard solutions.
-
In a 1-cm quartz cuvette, add 2.25 mL of the 50 mM phosphate buffer (pH 7).[8]
-
Add 0.125 mL of the 50 mM ABTS solution.[8]
-
Add 0.125 mL of the PMSA standard or sample solution.[8]
-
Mix and allow the reaction to proceed for 10 minutes at room temperature with stirring.[8]
-
Measure the absorbance at one of the characteristic wavelengths (e.g., 732 nm).
-
Construct a calibration curve by plotting absorbance against the concentration of the PMSA standards.
-
Determine the concentration of the unknown sample from the calibration curve.
Workflow Diagram
Caption: General Workflow for Spectrophotometric Analysis of PMSA.
Ion Chromatography
Application Note
Ion chromatography (IC) is a powerful separation technique that can be used for the selective and sensitive determination of peroxomonosulfate in complex matrices.[1] The method involves the separation of the peroxomonosulfate anion from other ions on an ion-exchange column, followed by its detection, typically by conductivity. This technique is particularly useful for analyzing samples containing multiple ionic species that could interfere with other methods. While many published methods focus on peroxydisulfate (B1198043), the principles are readily adaptable for peroxomonosulfate.[6][9][15][16]
Experimental Protocol (Adapted from Peroxydisulfate Methods)
1. Instrumentation and Columns:
-
Ion chromatograph equipped with a conductivity detector and a suppressor module.
-
Anion-exchange guard and analytical columns suitable for the separation of inorganic anions.
2. Reagents:
-
Peroxomonosulfate standard solutions.
-
Eluent solution (e.g., a solution of sodium hydroxide (B78521) or a sodium carbonate/bicarbonate buffer).
-
Deionized water (18.2 MΩ·cm).
3. Procedure:
-
Prepare a series of peroxomonosulfate standard solutions in deionized water.
-
Set up the ion chromatograph with the appropriate columns, eluent, and flow rate.
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a known volume of each standard solution and record the chromatograms.
-
Identify the peak corresponding to peroxomonosulfate based on its retention time.
-
Construct a calibration curve by plotting the peak area or height against the concentration of the standards.
-
Inject the unknown sample and determine its peroxomonosulfate concentration from the calibration curve.
Logical Relationship Diagram
Caption: Logical Flow of Ion Chromatography Analysis.
Electrochemical Methods
Application Note
Electrochemical methods offer the potential for rapid, sensitive, and portable analysis of PMSA. These techniques typically involve the use of a sensor with a modified electrode that specifically interacts with peroxomonosulfate, generating an electrical signal (e.g., current or potential) that is proportional to its concentration. While the electrochemical activation of PMSA for various applications is widely studied, dedicated electrochemical sensors for its direct quantification are an emerging area of research.[17][18][19][20] The development of selective and stable electrode materials is key to the advancement of this methodology for routine analytical use.
General Principles of Electrochemical Sensing
An electrochemical sensor for PMSA would likely operate based on one of the following principles:
-
Amperometry: Measuring the current produced from the oxidation or reduction of PMSA at a constant applied potential.
-
Voltammetry: Measuring the current as the potential is varied, with the peak current being proportional to the PMSA concentration.
The design of such a sensor would involve the immobilization of a catalyst or a recognition element on the electrode surface to facilitate a selective electrochemical reaction with peroxomonosulfate.
Signaling Pathway Diagram
Caption: Signaling Pathway for Electrochemical PMSA Detection.
References
- 1. Ion Chromatography: Principles and instrumentation | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric determination of peroxymonosulfate anions via oxidative decolorization of dyes induced by cobalt - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. A new method of analysis of peroxydisulfate using ion chromatography and its application to the simultaneous determination of peroxydisulfate and other common inorganic ions in a peroxydisulfate matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrasensitive Fluorescence Detection of Peroxymonosulfate Based on a Sulfate Radical-Mediated Aromatic Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrasensitive Fluorescence Detection of Peroxymonosulfate Based on a Sulfate Radical-Mediated Aromatic Hydroxylation - East China Normal University [pure.ecnu.edu.cn]
- 12. usptechnologies.com [usptechnologies.com]
- 13. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous determination of peroxydisulfate and conventional inorganic anions by ion chromatography with the column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Performance enhancement and mechanism of electroenhanced peroxymonosulfate activation by single-atom Fe catalyst modified electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Highly Efficient Peroxymonosulfate Electroactivation on Co(OH)2 Nanoarray Electrode for Pefloxacin Degradation [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Characteristics and mechanism of electrochemical peroxymonosulfate activation by a Co–N@CF anode for pollutant removal - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Peroxymonosulfuric Acid (PMSA) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, stabilization, and handling of peroxymonosulfuric acid (PMSA), commonly known as Caro's acid, for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PMSA) and why is it used in research?
This compound (H₂SO₅) is a powerful oxidizing agent used in various chemical processes.[1] In a laboratory setting, it is often a component of "piranha solution," a mixture of concentrated sulfuric acid and hydrogen peroxide, valued for its ability to remove organic residues from substrates.[1] Its strong oxidizing properties also make it useful in organic synthesis, such as the oxidation of ketones to lactones.
Q2: Why are my PMSA solutions losing potency so quickly?
PMSA is inherently unstable and prone to decomposition, especially at elevated temperatures.[1] The preparation process itself is highly exothermic, and the generated heat can accelerate the breakdown of the acid. For this reason, PMSA solutions are typically prepared fresh for immediate use. Storage, even for a few days, can lead to a significant loss of active oxygen content. Refrigeration can slow down the degradation process.[1]
Q3: Can I store PMSA solutions for later use?
While it is highly recommended to use PMSA solutions immediately after preparation, they can be stored for short periods under refrigeration.[1] However, be aware that the concentration of H₂SO₅ will decrease over time. For applications requiring a precise concentration of the oxidizing agent, fresh preparation is crucial. Storing PMSA solutions is generally discouraged due to the risk of pressure buildup from oxygen evolution and the potential for explosive decomposition, especially if contaminated with organic materials.
Q4: What are the primary safety concerns when working with PMSA?
PMSA is a strong oxidizing agent and is highly corrosive. It can react violently with organic compounds and other combustible materials.[1] The preparation process generates significant heat and should always be conducted in an ice bath to control the temperature.[1] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. All work should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent experimental results | Decomposition of PMSA solution leading to lower than expected active oxygen content. | Prepare fresh PMSA solution immediately before each experiment. Standardize the solution using the provided analytical protocol to determine the exact concentration. |
| Rapid, uncontrolled bubbling or fuming during preparation | The reaction is proceeding too quickly due to inadequate temperature control. | Ensure the sulfuric acid is thoroughly chilled in an ice bath before the slow, dropwise addition of hydrogen peroxide. Maintain constant cooling and stirring throughout the addition process. |
| Formation of a precipitate in the solution | Contamination of glassware or reagents. | Use scrupulously clean and dry glassware. Ensure all reagents are of appropriate purity. |
| Inaccurate quantification of PMSA concentration | Interference from residual hydrogen peroxide in the analytical method. | Use a differential titration method, such as the iodometric/ceric sulfate (B86663) titration, to separately quantify H₂SO₅ and H₂O₂. |
| Visible degradation of the solution (e.g., cloudiness) | Instability of the solution, potentially accelerated by elevated pH or temperature. | Adjust the pH of the diluted PMSA solution to a range of 0.5-2.0. Store the solution at low temperatures (refrigeration) if immediate use is not possible. |
Data on PMSA Stabilization
Stabilization of PMSA solutions is critical for reproducible experimental outcomes. The stability of PMSA is significantly influenced by pH.
| PMSA Concentration (w/w) | pH | Temperature | Duration | Stability (% Remaining H₂SO₅) | Stabilizer |
| 6.20% | 0.54 | 50°C | 1 week | 89.8% | None (pH adjusted) |
| 6.61% | 0.75 | 50°C | 24 hours | Not specified, but used as a precursor to the 1-week study | None (pH adjusted) |
Data extracted from Japanese Patent JPH1095602A.[2]
The data indicates that adjusting the pH to the highly acidic range of 0.5-2.0 can significantly enhance the stability of PMSA solutions, even at elevated temperatures.[2]
Experimental Protocols
Protocol 1: Laboratory Preparation of this compound (Caro's Acid)
This protocol describes the common laboratory method for preparing PMSA by reacting concentrated sulfuric acid with hydrogen peroxide.
Materials:
-
Concentrated sulfuric acid (95-98%)
-
Hydrogen peroxide (30-50%)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or pipette
Procedure:
-
Place a clean, dry beaker or flask containing a magnetic stir bar in an ice bath.
-
Carefully measure the desired volume of concentrated sulfuric acid and add it to the beaker. Allow the sulfuric acid to cool in the ice bath for at least 15 minutes with gentle stirring.
-
Slowly and dropwise, add the hydrogen peroxide to the cold, stirring sulfuric acid. The addition rate should be controlled to prevent a rapid increase in temperature.[1]
-
Monitor the temperature of the mixture throughout the addition. If the temperature begins to rise significantly, pause the addition until the solution has cooled.
-
After the addition is complete, allow the solution to stir in the ice bath for another 15-30 minutes.
-
The resulting solution is Caro's acid and is ready for immediate use.
Protocol 2: Analytical Determination of PMSA and H₂O₂ Concentration
This protocol uses a differential titration method to determine the concentrations of both this compound and any residual hydrogen peroxide in the solution.
Part A: Determination of Total Peroxides (PMSA + H₂O₂) by Iodometric Titration
Materials:
-
PMSA solution (sample)
-
Potassium iodide (KI)
-
Starch indicator solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Sulfuric acid (dilute)
-
Burette, flasks, and pipettes
Procedure:
-
Pipette a known volume of the PMSA solution into an Erlenmeyer flask.
-
Dilute the sample with deionized water.
-
Add an excess of potassium iodide and a small amount of dilute sulfuric acid.
-
Titrate the liberated iodine with standardized sodium thiosulfate solution until the solution turns a pale yellow.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the volume of sodium thiosulfate used and calculate the total peroxide concentration.
Part B: Determination of H₂O₂ by Ceric Sulfate Titration
Materials:
-
PMSA solution (sample)
-
Standardized ceric sulfate (Ce(SO₄)₂) solution
-
Ferroin (B110374) indicator
-
Burette, flasks, and pipettes
Procedure:
-
Pipette a known volume of the PMSA solution into an Erlenmeyer flask.
-
Dilute the sample with deionized water.
-
Add a few drops of ferroin indicator.
-
Titrate the solution with standardized ceric sulfate solution. The endpoint is indicated by a color change from red to pale blue.
-
Record the volume of ceric sulfate used and calculate the hydrogen peroxide concentration.
Calculation of PMSA Concentration: The concentration of PMSA can be determined by subtracting the concentration of hydrogen peroxide (from Part B) from the total peroxide concentration (from Part A).
Visualizations
Logical Workflow for Troubleshooting PMSA Instability
Caption: Troubleshooting workflow for unstable PMSA solutions.
Experimental Workflow for PMSA Preparation and Stabilization
Caption: Workflow for preparing and stabilizing PMSA solutions.
References
Technical Support Center: Synthesis of Caro's Acid (Peroxymonosulfuric Acid)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the decomposition of Caro's acid during its synthesis.
Troubleshooting Guide
Issue: Low Yield of Caro's Acid
| Possible Cause | Recommendation |
| Suboptimal Reagent Concentrations | Use highly concentrated reagents. Recommended concentrations are 85-98% sulfuric acid and 50-90% hydrogen peroxide.[1][2] The presence of water inhibits the formation of Caro's acid and can lead to hydrolysis of the product.[1] |
| Incorrect Mole Ratio of Reactants | The optimal mole ratio of sulfuric acid to hydrogen peroxide is crucial for maximizing yield. Ratios between 1.5:1 and 3.5:1 (H₂SO₄:H₂O₂) are commonly employed.[3] A typical composition can be achieved with a 2.5:1 mole ratio of 93% sulfuric acid to 70% hydrogen peroxide.[2] |
| Reaction Temperature Too High | The synthesis of Caro's acid is an exothermic reaction, and elevated temperatures can lead to decomposition.[2][4] For laboratory-scale synthesis, it is essential to cool the sulfuric acid in an ice bath before and during the slow addition of hydrogen peroxide.[5] |
| Decomposition During Storage | Caro's acid is inherently unstable and is best used immediately after synthesis.[4][6] If short-term storage is necessary, it should be done under refrigeration for no more than a few days.[5] |
Issue: Vigorous or Uncontrolled Reaction
| Possible Cause | Recommendation |
| Rapid Addition of Hydrogen Peroxide | The addition of hydrogen peroxide to sulfuric acid should be done very slowly and in a controlled manner to manage the exothermic reaction.[5] |
| Inadequate Cooling | Ensure the reaction vessel is adequately cooled throughout the addition of hydrogen peroxide.[5] Localized overheating can cause explosive decomposition.[7] |
| Contamination of Reagents | Contamination of the hydrogen peroxide storage tank with impurities, sulfuric acid, or Caro's acid can lead to a runaway reaction.[1][2] Ensure dedicated and clean equipment is used. |
Issue: Presence of Impurities in the Final Product
| Possible Cause | Recommendation |
| Side Reactions | In the synthesis using chlorosulfonic acid, peroxymonosulfuric acid can oxidize the hydrogen chloride byproduct to chlorine and chlorine oxides if left for too long before removal of HCl.[7] |
| Incomplete Crystallization and Separation | The purity of solid Caro's acid is dependent on the effectiveness of its separation from the mother liquor after crystallization.[7] Rapid suction filtration is a recommended method.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Caro's acid?
A1: The most common laboratory and industrial method involves the reaction of concentrated sulfuric acid with concentrated hydrogen peroxide (H₂SO₄ + H₂O₂ ⇌ H₂SO₅ + H₂O).[1][8] Another method, typically for preparing purer Caro's acid, is the reaction of chlorosulfonic acid with hydrogen peroxide (H₂O₂ + ClSO₂OH ⇌ H₂SO₅ + HCl).[7][8]
Q2: Why is temperature control so critical during the synthesis of Caro's acid?
A2: The reaction between sulfuric acid and hydrogen peroxide is highly exothermic, primarily due to the heat of dilution of sulfuric acid.[4] The resulting increase in temperature can lead to the decomposition of the unstable Caro's acid.[5] Inadequate temperature control can even lead to explosive decomposition.[7]
Q3: What are the ideal concentrations of sulfuric acid and hydrogen peroxide to use?
A3: To maximize the yield of Caro's acid and minimize the presence of water which can lead to hydrolysis, it is recommended to use concentrated reagents.[1] Specifically, sulfuric acid with a concentration of 85-98% and hydrogen peroxide with a concentration of 50-90% are typically used.[1][2]
Q4: Can I store Caro's acid for later use?
A4: Due to its inherent instability, Caro's acid is generally prepared on-site for immediate use.[4][6][9] If necessary, it can be stored under refrigeration for a few days, but some loss of active oxygen will occur.[5][7]
Q5: What are the main safety precautions to take during the synthesis of Caro's acid?
A5: Always wear appropriate personal protective equipment, including safety glasses.[7] The reaction should be conducted in a well-ventilated area, and an ice bath should be used to control the temperature.[5] Hydrogen peroxide should be added to sulfuric acid slowly and in a controlled manner.[5] Avoid contact with organic materials, as this can create highly unstable peroxides and lead to explosions.[9]
Quantitative Data Summary
| Parameter | Value | Source |
| Sulfuric Acid Concentration | 85% - 98% by weight | [1][2] |
| Hydrogen Peroxide Concentration | 50% - 90% by weight | [1][2] |
| Mole Ratio (H₂SO₄:H₂O₂) for Synthesis | 1.5:1 to 3.5:1 | [3] |
| Typical Mole Ratio Example | 2.5:1 | [2][4] |
| Melting Point of Pure H₂SO₅ | 45°C (with slight decomposition) | [7][8] |
| Example Product Composition | 25% Caro's acid, 57% H₂SO₄, 3.5% H₂O₂, 14.5% H₂O | [1][4] |
Experimental Protocols
1. Laboratory Synthesis of Caro's Acid (Piranha Solution)
-
Materials:
-
Concentrated sulfuric acid (93-98%)
-
Concentrated hydrogen peroxide (30-70%)
-
Glass beaker or flask
-
Ice bath
-
Stirring rod or magnetic stirrer
-
-
Procedure:
-
Place the reaction vessel (beaker or flask) in an ice bath to pre-cool it.
-
Carefully measure the desired volume of concentrated sulfuric acid and add it to the reaction vessel.
-
Allow the sulfuric acid to cool in the ice bath.
-
Very slowly, and with constant stirring, add the concentrated hydrogen peroxide to the cooled sulfuric acid. A common ratio is 3:1 sulfuric acid to hydrogen peroxide.[10]
-
Maintain the reaction vessel in the ice bath throughout the addition to dissipate the heat generated.[5]
-
Once the addition is complete, the resulting mixture is Caro's acid and is ready for immediate use.
-
2. Synthesis of Crystalline Caro's Acid via Chlorosulfonic Acid
-
Materials:
-
Chlorosulfonic acid (pure)
-
Hydrogen peroxide (100% or nearly anhydrous)
-
Reaction flask
-
Cooling bath
-
Aspirator vacuum
-
Glass frit for filtration
-
-
Procedure:
-
Thoroughly cool the pure chlorosulfonic acid in a cooling bath.
-
Slowly add a slight excess of nearly anhydrous hydrogen peroxide to the cooled chlorosulfonic acid. This will result in a vigorous evolution of hydrogen chloride gas.
-
Once the hydrogen peroxide addition is complete and the gas evolution has subsided, gradually warm the reaction mixture.
-
Apply a vacuum using an aspirator to remove any dissolved or remaining hydrogen chloride.[7]
-
The resulting liquid can be crystallized in a well-sealed flask. If it does not solidify at room temperature, place it in a cooling bath.
-
After approximately 12 hours, separate the crystals from the mother liquor by rapid suction filtration on a glass frit.[7] The resulting crystals will have a purity of 94-97%.[7]
-
Visualizations
Caption: Troubleshooting workflow for minimizing Caro's acid decomposition.
References
- 1. US5439663A - Method for producing Caro's acid - Google Patents [patents.google.com]
- 2. US5879653A - Method for producing caro's acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Caro’s Acid – Cyanide Detoxification Process - 911Metallurgist [911metallurgist.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. OneMine | Caro's Acid - The Facts About Yield [onemine.org]
- 7. prepchem.com [prepchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Peroxymonosulfuric_acid [chemeurope.com]
- 10. youtube.com [youtube.com]
identifying and removing impurities in peroxymonosulfuric acid preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peroxymonosulfuric acid (PMSA), also known as Caro's acid. The information provided here will help in identifying and removing common impurities in PMSA preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound (PMSA) preparations?
A1: The most common impurities in PMSA preparations depend on the synthesis method.
-
When PMSA is synthesized by reacting concentrated sulfuric acid (H₂SO₄) with hydrogen peroxide (H₂O₂), the primary impurities are residual sulfuric acid and hydrogen peroxide .[1]
-
Peroxydisulfuric acid (H₂S₂O₈) can also be present as a byproduct.[1]
-
Water is invariably present, and its concentration can affect the stability of the PMSA solution.
-
If chlorosulfonic acid is used in the synthesis, chloride ions (Cl⁻) can be a significant impurity.
Q2: How do these impurities affect my experiments?
A2: Impurities in PMSA can have several adverse effects on your experiments:
-
Reduced Oxidizing Power: The presence of excess water, sulfuric acid, or hydrogen peroxide dilutes the PMSA, reducing its effective oxidizing strength.
-
Side Reactions: Residual hydrogen peroxide and peroxydisulfuric acid can lead to unintended side reactions, affecting the yield and purity of your desired product.
-
Instability: Certain impurities can catalyze the decomposition of PMSA, leading to a loss of active oxygen content over time and potentially creating a safety hazard due to gas evolution (oxygen). The decomposition of PMSA is catalyzed by impurities.[2]
-
Inaccurate Stoichiometry: The presence of unknown concentrations of impurities makes it difficult to determine the exact molar quantity of PMSA, leading to errors in stoichiometric calculations for your reactions.
Q3: At what stage of my process should I be most concerned about impurities?
A3: You should be concerned about impurities at two critical stages:
-
Immediately after synthesis: The crude PMSA solution will contain the highest levels of impurities from unreacted starting materials and byproducts. It is crucial to characterize the purity of your preparation at this stage.
-
During storage: PMSA is inherently unstable and can decompose over time, especially if not stored under optimal conditions (e.g., refrigeration).[1] Regular monitoring of the active oxygen content is recommended to ensure its efficacy.
Q4: What are the recommended storage conditions for PMSA solutions to minimize degradation?
A4: To minimize the decomposition of PMSA, it is recommended to store solutions under refrigeration.[1] The stability of the solution is also dependent on its concentration and the presence of stabilizers. For extended storage, the pH of the solution can be adjusted to a range of 0.5-2.0 to improve stability.[2]
Troubleshooting Guides
Problem: Low or Inconsistent Oxidation Yields
Possible Cause 1: Low Purity of PMSA Preparation
-
Identification: Your PMSA solution may contain significant amounts of unreacted sulfuric acid, hydrogen peroxide, or water, which lowers its effective concentration.
-
Solution:
-
Quantify Impurities: Use ion chromatography to determine the concentration of sulfate (B86663), and other anionic impurities. Titrimetric methods can be used to determine the active oxygen content, which is a measure of the PMSA concentration.
-
Purify the PMSA: If the impurity levels are high, consider purifying the PMSA preparation using fractional crystallization.
-
Possible Cause 2: Degradation of PMSA Solution
-
Identification: The PMSA solution may have decomposed during storage, leading to a lower concentration of the active oxidizing agent.
-
Solution:
-
Check Active Oxygen Content: Before each use, verify the active oxygen content of your PMSA solution using iodometric titration to ensure it meets the required concentration for your experiment.
-
Stabilize the Solution: For longer-term storage, consider stabilizing the PMSA solution by adjusting the pH to 0.5-2.0.[2]
-
Problem: Unexpected Side Products
Possible Cause: Presence of Reactive Impurities
-
Identification: Residual hydrogen peroxide or peroxydisulfuric acid in your PMSA preparation could be participating in side reactions with your substrate or intermediates.
-
Solution:
-
Analyze for Peroxide Impurities: Utilize analytical methods that can selectively quantify hydrogen peroxide and peroxydisulfuric acid in the presence of PMSA.
-
Purification: Employ purification methods like fractional crystallization to remove these reactive impurities.
-
Data on Impurity Levels in PMSA Preparations
The following table summarizes representative data on the composition of a PMSA solution prepared by reacting concentrated sulfuric acid and hydrogen peroxide, followed by dilution. The stability of the solution is also indicated.
| Component | Concentration (by weight) | Stability |
| This compound (H₂SO₅) | ~12.0% | Stable for 30 days |
| Sulfuric Acid (H₂SO₄) | ~4.6% | |
| Hydrogen Peroxide (H₂O₂) | ~1.1% | |
| Water (H₂O) | ~82.3% |
Note: The exact composition and stability can vary depending on the specific reaction conditions, starting material concentrations, and storage conditions.
Experimental Protocols
Protocol 1: Identification and Quantification of Anionic Impurities by Ion Chromatography
This protocol outlines the general steps for analyzing a PMSA sample for common anionic impurities.
1. Instrumentation:
-
Ion chromatograph (IC) system equipped with a conductivity detector.
-
Anion-exchange column (e.g., Dionex IonPac™ AS19 or AS23-4µm).
-
Suppressor module.
2. Reagents:
-
Deionized (DI) water (18 MΩ·cm or higher).
-
Eluent: Prepare according to the column manufacturer's recommendations (e.g., potassium hydroxide (B78521) or sodium carbonate/bicarbonate).
-
Standard solutions of sulfate, chloride, and other anions of interest.
3. Sample Preparation:
-
Accurately weigh a small amount of the PMSA preparation.
-
Carefully dilute the sample with a known volume of deionized water. A significant dilution is necessary to bring the analyte concentrations within the linear range of the detector and to avoid overloading the column with the sulfate matrix.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Set the eluent flow rate, column temperature, and detector parameters as recommended by the column manufacturer.
-
Inject the prepared sample and standards.
5. Data Analysis:
-
Identify the impurity peaks by comparing their retention times with those of the standards.
-
Quantify the concentration of each impurity by constructing a calibration curve from the standard solutions.
Protocol 2: Purification of PMSA by Fractional Crystallization
This protocol describes a general procedure for purifying PMSA. Caution: PMSA is a strong oxidizing agent and can be explosive, especially in contact with organic materials.[3] All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, acid-resistant gloves) must be worn.
1. Materials:
-
Crude PMSA solution.
-
Jacketed reaction vessel connected to a circulating cooling bath.
-
Stirring mechanism (e.g., magnetic stirrer).
-
Filtration apparatus (e.g., Büchner funnel with a fritted glass disc).
2. Procedure:
-
Cooling and Crystallization:
-
Transfer the crude PMSA solution to the jacketed reaction vessel.
-
Begin stirring the solution.
-
Slowly cool the solution using the circulating cooling bath. The target temperature will depend on the concentration of the solution but should be gradually lowered to induce crystallization.
-
-
Crystal Growth:
-
Once crystals begin to form, maintain a slow cooling rate to promote the growth of larger, purer crystals.
-
-
Separation:
-
Once a significant amount of crystalline material has formed, quickly filter the cold slurry through the pre-chilled Büchner funnel to separate the PMSA crystals from the mother liquor, which will contain a higher concentration of impurities.
-
-
Drying:
-
Wash the crystals with a small amount of a cold, appropriate solvent if necessary to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum at a low temperature.
-
Protocol 3: Stabilization of PMSA Solution by pH Adjustment
This protocol provides a method for improving the storage stability of a PMSA solution.
1. Materials:
-
PMSA solution.
-
Alkaline solution (e.g., sodium hydroxide or potassium hydroxide) of a known concentration.
-
pH meter calibrated with appropriate buffers.
-
Stirring plate and stir bar.
-
Ice bath.
2. Procedure:
-
Place the PMSA solution in a beaker in an ice bath on a stirring plate.
-
Begin stirring the solution.
-
Slowly add the alkaline solution dropwise while continuously monitoring the pH. The neutralization reaction is exothermic, so slow addition and cooling are essential.
-
Continue adding the alkaline solution until the pH of the PMSA solution is in the range of 0.5-2.0.[2]
-
Store the stabilized solution in a refrigerator.
Visualizations
Caption: Workflow for the analysis of impurities in PMSA.
Caption: Purification of PMSA via fractional crystallization.
Caption: Troubleshooting logic for PMSA-related issues.
References
Technical Support Center: Optimizing Peroxymonosulfuric Acid Oxidations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Caro's acid) and why is it used?
This compound (H₂SO₅) is a powerful oxidizing agent, even stronger than hydrogen peroxide or sulfuric acid alone.[1][2] It is typically prepared in situ by reacting concentrated sulfuric acid with hydrogen peroxide, creating a solution often referred to as "piranha solution".[2] Its high oxidation potential makes it valuable for various applications, including cleaning organic residues from substrates and specific organic synthesis reactions like the Baeyer-Villiger oxidation of ketones to esters or lactones, and the oxidation of anilines to nitroso compounds.[1][2][3][4]
Q2: How do I prepare this compound in the lab?
The most common laboratory preparation involves the slow and careful addition of hydrogen peroxide to concentrated sulfuric acid, typically in a 1:3 to 1:7 volume ratio, respectively.[2] The reaction is highly exothermic and requires cooling in an ice bath to prevent rapid decomposition of the this compound.[2] For safety, always add the hydrogen peroxide to the sulfuric acid , never the other way around. An alternative method involves the reaction of chlorosulfuric acid with hydrogen peroxide.[5][6]
Q3: What are the primary safety concerns when working with this compound?
This compound is a strong oxidizer, highly corrosive, and can be explosive, especially when in contact with organic compounds like acetone (B3395972) or ethers.[2][5][6][7] The preparation is highly exothermic, and the solution is unstable, decomposing to release oxygen gas, which can lead to pressure buildup in sealed containers.[2] Always work in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
Q4: How should I store this compound solutions?
Due to its instability, this compound should be prepared fresh for each use.[2] If short-term storage is absolutely necessary, it can be kept under refrigeration for a few days in a loosely capped or vented container to prevent pressure buildup.[2] Never store it in a tightly sealed container.
Q5: How do I properly dispose of waste this compound?
Waste this compound solutions must be neutralized before disposal. This can be achieved by slowly adding a neutralizing agent like sodium bicarbonate. Be aware that this neutralization process will generate a significant amount of gas, so it must be done slowly in a large, open container within a fume hood. The neutralized solution can then be disposed of according to your institution's hazardous waste guidelines.
Troubleshooting Guides
Issue 1: Low or No Reactivity/Oxidation
| Possible Cause | Troubleshooting Step |
| Degraded this compound | The solution is highly unstable and should be freshly prepared. If the solution has been stored, its oxidizing power has likely diminished. Prepare a fresh batch immediately before your experiment. |
| Improper Preparation | Ensure the correct ratio of hydrogen peroxide to sulfuric acid was used. The addition of H₂O₂ to H₂SO₄ should be slow and with adequate cooling to prevent thermal decomposition of the newly formed H₂SO₅. |
| Incorrect Reaction Temperature | While the preparation is exothermic, the subsequent oxidation reaction may require specific temperature control. Consult literature for the optimal temperature for your specific substrate. Some reactions may require elevated temperatures to proceed at a reasonable rate. |
| Incorrect pH | The stability and reactivity of this compound can be pH-dependent. For certain applications, adjusting the pH may be necessary to achieve optimal results. |
Issue 2: Reaction is Too Vigorous or Uncontrolled
| Possible Cause | Troubleshooting Step |
| Presence of Organic Contaminants | This compound reacts violently with many organic compounds. Ensure all glassware is clean and free of organic residues before preparing or using the solution. Do not add large quantities of organic substrate to the solution at once. |
| Rapid Addition of Reagents | During preparation, adding hydrogen peroxide too quickly to the sulfuric acid will generate excessive heat, leading to rapid decomposition and gas evolution. Always add the peroxide slowly with constant stirring and cooling. |
| Incompatible Substrate | Some substrates may be too reactive with this compound under the chosen conditions. Consider diluting the this compound solution or running the reaction at a lower temperature. |
| Presence of Metal Catalysts | Certain metal ions can catalyze the decomposition of peroxides, leading to a runaway reaction. Use high-purity reagents and ensure your reaction vessel is free from metal contaminants. |
Data Presentation
Table 1: General Conditions for this compound Preparation
| Parameter | Recommended Condition | Notes |
| H₂O₂:H₂SO₄ Ratio (v/v) | 1:3 to 1:7 | A higher proportion of sulfuric acid is common. |
| Hydrogen Peroxide Conc. | 30-70% | Higher concentrations increase reactivity and hazard. |
| Sulfuric Acid Conc. | 93-98% | |
| Addition Rate | Slow, dropwise | To control the exothermic reaction. |
| Temperature | Cooled in an ice bath (0-10 °C) | Crucial for preventing decomposition. |
| Mixing | Constant, gentle stirring | Ensures even heat distribution. |
Table 2: Example Conditions for Baeyer-Villiger Oxidation of Ketones
| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | H₂O₂ (35%) / Sn-Beta Zeolite | 1,2-Dichloroethane | 50 | 5 | ~95 |
| Adamantanone | H₂O₂ (aq.) / Sn-MCM-41 | Dioxane | 90 | 7 | >99 |
| 2-Methylcyclohexanone | m-CPBA | Dichloromethane | 45 | 48 | Not specified |
| Various Ketones | H₂O₂ (30%) / Catalyst | Acetonitrile | 70 | 4 | Not specified |
Note: The data in Table 2 is compiled from various sources and may involve different catalytic systems in addition to the peroxy acid. Always refer to the specific literature for your substrate of interest.
Experimental Protocols
Protocol 1: General Preparation of this compound (Piranha Solution)
-
In a fume hood, place a clean glass beaker in an ice bath on a magnetic stir plate.
-
Add a measured volume of concentrated sulfuric acid (e.g., 90 mL of 98% H₂SO₄) to the beaker and begin gentle stirring.
-
Slowly and dropwise, add the corresponding volume of 30% hydrogen peroxide (e.g., 30 mL for a 3:1 ratio) to the stirring sulfuric acid.
-
Monitor the temperature of the solution and ensure it does not rise excessively. Adjust the addition rate to maintain a low temperature.
-
Once the addition is complete, the solution is ready for use. It will be hot due to the exothermic reaction.
Protocol 2: Baeyer-Villiger Oxidation of a Cyclic Ketone
-
Dissolve the ketone substrate (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a freshly prepared solution of this compound (typically 1.1 to 2.0 equivalents) to the ketone solution.
-
Allow the reaction to stir at the appropriate temperature (this can range from room temperature to elevated temperatures) for the required time (from a few hours to 48 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of the Baeyer-Villiger Oxidation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Peroxymonosulfuric_acid [chemeurope.com]
- 7. This compound | H2O5S | CID 2754594 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting explosive hazards of peroxymonosulfuric acid with organic solvents
Disclaimer: The information provided herein is for informational purposes only and does not constitute professional safety advice. Peroxymonosulfuric acid (Caro's acid), especially in mixtures with organic solvents, presents extreme and potentially fatal explosive hazards. All laboratory work should be conducted in strict accordance with your institution's safety protocols and under the guidance of experienced personnel.
Troubleshooting Guides and FAQs
This technical support center provides guidance on the significant explosive hazards associated with the use of this compound, commonly generated in situ as "piranha solution," with organic solvents. The following question-and-answer format addresses specific issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Caro's acid) and why is it so reactive?
A1: this compound (H₂SO₅), also known as Caro's acid, is a powerful oxidizing agent.[1][2] It is often prepared in the laboratory by mixing concentrated sulfuric acid (H₂SO₄) with hydrogen peroxide (H₂O₂), a mixture commonly referred to as "piranha solution."[1][3] Its high reactivity stems from the presence of a peroxide group (-O-O-) bonded to a sulfuryl group, making it a much stronger oxidant than hydrogen peroxide alone.[4] The decomposition of Caro's acid can be highly exothermic and can generate reactive radical species.[4]
Q2: I need to clean organic residues from my glassware. Is it safe to use piranha solution after rinsing with acetone (B3395972) or isopropanol (B130326)?
A2: Absolutely not. Rinsing with organic solvents like acetone or isopropanol and then adding piranha solution is extremely dangerous and can lead to a violent explosion.[2][5] Surfaces must be thoroughly cleaned of all organic solvents before coming into contact with piranha solution.[2] The piranha solution is intended for removing trace amounts of organic contaminants, not for bulk cleaning of solvent-rinsed labware.[1]
Q3: What happens when this compound is mixed with an organic solvent?
A3: Mixing this compound with organic solvents results in a rapid, highly exothermic, and often explosive reaction.[1][2] The strong oxidizing nature of the acid leads to the rapid decomposition of the organic material, which generates a large volume of gas (such as carbon dioxide).[6] This gas evolution, coupled with the intense heat from the reaction, can cause a sudden and violent increase in pressure, leading to an explosion, especially in a closed or partially closed container.[1]
Q4: Are some organic solvents more hazardous than others with this compound?
A4: While all organic solvents should be considered extremely hazardous with this compound, some functional groups are particularly reactive. Ketones (like acetone) and ethers can form unstable and explosive peroxide compounds.[1] Alcohols are readily oxidized, leading to a highly exothermic reaction. The general incompatibility of this compound extends to a wide range of organic materials.
Q5: I have accidentally mixed a small amount of organic solvent with a piranha solution. What should I do?
A5: This is a critical emergency situation. Your immediate actions should prioritize personal safety:
-
Do not attempt to handle or neutralize the mixture directly. Any agitation can accelerate the reaction.
-
Immediately alert all personnel in the vicinity and evacuate the laboratory.
-
If possible and safe to do so from a distance, ensure the fume hood sash is lowered.
-
Contact your institution's emergency response team immediately.
-
Do not re-enter the area until it has been declared safe by trained emergency responders.
Q6: Can I store piranha solution for later use?
A6: No, piranha solution should never be stored.[1] this compound is unstable and decomposes over time, generating oxygen gas.[1][7] Storing it in a sealed container can lead to a catastrophic pressure buildup and explosion.[1] Always prepare fresh piranha solution for immediate use and in the smallest quantity necessary for your application.[6]
Data Presentation: Incompatibility of this compound with Organic Solvents
| Organic Solvent Class | Representative Solvents | Hazard Description |
| Ketones | Acetone, Methyl Ethyl Ketone | Extreme Explosion Hazard. Can form highly unstable and shock-sensitive peroxide byproducts (e.g., acetone peroxide).[8] The reaction is rapid and violent. |
| Alcohols | Isopropanol, Ethanol, Methanol | High Explosion and Fire Hazard. Rapid and highly exothermic oxidation can lead to violent boiling and explosion.[9][10] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Extreme Explosion Hazard. Can form explosive organic peroxides upon contact. |
| Aldehydes | Formaldehyde, Acetaldehyde | High Explosion and Fire Hazard. Readily oxidized in a highly exothermic and potentially explosive reaction. |
| Hydrocarbons | Hexane, Toluene | High Explosion and Fire Hazard. Vigorously oxidized, leading to rapid gas evolution and potential for explosion. |
| Halogenated Solvents | Dichloromethane, Chloroform | High Explosion Hazard. Although less readily oxidized, they are still incompatible and can react violently. |
| Amides | Dimethylformamide (DMF) | High Explosion Hazard. Can undergo rapid and uncontrolled decomposition. |
Experimental Protocols
Protocol 1: Preparation of Piranha Solution for Cleaning Trace Organic Residues
Objective: To safely prepare piranha solution for the removal of trace organic residues from substrates like silicon wafers or glassware.
Materials:
-
Concentrated sulfuric acid (95-98%)
-
30% Hydrogen peroxide
-
Appropriate glass container (e.g., Pyrex beaker)
-
Ice bath (optional, for temperature control)
-
Personal Protective Equipment (PPE): acid-resistant gloves (butyl rubber or neoprene), chemical splash goggles, face shield, and a lab coat.
Procedure:
-
Work in a certified chemical fume hood. Ensure the sash is at the appropriate height.
-
Place the glass container in a secondary container to contain any potential spills or overflows.
-
Carefully measure the required volume of concentrated sulfuric acid and add it to the glass container.
-
Slowly and carefully add the 30% hydrogen peroxide to the sulfuric acid. NEVER add sulfuric acid to hydrogen peroxide , as this can cause a runaway reaction and explosion.[2] A common ratio is 3:1 sulfuric acid to hydrogen peroxide.
-
The mixture will become extremely hot (over 100°C) and may bubble.[1] This is normal, but proceed with extreme caution. For better control, the hydrogen peroxide can be added in small portions, allowing the solution to cool slightly between additions, or the reaction can be performed in an ice bath.
-
The freshly prepared piranha solution is now ready for immediate use.
Protocol 2: Emergency Quenching of Peroxide-Containing Solutions (for trace amounts, NOT for bulk mixtures with organic solvents)
Objective: To safely neutralize trace amounts of residual peroxides in a reaction mixture before workup, where the primary hazard is not an imminent explosion but the presence of unstable peroxides. This protocol is NOT for quenching a runaway reaction of this compound with an organic solvent.
Materials:
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution or sodium bisulfite (NaHSO₃) solution.
-
Ice bath.
-
Appropriate PPE.
Procedure:
-
Cool the reaction vessel in an ice bath to slow down any ongoing reactions.
-
Slowly and dropwise, add the quenching agent (saturated sodium thiosulfate or sodium bisulfite solution) to the cooled reaction mixture with vigorous stirring.
-
Monitor for any signs of an exothermic reaction (e.g., temperature increase, gas evolution). If observed, slow down or temporarily stop the addition until the reaction subsides.
-
Continue adding the quenching agent until a negative test for peroxides is obtained (using peroxide test strips).
-
Once the quenching is complete, the reaction mixture can be further processed.
Mandatory Visualizations
Caption: Workflow for the safe preparation of piranha solution.
Caption: Decision tree for the safe use of this compound.
Caption: Simplified overview of the explosive reaction pathway.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. Piranha solution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Caro’s Acid – Cyanide Detoxification Process - 911Metallurgist [911metallurgist.com]
- 8. quora.com [quora.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Temperature Control for Exothermic Caro's Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the exothermic synthesis of Caro's acid (peroxymonosulfuric acid).
Troubleshooting Guide
Issue 1: Rapid and Uncontrolled Temperature Increase (Temperature Excursion)
Question: My reaction temperature is rising too quickly and overshooting the target temperature. What should I do?
Answer: An uncontrolled temperature increase, or temperature excursion, is a serious safety concern during Caro's acid synthesis, as it can lead to a runaway reaction.[1] Immediate action is required.
Immediate Steps:
-
Stop Reagent Addition: Immediately cease the addition of hydrogen peroxide.
-
Enhance Cooling: Ensure the reaction flask is fully submerged in the cooling bath and that the bath has adequate cooling capacity. Add more ice, dry ice, or lower the cryostat temperature as needed.
-
Increase Stirring: A higher stirring rate can improve heat transfer to the cooling bath and prevent localized hotspots.[2]
-
Prepare for Quenching (if necessary): If the temperature continues to rise uncontrollably, prepare to quench the reaction by diluting it with a large volume of cold water.[3] This should be a last resort and performed with extreme caution in a well-ventilated fume hood.
Root Cause Analysis and Prevention:
-
Incorrect Reagent Addition Rate: The addition of hydrogen peroxide may be too fast.
-
Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction.
-
Poor Heat Transfer: Inefficient stirring or an inappropriately sized reaction vessel can lead to poor heat transfer.
-
Incorrect Reactant Concentration: Using more concentrated reagents than planned will result in a more exothermic reaction.
Issue 2: Localized Bubbling or Gas Evolution
Question: I am observing vigorous bubbling or gas evolution in my reaction mixture. Is this normal?
Answer: While some minor off-gassing can occur, vigorous and sustained gas evolution is a sign of Caro's acid decomposition, which is accelerated at higher temperatures.[4][5] This decomposition releases oxygen gas and can lead to pressure buildup.[3]
Troubleshooting Steps:
-
Check Temperature: Immediately verify the internal temperature of the reaction mixture. It is likely exceeding the optimal range.
-
Follow Temperature Excursion Protocol: If the temperature is too high, follow the steps outlined in Issue 1 .
-
Ensure Proper Ventilation: Work in a well-ventilated fume hood to prevent the buildup of oxygen and any potential aerosols.
Issue 3: Low Yield of Caro's Acid
Question: My final product has a lower than expected concentration of Caro's acid. What could be the cause?
Answer: Low yields of Caro's acid are often related to decomposition due to inadequate temperature control or the presence of impurities.
Possible Causes and Solutions:
-
High Reaction Temperature: If the temperature was not consistently maintained at a low level, the Caro's acid may have decomposed.
-
Presence of Water: Using dilute sulfuric acid or hydrogen peroxide can inhibit the formation of Caro's acid.[6] Use concentrated reagents as specified in the protocol.
-
Contaminants: Contamination from the reaction vessel or reagents can catalyze the decomposition of hydrogen peroxide and Caro's acid. Ensure all glassware is scrupulously clean.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for laboratory-scale Caro's acid synthesis?
A1: For laboratory synthesis, it is crucial to maintain a low temperature to minimize the decomposition of the unstable Caro's acid.[7] A common practice is to perform the addition of hydrogen peroxide to sulfuric acid in an ice bath, maintaining the reaction temperature between 0 and 10 °C.[6][7]
Q2: What are the recommended concentrations of sulfuric acid and hydrogen peroxide?
A2: Concentrated reagents are necessary to maximize the yield of Caro's acid.[8] Typically, sulfuric acid of 93-98% concentration and hydrogen peroxide of 50-70% concentration are used.[3][7]
Q3: What is the correct order of reagent addition?
A3: Always add hydrogen peroxide slowly to the sulfuric acid. [7] The reverse addition (sulfuric acid to hydrogen peroxide) can be extremely dangerous and lead to an uncontrolled, explosive reaction.
Q4: What type of cooling bath should I use?
A4: The choice of cooling bath depends on the desired reaction temperature. For temperatures between 0 and 5 °C, a crushed ice-water slurry is effective. For lower temperatures, a mixture of dry ice and a suitable solvent (e.g., acetone, isopropanol) can be used.
Q5: How can I monitor the reaction temperature effectively?
A5: Use a calibrated thermometer or temperature probe placed directly in the reaction mixture, ensuring the tip is submerged below the liquid surface but not touching the walls of the flask. Do not rely on the temperature of the cooling bath as an indicator of the internal reaction temperature.
Q6: What are the signs of a runaway reaction?
A6: Key indicators of a runaway reaction include a rapid, uncontrollable temperature increase, vigorous gas evolution, a sudden change in color or viscosity, and the release of fumes or aerosols.
Data Presentation
Table 1: Common Cooling Baths for Temperature Control
| Coolant Mixture | Achievable Temperature (°C) | Notes |
| Crushed Ice / Water | 0 to 5 | Good for general cooling. A slurry provides better contact than ice alone. |
| Crushed Ice / NaCl | -10 to -20 | A simple way to achieve sub-zero temperatures. |
| Dry Ice / Acetone | -78 | A common and effective low-temperature bath. Use with caution due to the flammability of acetone. |
| Dry Ice / Isopropanol | -77 | A less volatile alternative to acetone. |
| Cryostat | -80 to 20 | Offers precise and automated temperature control.[7] |
Table 2: Example Reactant Quantities for Lab-Scale Synthesis
| Reactant | Concentration | Quantity | Mole Ratio (H₂SO₄:H₂O₂) |
| Sulfuric Acid | 93% | 40 g | ~2.5 : 1 |
| Hydrogen Peroxide | 70% | 7.37 g |
This is an example protocol and should be adapted and scaled appropriately with a thorough risk assessment.[5]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Caro's Acid
Materials:
-
Concentrated Sulfuric Acid (93-98%)
-
Concentrated Hydrogen Peroxide (50-70%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Cooling bath (e.g., ice-water bath)
-
Thermometer or temperature probe
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Place the desired amount of concentrated sulfuric acid in the round-bottom flask, equipped with a magnetic stir bar.
-
Immerse the flask in the cooling bath and allow the sulfuric acid to cool to the target temperature (e.g., 0-5 °C).
-
Begin stirring the sulfuric acid.
-
Slowly add the concentrated hydrogen peroxide dropwise from the dropping funnel to the cold, stirring sulfuric acid.
-
Continuously monitor the internal temperature of the reaction mixture and adjust the addition rate of the hydrogen peroxide to maintain the desired temperature.
-
After the addition is complete, allow the mixture to stir at the low temperature for a specified period to ensure the reaction goes to completion.
-
The resulting Caro's acid solution is unstable and should be used immediately or stored under refrigeration for a very short period.[6][7]
Visualizations
References
- 1. US5439663A - Method for producing Caro's acid - Google Patents [patents.google.com]
- 2. amarequip.com [amarequip.com]
- 3. WO1997000225A1 - Method for producing caro's acid - Google Patents [patents.google.com]
- 4. US6368570B1 - Process for manufacturing Caro's acid - Google Patents [patents.google.com]
- 5. WO1997026215A1 - Process for manufaturing caro's acid - Google Patents [patents.google.com]
- 6. 911metallurgist.com [911metallurgist.com]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
- 8. Caro’s Acid – Cyanide Detoxification Process - 911Metallurgist [911metallurgist.com]
Technical Support Center: Peroxymonosulfuric Acid (Caro's Acid) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of peroxymonosulfuric acid (H₂SO₅), commonly known as Caro's acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing this compound in a laboratory setting?
A1: The most common laboratory method involves the reaction of concentrated sulfuric acid (H₂SO₄) with concentrated hydrogen peroxide (H₂O₂).[1][2][3][4] This is an equilibrium reaction, and the resulting product is typically a mixture of this compound, sulfuric acid, hydrogen peroxide, and water.[1][5] This mixture is often referred to as a "piranha solution."[1][6]
Q2: What are the critical factors that influence the yield of this compound?
A2: The primary factors influencing the yield are the mole ratio and concentration of the reactants, as well as the reaction temperature.[7] Using highly concentrated sulfuric acid and hydrogen peroxide is crucial to minimize the presence of water, which can hydrolyze the this compound back to its starting materials.[5][8] Careful temperature control is essential to prevent the decomposition of the desired product.[1][6]
Q3: How can the stability of the synthesized this compound solution be improved?
A3: this compound is inherently unstable and is often prepared immediately before use.[1][7] For short-term storage, the solution should be kept under refrigeration.[1] Some patented methods suggest that adjusting the pH of the diluted solution to a range of 0.5-2.0 can enhance stability.[9] Additionally, certain stabilizers, such as poly-phosphonic acid chelating agents, have been proposed to reduce decomposition.[10]
Q4: What are the primary safety concerns when synthesizing and handling this compound?
A4: The synthesis of this compound is highly exothermic and presents a significant risk of explosion, especially when in contact with organic materials.[1][2][6] The resulting solution is extremely corrosive and a powerful oxidizing agent, capable of causing severe chemical burns.[1][11] All work must be conducted in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[6][11][12] It is crucial to avoid storing the solution in a sealed container, as the evolution of gas can lead to a pressure buildup and explosion.[6]
Q5: How can I accurately determine the concentration of this compound in my solution to calculate the yield?
A5: Several analytical methods can be used to determine the concentration of this compound, often in the presence of unreacted hydrogen peroxide. These methods include thermometric titrimetry and various spectrophotometric and colorimetric techniques.[13][14][15] For instance, the Iodide method can be used for the selective determination of this compound.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Low concentration of reactants: The presence of excess water shifts the equilibrium back to the reactants.[5][8] 2. Inappropriate mole ratio: An incorrect ratio of sulfuric acid to hydrogen peroxide can limit the formation of the product.[7] 3. High reaction temperature: Elevated temperatures accelerate the decomposition of this compound.[6] | 1. Use highly concentrated sulfuric acid (e.g., 93-98%) and hydrogen peroxide (e.g., 50-70%).[1] 2. Maintain an optimal mole ratio of H₂SO₄ to H₂O₂, typically between 2:1 and 2.5:1.[8] 3. Conduct the reaction in an ice bath to maintain a low temperature.[1] |
| Violent/Uncontrolled Reaction | 1. Rapid addition of hydrogen peroxide: The reaction is highly exothermic, and rapid addition can lead to a sudden temperature increase.[1][6] 2. Contamination with organic materials: Contact with organic substances can cause an explosive reaction.[1][2][6] | 1. Add the hydrogen peroxide to the sulfuric acid very slowly and in small portions, allowing the temperature to stabilize between additions.[6] 2. Ensure all glassware is scrupulously clean and free of organic residues. Do not use organic materials (e.g., paper towels) to clean up spills.[6] |
| Rapid Decomposition of Product | 1. Elevated temperature: this compound is thermally unstable.[16] 2. Presence of impurities: Certain metal ions can catalyze the decomposition.[17] | 1. Use the solution immediately after preparation or store it at low temperatures (refrigerated) for a short period.[1][7] 2. Use high-purity reagents and clean glassware. |
| Formation of Gas/Pressure Buildup | 1. Decomposition of this compound and hydrogen peroxide: This decomposition releases oxygen gas.[6][16] | 1. Never store the this compound solution in a tightly sealed container to prevent pressure buildup and potential explosion.[6] |
Experimental Protocols
Standard Laboratory Synthesis of this compound
This protocol describes the preparation of a this compound solution, often referred to as "piranha solution."
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄, 93-98%)
-
Concentrated Hydrogen Peroxide (H₂O₂, 30-70%)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Place the reaction vessel (beaker or flask) in an ice bath on a magnetic stirrer.
-
Carefully measure the required volume of concentrated sulfuric acid and add it to the reaction vessel. Begin stirring.
-
Very slowly, add the concentrated hydrogen peroxide to the sulfuric acid dropwise or in very small portions.[1][6]
-
Monitor the temperature of the mixture closely and ensure it remains low. The reaction is highly exothermic.[1][6]
-
After the addition is complete, allow the solution to stir in the ice bath for a short period to ensure the reaction goes to completion.
-
The resulting solution contains this compound and is ready for immediate use.
Caution: Always add hydrogen peroxide to sulfuric acid, never the reverse. Adding sulfuric acid to hydrogen peroxide can cause a rapid, uncontrolled reaction and splashing.[18]
Data Presentation
Table 1: Recommended Reactant Concentrations and Ratios for Optimal Yield
| Parameter | Recommended Value | Rationale |
| Sulfuric Acid (H₂SO₄) Concentration | 85% - 98% by weight[5][19] | Minimizes water content, driving the equilibrium towards product formation.[5][8] |
| Hydrogen Peroxide (H₂O₂) Concentration | 50% - 70% by weight[1][5] | Higher concentration reduces the amount of water introduced into the reaction. |
| **Mole Ratio (H₂SO₄ / H₂O₂) ** | 2:1 to 5:1[8][9] | An excess of sulfuric acid helps to consume the water produced during the reaction.[5] |
Table 2: Typical Composition of a this compound Solution (Prepared from 93 wt% H₂SO₄ and 70 wt% H₂O₂ at a 2.5:1 mole ratio)
| Component | Weight Percent |
| This compound (H₂SO₅) | ~25% |
| Sulfuric Acid (H₂SO₄) | ~57% |
| Hydrogen Peroxide (H₂O₂) | ~3.5% |
| Water (H₂O) | ~14.5% |
(Source: Adapted from data found in patent literature)[5][8]
Visualizations
Caption: Workflow for the laboratory synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Peroxymonosulfuric_acid [chemeurope.com]
- 4. quora.com [quora.com]
- 5. US5439663A - Method for producing Caro's acid - Google Patents [patents.google.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. OneMine | Caro's Acid - The Facts About Yield [onemine.org]
- 8. US6368570B1 - Process for manufacturing Caro's acid - Google Patents [patents.google.com]
- 9. JPH1095602A - Stabilized peroxomonosulfuric acid solution and its production - Google Patents [patents.google.com]
- 10. US10858249B2 - Peroxide stabilizers - Google Patents [patents.google.com]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analytical methods for selectively determining hydrogen peroxide, peroxymonosulfate and peroxydisulfate in their binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. webqc.org [webqc.org]
- 17. goldrefiningforum.com [goldrefiningforum.com]
- 18. youtube.com [youtube.com]
- 19. US5879653A - Method for producing caro's acid - Google Patents [patents.google.com]
Technical Support Center: Managing Peroxymonosulfuric Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peroxymonosulfuric acid (PMSA), commonly known as Caro's acid or as a component of piranha solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is causing the sudden pressure increase in my this compound reaction?
A1: Sudden pressure increases are almost always due to the rapid evolution of gas, primarily oxygen. This is caused by the decomposition of this compound and any residual hydrogen peroxide. The decomposition is highly exothermic, meaning it releases heat, which in turn accelerates the rate of decomposition and gas release, potentially leading to a dangerous runaway reaction.[1][2]
Key Factors Influencing Pressure Buildup:
-
Temperature: The decomposition rate of peroxides increases significantly with temperature. The reaction to form PMSA is itself highly exothermic, with temperatures easily exceeding 100°C if not controlled.[1][3]
-
Contaminants: The presence of organic materials (including solvents like acetone (B3395972) or isopropanol), metals (such as iron, copper, chromium), or their salts can catalyze the violent decomposition of PMSA.[3]
-
Concentration of Hydrogen Peroxide: Using hydrogen peroxide at concentrations of 50% or higher can lead to an explosion. It is recommended to use a 30% solution.[1][4]
-
Mixing Order and Rate: Adding sulfuric acid to hydrogen peroxide can cause a more rapid and less controlled reaction. The correct procedure is to add hydrogen peroxide slowly to the sulfuric acid.[5][3][6]
-
Sealed Containers: Never conduct PMSA reactions or store the solution in a sealed container. The pressure from gas evolution will cause the container to explode.[5][2][7]
Q2: My reaction vessel is becoming excessively hot. What should I do?
A2: Excessive heat is a critical warning sign of a potential runaway reaction. The primary goal is to cool the reaction mixture immediately.
Immediate Actions:
-
Ensure Proper Ventilation: Confirm that the reaction is being conducted in a certified chemical fume hood with the sash at the lowest practical height.[1][4]
-
Stop Reagent Addition: If you are in the process of adding reagents, stop immediately.
-
External Cooling: If it is safe to do so, place the reaction vessel in an ice bath to dissipate the heat. For larger batches (over 100 mL), an ice bath should be used from the start of the preparation.[8]
-
Do Not Seal the Vessel: Ensure the vessel is open to the atmosphere to allow for the venting of any gases produced.
-
Monitor the Reaction: Observe the reaction from a safe distance. If the reaction appears to be uncontrollable (e.g., rapid, voluminous gas evolution, splashing), evacuate the area and follow your institution's emergency procedures.
Q3: I've observed an unexpected color change in my PMSA solution. What does this indicate?
A3: A pure PMSA solution should be clear and colorless.[8] A color change often indicates the presence of contaminants, which could lead to instability and pressure buildup. The specific color may give a clue as to the contaminant, but any unexpected color change should be treated as a sign of a potentially hazardous situation. The reaction should be carefully monitored for other signs of instability, such as increased temperature or gas evolution.
Q4: How can I prevent pressure buildup before it occurs?
A4: Proactive measures are key to safely managing PMSA reactions.
-
Use Clean Glassware: Ensure all glassware is scrupulously clean and free of organic residues. Preferably use Pyrex or other borosilicate glass.[1][5]
-
Controlled Reagent Addition: Add hydrogen peroxide to sulfuric acid slowly and with stirring to ensure even mixing and heat distribution.[1][3][6]
-
Temperature Control: For all but the smallest quantities, prepare the solution in an ice bath to manage the exothermic reaction.[8]
-
Proper Venting: Always use an open container or a container with a vented cap for both the reaction and any subsequent waste.[5][3][7]
-
Use Appropriate Concentrations: Do not use hydrogen peroxide concentrations above 30%.[4]
Data Presentation
While precise quantitative data for pressure buildup is highly dependent on specific experimental conditions (e.g., scale, vessel geometry, rate of addition, and presence of contaminants), the following table summarizes the qualitative and semi-quantitative relationship between key parameters and the risk of pressure buildup.
| Parameter | Condition | Effect on Decomposition Rate & Gas Evolution | Risk of Pressure Buildup |
| Temperature | Increase of 10°C | Rate of decomposition approximately doubles | Exponential Increase |
| H₂O₂ Concentration | 30% | Manageable with proper cooling | Moderate |
| >50% | Can lead to explosive decomposition | Extreme | |
| Contaminants | Organic Solvents | Violent, rapid decomposition | High to Extreme |
| Metal Ions (Fe, Cu, etc.) | Catalytic, rapid decomposition | High | |
| Mixing | H₂O₂ added slowly to H₂SO₄ | Controlled, manageable exotherm | Low |
| H₂SO₄ added to H₂O₂ | Rapid, potentially uncontrolled exotherm | High | |
| Venting | Open or Vented Container | Gas dissipates safely | Low |
| Sealed Container | Pressure accumulates | Certain Explosion |
Experimental Protocols
Protocol 1: Safe Preparation of this compound (Piranha Solution)
This protocol describes the preparation of a 3:1 (v/v) mixture of sulfuric acid and 30% hydrogen peroxide.
Materials:
-
Concentrated sulfuric acid (H₂SO₄)
-
30% hydrogen peroxide (H₂O₂)
-
Pyrex or borosilicate glass beaker (volume should be at least four times the final solution volume)
-
Glass stir rod or magnetic stirrer and stir bar
-
Ice bath
-
Appropriate Personal Protective Equipment (PPE): full face shield, acid-resistant apron, and heavy-duty chemical resistant gloves.[5]
Procedure:
-
Preparation: Don all required PPE. Ensure the procedure is conducted in a certified chemical fume hood that is free of organic materials.[4] Post a warning sign indicating that a piranha solution is in use.[5]
-
Setup: Place the glass beaker in a secondary container (e.g., a larger glass dish) within an ice bath on a magnetic stir plate. Place the magnetic stir bar in the beaker.
-
Add Sulfuric Acid: Carefully measure the desired volume of concentrated sulfuric acid and add it to the beaker. For a 100 mL final solution, you would add 75 mL of H₂SO₄.[4][6]
-
Begin Stirring: Start the magnetic stirrer at a slow to moderate speed.
-
Add Hydrogen Peroxide: Very slowly, add the desired volume of 30% hydrogen peroxide to the stirring sulfuric acid. For a 100 mL 3:1 solution, you would add 25 mL of H₂O₂.[4][6] NEVER add sulfuric acid to hydrogen peroxide. This will cause a rapid, uncontrolled exothermic reaction.[3][6]
-
Monitor Temperature: The solution will become very hot, potentially exceeding 100°C.[1][3] The ice bath will help to control the temperature. If the temperature rises too quickly or the solution begins to bubble violently, stop the addition of hydrogen peroxide immediately.
-
Reaction Completion: Once all the hydrogen peroxide has been added, allow the solution to stir in the ice bath for a few minutes. The solution is now active and ready for use.
-
Usage: Handle the hot solution with extreme care.[1] Leave the solution to cool in the fume hood in an open container before proceeding with any application or disposal.[5]
Protocol 2: Emergency Spill Neutralization
This protocol is for small spills (<1 Liter) of this compound that can be managed by trained laboratory personnel. For larger spills, evacuate the area and follow your institution's emergency procedures.
Materials:
-
Acid neutralizer (e.g., sodium bicarbonate, sodium carbonate, or a commercial spill kit neutralizer)
-
pH indicator strips
-
Scoop and container for waste
-
Appropriate PPE (as listed in Protocol 1)
Procedure:
-
Alert Personnel and Secure Area: Alert others in the vicinity and restrict access to the spill area.[9]
-
Don PPE: If not already wearing it, don the appropriate PPE.
-
Contain the Spill: If necessary, create a dike around the spill using an absorbent material from a spill kit to prevent it from spreading.[10]
-
Neutralize the Spill: Slowly and carefully apply the acid neutralizer, starting from the outside of the spill and working inwards.[11] Be aware that the neutralization reaction will be exothermic and will likely cause fizzing and bubbling.[3] Do not use organic materials like paper towels or sawdust to absorb the spill, as they may ignite.[7]
-
Check pH: Once the fizzing has subsided, test the pH of the spilled material by taking a small sample and testing it with pH paper. The target pH is between 6 and 8.[3] If the pH is still acidic, add more neutralizer.
-
Collect Residue: Once neutralized, use a scoop to collect the solid residue and place it in a designated, clearly labeled waste container.
-
Decontaminate Area: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the neutralized waste and any contaminated materials according to your institution's hazardous waste procedures.
Visualizations
Caption: Troubleshooting workflow for pressure buildup.
Caption: Workflow for safe PMSA preparation.
References
- 1. ehs.ucr.edu [ehs.ucr.edu]
- 2. tmi.utexas.edu [tmi.utexas.edu]
- 3. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 6. weizmann.ac.il [weizmann.ac.il]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. This compound - Sciencemadness Wiki [sciencemadness.org]
- 9. rainbowtech.net [rainbowtech.net]
- 10. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 11. umanitoba.ca [umanitoba.ca]
selecting appropriate materials for handling and storing Caro's acid
This guide provides technical support for researchers, scientists, and drug development professionals on the appropriate selection of materials for handling and storing Caro's acid (peroxymonosulfuric acid, H₂SO₅). Given its highly corrosive and reactive nature, proper material selection is critical for ensuring experimental integrity and personnel safety.
Frequently Asked Questions (FAQs)
Q1: What is Caro's acid and why is it so corrosive?
A1: Caro's acid is a powerful oxidizing agent formed from the reaction of concentrated sulfuric acid and hydrogen peroxide.[1] Its extreme corrosivity (B1173158) stems from its nature as a strong acid and a potent oxidizer, readily reacting with a wide range of materials.[1]
Q2: Can I store Caro's acid for later use?
A2: It is highly recommended to prepare Caro's acid fresh for each application. The solution is unstable and decomposes, which can lead to pressure buildup in a sealed container.[2] For short-term storage of a few days, refrigeration is necessary.[1]
Q3: What are the immediate signs of material incompatibility with Caro's acid?
A3: Signs of incompatibility can include discoloration of the material, gas evolution (bubbling), swelling, softening, or immediate degradation of the material upon contact. For metals, rapid corrosion and the generation of hydrogen gas can occur.[2]
Q4: What personal protective equipment (PPE) should I wear when handling Caro's acid?
A4: Always handle Caro's acid in a fume hood. Recommended PPE includes a lab coat, acid-resistant gloves (e.g., butyl, neoprene, or Viton), and chemical splash goggles with a face shield.
Q5: How should I dispose of unwanted Caro's acid?
A5: Caro's acid must be neutralized before disposal. This can be achieved by slowly adding it to a large volume of a neutralizing agent such as sodium bicarbonate or calcium carbonate solution, with cooling to manage the exothermic reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Container showing signs of bulging or pressure buildup. | Decomposition of Caro's acid, producing oxygen gas. The container material may be incompatible, catalyzing decomposition. | Immediate Action: Do not attempt to open a bulging container. Evacuate the area and consult your institution's safety officer. For future prevention, use only recommended materials and prepare fresh solutions. |
| Discoloration or degradation of handling equipment (e.g., tubing, stir bars). | The material is not resistant to the strong oxidizing and acidic nature of Caro's acid. | Immediately cease use of the incompatible equipment. Replace with materials known to be compatible, such as PTFE or PFA. |
| Unexpectedly rapid reaction or exotherm upon mixing. | Contamination of reagents or glassware. Use of incompatible materials that catalyze the reaction. | Ensure all glassware is scrupulously clean and dry before use. Use only compatible materials for all components that will come into contact with the acid. |
| Spill of Caro's acid. | Accidental dropping or breakage of a container. | Evacuate the immediate area. Neutralize the spill using an acid neutralizer like sodium bicarbonate. Do not use organic materials like paper towels for absorption as this can create a fire hazard. |
Material Compatibility Data
The following table summarizes the compatibility of various materials with Caro's acid and other strong oxidizing acids. It is crucial to test materials under your specific experimental conditions (concentration, temperature, and duration of exposure).
| Material Category | Material | Compatibility Rating | Notes |
| Polymers | Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to strong acids and oxidizers.[2] |
| Perfluoroalkoxy (PFA) | Excellent | Similar to PTFE with excellent chemical resistance. | |
| Fluorinated Ethylene Propylene (FEP) | Excellent | Good resistance, but may have a lower service temperature than PTFE and PFA. | |
| Polyvinyl Chloride (PVC) | Not Recommended | Not suitable for the sulfuric acid concentrations typically used to make Caro's acid.[2] | |
| Polypropylene (PP) | Not Recommended | Susceptible to attack by strong oxidizing agents. | |
| Polyethylene (PE) | Not Recommended | Not resistant to strong oxidizing agents like Caro's acid.[3] | |
| Metals | Hastelloy C-276 / C-22 | Good to Excellent | High resistance to strong oxidizing acids, but corrosion can be accelerated by chlorides. |
| Stainless Steel (304, 316) | Poor to Fair | Generally not recommended for concentrated sulfuric acid or strong oxidizers.[4] Pitting and stress corrosion cracking can occur.[4] | |
| Aluminum | Not Recommended | Rapidly attacked by strong acids. | |
| Elastomers | Fluoroelastomers (FKM, Viton®) | Fair to Good | May show acceptable resistance for short-term contact; testing is recommended. |
| Perfluoroelastomers (FFKM, Kalrez®) | Excellent | Offers broad chemical resistance similar to PTFE. | |
| Ethylene Propylene Diene Monomer (EPDM) | Not Recommended | Degrades in the presence of strong oxidizing acids. | |
| Nitrile (Buna-N) | Not Recommended | Poor resistance to strong acids and oxidizing agents. | |
| Other Materials | Borosilicate Glass | Excellent | Inert and suitable for preparation and short-term handling.[2] |
| Glass-Lined Steel | Excellent | Suitable for reactors and larger-scale handling.[2] |
Experimental Protocols
Protocol for Material Compatibility Testing:
-
Sample Preparation: Cut coupons of the material to be tested with a known surface area and weight.
-
Immersion: Immerse the coupons in Caro's acid at the intended operating temperature in a fume hood.
-
Duration: The immersion period should reflect the intended use, ranging from several hours to several days.
-
Observation: Periodically and safely observe the coupons for any visual changes (swelling, discoloration, degradation).
-
Analysis: After the immersion period, carefully remove, rinse, and dry the coupons. Measure the change in weight and visually inspect for any signs of degradation. For more detailed analysis, mechanical properties such as tensile strength can be evaluated.[3]
Logical Workflow for Material Selection
Caption: A flowchart outlining the decision-making process for selecting appropriate materials for handling and storing Caro's acid.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. Piranha / Caro's Acid / this compound Compatible Materia - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 3. e2techtextiles.com [e2techtextiles.com]
- 4. Understanding Stainless Steelâs Corrosion-Resistant Properties - Unified Alloys [unifiedalloys.com]
quenching and neutralization protocols for peroxymonosulfuric acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peroxymonosulfuric acid (PMS), also known as Caro's acid.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step before quenching a this compound reaction?
A1: The most critical first step is to cool the reaction mixture. This compound is highly exothermic upon decomposition and neutralization.[1] Processing the reaction at or below room temperature, typically using an ice bath, is essential to control the rate of quenching and prevent a runaway reaction.
Q2: Which are the most common quenching agents for this compound?
A2: The most common quenching agents are reducing agents that can safely neutralize the oxidizing power of the peroxide. These include:
-
Sodium Sulfite (B76179) (Na₂SO₃): Reacts with peroxides to form the corresponding sulfate.
-
Sodium Thiosulfate (Na₂S₂O₃): A versatile and safe reducing agent for peroxides.[2]
-
Sodium Bisulfite (NaHSO₃): Another effective sulfite-based quenching agent.
Dilution with a large volume of water is also a crucial part of the quenching process to dissipate heat.[3]
Q3: How can I test for the presence of residual peroxides after quenching?
A3: It is imperative to ensure no residual peroxides are present before proceeding with workup and solvent removal. A common and effective method is the potassium iodide (KI) starch test. A positive test is indicated by the formation of a blue-black color.[2][4][5]
Q4: What are the primary safety concerns when working with this compound?
A4: The primary safety concerns are:
-
High Reactivity and Exothermicity: Reactions can be highly exothermic, leading to thermal runaways if not properly cooled.
-
Corrosiveness: this compound is a strong acid and highly corrosive.
-
Gas Evolution: Neutralization with bicarbonate or carbonate bases will evolve carbon dioxide gas, which can cause pressure buildup in a closed system.[6][7][8]
-
Explosivity: Concentrated this compound can be explosive, especially in the presence of organic materials.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
Troubleshooting Guides
Issue 1: The quenching process is too rapid and generating excessive heat.
-
Question: My reaction is becoming too hot to the touch, and I'm observing vigorous gas evolution upon adding the quenching agent. What should I do?
-
Answer:
-
Immediate Action: Stop the addition of the quenching agent immediately.
-
Cooling: Ensure the reaction vessel is securely placed in an ice-water bath to manage the temperature.
-
Dilution: If safe to do so, slowly add a small amount of cold water to the reaction mixture to help dissipate the heat.
-
Slow Addition: Once the temperature is under control, resume the addition of the quenching agent at a much slower rate, dropwise, while closely monitoring the temperature. For large-scale reactions, consider a cooling system with a thermocouple to maintain a stable internal temperature.[5][9]
-
Issue 2: I've added the calculated amount of quenching agent, but the peroxide test is still positive.
-
Question: I have followed the protocol for quenching, but the potassium iodide-starch test still indicates the presence of peroxides. Why is this, and what is the next step?
-
Answer:
-
Incomplete Reaction: The quenching reaction may be slower than anticipated, especially at low temperatures. Allow the mixture to stir for a longer period (e.g., 30-60 minutes) at a controlled temperature and re-test.
-
Insufficient Quencher: The initial calculation of the quenching agent may have been insufficient. Add an additional portion (e.g., 10-20% of the initial amount) of the quenching agent, monitor the temperature, and re-test after a suitable stirring time.
-
Poor Mixing: In biphasic reactions (e.g., organic and aqueous layers), ensure vigorous stirring to facilitate contact between the this compound (typically in the aqueous phase) and the quenching agent.
-
Issue 3: The reaction mixture changed to an unexpected color upon adding the quenching or neutralizing agent.
-
Question: After adding sodium sulfite, my reaction mixture turned a faint yellow (or another unexpected color). Is this a cause for concern?
-
Answer:
-
Side Reactions: An unexpected color change could indicate a side reaction with your starting material, product, or solvent.
-
pH Indicator Effect: Some organic molecules can act as pH indicators, changing color with the addition of a basic neutralizing agent.
-
Troubleshooting Steps:
-
Pause the addition of the quenching/neutralizing agent.
-
Take a small aliquot of the reaction mixture for analysis (e.g., TLC, LC-MS) to check for the integrity of your desired product.
-
If the product is stable, you can proceed with the workup, but be aware that the color may indicate the formation of an impurity that needs to be removed during purification.
-
-
Issue 4: Excessive foaming and gas evolution during neutralization with sodium bicarbonate.
-
Question: When I add sodium bicarbonate to neutralize the acid, the mixture is foaming excessively and threatening to overflow the flask. How can I control this?
-
Answer:
-
Cause: The reaction between an acid and a carbonate or bicarbonate base produces carbon dioxide gas.[6][7][8] The viscosity of the reaction mixture can trap this gas, leading to excessive foaming.
-
Control Measures:
-
Slow Addition: Add the sodium bicarbonate solution slowly and in small portions.
-
Adequate Headspace: Ensure your reaction vessel is large enough, ideally no more than half full, to accommodate the foam.[5]
-
Stirring: Maintain efficient stirring to help break up the foam and release the gas smoothly.
-
Alternative Base: In some cases, using a non-gas-evolving base like sodium hydroxide (B78521) for the initial neutralization might be preferable, followed by a final pH adjustment with a milder base if needed. However, be extremely cautious with the exothermic reaction of strong bases.
-
-
Experimental Protocols
Protocol 1: Quenching of this compound
This protocol provides a general procedure for quenching residual this compound in a reaction mixture.
Methodology:
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Quenching Solution Preparation: Prepare a saturated aqueous solution of the chosen quenching agent (sodium sulfite or sodium thiosulfate).
-
Slow Addition: Slowly add the quenching solution dropwise to the cooled and stirred reaction mixture. Monitor the internal temperature to ensure it does not rise significantly.
-
Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for at least 30 minutes.
-
Peroxide Test: Perform a potassium iodide-starch test to confirm the absence of peroxides. If the test is positive, add more quenching solution and repeat the stirring and testing steps.
Protocol 2: Neutralization of this compound
This protocol outlines the steps for neutralizing the acidic reaction mixture after quenching.
Methodology:
-
Maintain Cooling: Keep the quenched reaction mixture in the ice-water bath.
-
Neutralizing Solution: Prepare a saturated aqueous solution of sodium bicarbonate.
-
Controlled Addition: Slowly add the sodium bicarbonate solution to the stirred reaction mixture. Be cautious of gas evolution and foaming.
-
pH Monitoring: Monitor the pH of the aqueous layer using a pH meter or pH paper. Continue adding the bicarbonate solution until the pH is neutral (pH 7-8).
-
Workup: Once neutralized, the reaction mixture can be processed for product extraction.
Protocol 3: Potassium Iodide-Starch Test for Residual Peroxides
Methodology:
-
Prepare Test Solution: In a test tube, dissolve a small amount of potassium iodide in glacial acetic acid. Add a drop of a prepared starch solution.[3]
-
Sample: Add a few drops of the quenched reaction mixture to the test solution.
-
Observation: The immediate appearance of a deep blue or black color indicates the presence of peroxides. A faint yellow or brown color suggests a high concentration of iodine, also a positive result.[3]
Data Presentation
Table 1: Common Quenching Agents for this compound Reactions
| Quenching Agent | Formula | Molar Mass ( g/mol ) | Molar Equivalents (relative to PMS) | Notes |
| Sodium Sulfite | Na₂SO₃ | 126.04 | 1.1 - 1.5 | Reaction is generally fast and clean. |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 1.1 - 1.5 | A mild and safe reducing agent. |
| Sodium Bisulfite | NaHSO₃ | 104.06 | 1.1 - 1.5 | Effective, but the solution will be more acidic. |
Note: The molar equivalents are estimates. It is always recommended to test for residual peroxides and add more quencher if necessary.
Visualizations
Caption: Workflow for quenching this compound reactions.
Caption: Troubleshooting guide for neutralization foaming.
References
- 1. 911metallurgist.com [911metallurgist.com]
- 2. orgsyn.org [orgsyn.org]
- 3. US5879653A - Method for producing caro's acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ehs.stanford.edu [ehs.stanford.edu]
Validation & Comparative
A Comparative Study of Peroxymonosulfuric Acid and Peroxydisulfuric Acid as Oxidants
For Researchers, Scientists, and Drug Development Professionals
In the realm of potent oxidizing agents, peroxymonosulfuric acid (H₂SO₅), commonly known as Caro's acid, and peroxydisulfuric acid (H₂S₂O₈), or Marshall's acid, stand out for their high reactivity and versatile applications in organic synthesis and environmental remediation. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate oxidant for their specific needs.
Physicochemical and Oxidative Properties
This compound and peroxydisulfuric acid, while both powerful sulfur-based peroxyacids, exhibit distinct differences in their structure, stability, and oxidizing potential. These fundamental differences influence their reactivity and suitability for various applications.
| Property | This compound (Caro's acid) | Peroxydisulfuric Acid (Marshall's acid) |
| Chemical Formula | H₂SO₅ | H₂S₂O₈ |
| Molar Mass | 114.08 g/mol [1] | 194.13 g/mol [2] |
| Structure | HO–O–S(O)₂–OH[3] | HO₃S–O–O–SO₃H |
| Appearance | White crystalline solid[3] | Colorless solid[2] |
| Melting Point | 45 °C[3] | 65 °C (decomposes)[2] |
| Standard Electrode Potential (E⁰) | +2.51 V[3] | +2.01 V[4] |
| Stability | Unstable, typically prepared in situ or stored for short periods under refrigeration.[1][5] | More stable than Caro's acid, but its salts (persulfates) are more commonly used due to their stability.[6] |
Performance as Oxidants: A Comparative Overview
The higher standard electrode potential of this compound suggests a greater intrinsic oxidizing power compared to peroxydisulfuric acid.[3][4] This is reflected in their reactivity in various chemical transformations.
Organic Synthesis
Both acids are valuable reagents in organic synthesis, capable of effecting a range of oxidation reactions.
-
Baeyer-Villiger Oxidation: this compound was historically used by Baeyer and Villiger in the first demonstration of this reaction, converting ketones to esters or lactones.[7] While other peroxyacids are now more commonly employed, this highlights the efficacy of Caro's acid in this transformation. Comparative studies directly contrasting Caro's acid and Marshall's acid in this specific reaction are not prevalent in recent literature, likely due to the instability of the free acids.
-
Oxidation of Nitrogen Compounds: this compound is known to oxidize primary anilines to nitrosobenzenes.[8] In contrast, peroxydisulfuric acid and its salts are often used in the polymerization of aniline (B41778) to form polyaniline.[9][10] This difference in reactivity showcases the potential for selective oxidation with Caro's acid versus the radical-mediated polymerization initiated by persulfates.
-
Epoxidation of Alkenes: Peroxyacids are standard reagents for the epoxidation of alkenes. While specific comparative data between Caro's and Marshall's acids is scarce, the general reactivity of peroxyacids in these reactions is well-established. The concerted mechanism of epoxidation with a peroxyacid is depicted below.
Wastewater Treatment and Advanced Oxidation Processes (AOPs)
The salts of both acids, particularly sodium, potassium, and ammonium (B1175870) persulfates (from peroxydisulfuric acid) and potassium peroxymonosulfate (B1194676) (Oxone®, from this compound), are widely used in AOPs for the degradation of persistent organic pollutants. These salts are activated to generate highly reactive sulfate (B86663) radicals (SO₄•⁻).
A comparative study on the degradation of the antibiotic sulfamethoxazole (B1682508) highlighted that both peroxymonosulfate (PMS) and peroxydisulfate (B1198043) (PDS) can be effectively activated by catalysts to degrade the pollutant.[11] The choice between the two often depends on the specific contaminant, the water matrix, and the activation method employed (e.g., heat, UV light, transition metals).
Experimental Protocols
Synthesis of this compound (Caro's Acid) - Laboratory Scale
Method 1: From Concentrated Sulfuric Acid and Hydrogen Peroxide
This method produces a solution of this compound in sulfuric acid, often referred to as "piranha solution."
Materials:
-
Concentrated sulfuric acid (95-98%)
-
Hydrogen peroxide (30-50%)
-
Ice bath
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
Procedure:
-
Place the desired volume of concentrated sulfuric acid in a glass beaker or flask and cool it in an ice bath with continuous stirring.
-
Slowly and carefully add the hydrogen peroxide dropwise to the cold sulfuric acid while maintaining vigorous stirring. The addition is highly exothermic, and the temperature must be kept low to prevent decomposition of the product.[5]
-
The resulting mixture contains this compound in equilibrium with sulfuric acid, hydrogen peroxide, and water.[5] This solution is typically used immediately.
Method 2: From Chlorosulfuric Acid and Hydrogen Peroxide
This method can yield a purer form of this compound.
Materials:
-
Chlorosulfuric acid (ClSO₃H)
-
Concentrated hydrogen peroxide
-
Ice bath
-
Reaction flask with a gas outlet
Procedure:
-
Cool the chlorosulfuric acid in a reaction flask using an ice bath.
-
Slowly add concentrated hydrogen peroxide to the cooled chlorosulfuric acid.[3] This reaction produces this compound and hydrogen chloride gas, which should be safely vented.[3] H₂O₂ + ClSO₂OH ⇌ H₂SO₅ + HCl[3]
-
The resulting this compound can be used in solution or carefully isolated if required.
Synthesis of Peroxydisulfuric Acid (Marshall's Acid) - Laboratory Scale
Method 1: Chemical Synthesis from Chlorosulfuric Acid and Hydrogen Peroxide
Materials:
-
Chlorosulfuric acid (ClSO₃H)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate reaction vessel with cooling
Procedure:
-
Carefully react two equivalents of chlorosulfuric acid with one equivalent of hydrogen peroxide.[2] The reaction is exothermic and produces hydrogen chloride gas. 2ClSO₃H + H₂O₂ → H₂S₂O₈ + 2HCl[2]
-
Maintain a low temperature throughout the reaction to prevent decomposition of the peroxydisulfuric acid.
Method 2: Electrochemical Synthesis
Materials:
-
Concentrated sulfuric acid solution (e.g., 4 M)
-
Electrolytic cell with a platinum anode and a suitable cathode
-
Power supply
-
Cooling system
Procedure:
-
Prepare a concentrated solution of sulfuric acid.
-
Place the solution in an electrolytic cell and cool to a low temperature (e.g., 10 °C).[12]
-
Apply a high current density to the platinum anode to facilitate the oxidation of bisulfate or sulfate ions to form peroxydisulfuric acid.[1][2] 2HSO₄⁻ → H₂S₂O₈ + 2e⁻[2]
-
The peroxydisulfuric acid is formed in the anolyte.
Analytical Determination of Peroxo-acid Concentration
The concentration of this compound and peroxydisulfuric acid in solution can be determined by various analytical methods, including titration and spectrophotometry. A common titrimetric method involves the oxidation of iodide to iodine, followed by titration of the liberated iodine with a standard sodium thiosulfate (B1220275) solution. For peroxydisulfuric acid, a back-titration method using an excess of Fe²⁺ and subsequent titration with potassium permanganate (B83412) is also employed.[12]
Visualizing Reaction Pathways and Workflows
References
- 1. Peroxydisulfuric Acid (H₂S₂O₈) [benchchem.com]
- 2. Peroxydisulfuric acid - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. Notes on Peroxydisulfuric Acid by Unacademy [unacademy.com]
- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 8. brainly.in [brainly.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Peroxodisulphuric acid synthesis in a flow electrolyser and its potential utilisation for black mass leaching - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Titration Methods for Peroxymonosulfuric Acid (PMSA) Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of volumetric titration methods for the accurate quantification of peroxymonosulfuric acid (H₂SO₅), commonly known as PMSA or Caro's acid. Given that PMSA is typically generated and used in an equilibrium mixture containing sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂), analytical methods must be specific enough to differentiate between the active oxidant (PMSA) and residual H₂O₂.[1][2][3] This guide focuses on a widely accepted differential titration approach, outlining the experimental protocols and validation parameters necessary to ensure reliable and accurate measurements.
Overview of Titration Strategies
Direct titration of this compound is challenging due to the presence of hydrogen peroxide, another strong oxidizing agent. Therefore, a multi-step or differential titration strategy is commonly employed. This involves two separate titrations to determine the concentration of H₂O₂ and the total oxidant concentration (PMSA + H₂O₂). The PMSA concentration is then calculated by difference.
The most common methods used in this differential approach are:
-
Permanganometric or Cerimetric Titration: Used for the selective quantification of hydrogen peroxide. These titrants react much more rapidly with H₂O₂ than with PMSA under controlled conditions.
-
Iodometric Titration: Used to determine the total concentration of oxidizing species (PMSA and H₂O₂).[4] In this method, iodide (I⁻) is oxidized to iodine (I₂) by both analytes, and the liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution.[5][6]
Comparative Analysis of Key Titration Methods
The selection of a titration method depends on the specific component of the Caro's acid mixture being analyzed. The following table compares the two primary redox titration techniques used in the differential analysis approach.
| Feature | Permanganometric / Cerimetric Titration | Iodometric Titration |
| Primary Analyte | Hydrogen Peroxide (H₂O₂) | Total Oxidants (PMSA + H₂O₂) |
| Principle | Direct redox titration where H₂O₂ is oxidized by KMnO₄ or Ce(IV) solution.[5][7] | Indirect (back) titration where oxidants liberate iodine from an iodide solution, which is then titrated with sodium thiosulfate.[8] |
| Titrant(s) | Standardized Potassium Permanganate (B83412) (KMnO₄) or Cerium(IV) Sulfate | Standardized Sodium Thiosulfate (Na₂S₂O₃) |
| Endpoint Detection | Permanganometry: Self-indicating (persistence of pink MnO₄⁻ color).[7] Cerimetry: Use of a redox indicator like Ferroin.[5] | Starch indicator, which forms a deep blue complex with iodine. The endpoint is the disappearance of the blue color.[4][5] |
| Key Advantage | Kinetic selectivity allows for the determination of H₂O₂ in the presence of the slower-reacting PMSA. | Reliably quantifies the total oxidizing capacity of the solution. |
| Potential Issues | The reaction rate with PMSA is not zero; therefore, a rapid titration is essential to prevent overestimation of H₂O₂. | Air oxidation of the iodide solution can lead to errors; this can be minimized by working in an acidic medium and avoiding delays.[5] |
Experimental Protocols
Detailed methodologies for the standardization of titrants and the differential analysis of PMSA and H₂O₂ are provided below.
Standardization of Titrant Solutions
a) 0.1 N Sodium Thiosulfate (Na₂S₂O₃) Solution
-
Preparation: Dissolve approximately 25 g of sodium thiosulfate pentahydrate in 1 L of freshly boiled and cooled deionized water. Add ~0.1 g of sodium carbonate as a stabilizer. Store in a dark, well-stoppered bottle.
-
Standardization:
-
Accurately weigh ~0.15 g of primary standard potassium iodate (B108269) (KIO₃), previously dried at 110°C, and dissolve it in 25 mL of deionized water.
-
Add 2 g of potassium iodide (KI) and 5 mL of 2 M sulfuric acid.
-
Immediately titrate the liberated iodine with the prepared sodium thiosulfate solution.[4]
-
When the solution becomes a pale yellow, add 2 mL of starch indicator solution. The solution will turn dark blue.
-
Continue the titration dropwise until the blue color completely disappears.[4]
-
Calculate the normality of the thiosulfate solution.
-
b) 0.1 N Potassium Permanganate (KMnO₄) Solution
-
Preparation: Weigh 3.2 g of KMnO₄ into a 1 L beaker, add 500 mL of water, and stir to dissolve.[7] Boil the solution for one hour, then cool and filter it through a fritted glass crucible.[7] Dilute to 1 L and store in a dark-colored bottle.
-
Standardization:
-
Accurately weigh ~0.3 g of primary standard sodium oxalate (B1200264) (Na₂C₂O₄), previously dried, into a 500 mL Erlenmeyer flask.[7]
-
Add 200 mL of deionized water and 50 mL of sulfuric acid (1:3).
-
Heat the solution to 80-90°C and titrate with the KMnO₄ solution while hot (>70°C).[7]
-
The endpoint is reached upon the first appearance of a faint pink color that persists for at least 30 seconds.[7]
-
Calculate the normality of the permanganate solution.
-
Analytical Procedure for PMSA and H₂O₂ Quantification
The following workflow outlines the differential titration process.
Caption: Workflow for the differential quantification of PMSA.
a) Step 1: Determination of Hydrogen Peroxide (H₂O₂)
-
Pipette a known volume (e.g., 1.00 mL) of the Caro's acid sample into a 250 mL Erlenmeyer flask containing ~100 mL of cold deionized water and 15 mL of 1:3 sulfuric acid.
-
Immediately and rapidly titrate the solution with standardized 0.1 N potassium permanganate until the first persistent faint pink color appears.[7]
-
Record the volume of KMnO₄ used and calculate the concentration of H₂O₂.
b) Step 2: Determination of Total Oxidants (PMSA + H₂O₂)
-
Pipette an identical volume (1.00 mL) of the Caro's acid sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 1 M sulfuric acid, followed by 2 g of potassium iodide (KI).[4]
-
Optionally, add 1 mL of 0.4 M FeCl₃ solution to catalyze the reaction with PMSA, cover the flask, and let it stand for 15 minutes in the dark.[4]
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution turns pale yellow.
-
Add 2 mL of starch indicator and continue titrating until the blue color disappears.
-
Record the volume of Na₂S₂O₃ used and calculate the total oxidant concentration.
c) Step 3: Calculation of PMSA Concentration
-
Calculate the molar concentration of H₂O₂ from Step 1.
-
Calculate the total molar concentration of oxidants from Step 2.
-
Subtract the H₂O₂ concentration from the total oxidant concentration to determine the concentration of PMSA.
Validation of the Titration Method
To ensure the analytical procedure is suitable for its intended purpose, it must be validated.[9] The validation should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12]
The following table summarizes the key validation characteristics and the experimental approach for each.
| Validation Parameter | Experimental Approach & Acceptance Criteria |
| Specificity / Selectivity | Analyze samples of H₂SO₄ and H₂O₂ individually to confirm no interference in the respective titrations. The differential method itself is the primary demonstration of specificity for PMSA in the mixture. |
| Accuracy | Perform recovery studies by spiking a known matrix with known amounts of H₂O₂. Since pure, stable PMSA standards are not commercially available, accuracy is often inferred from the specificity and precision of the method. Criteria: Typically 98.0% - 102.0% recovery. |
| Precision | Repeatability: Perform at least six replicate measurements of a single homogenous sample. Intermediate Precision: Repeat the analysis on different days, with different analysts, or using different equipment. Criteria: Relative Standard Deviation (RSD) ≤ 2%. |
| Linearity | Analyze a series of at least five concentrations of the sample (prepared by dilution). Plot the titrant volume versus the sample concentration and determine the correlation coefficient (r²). Criteria: r² ≥ 0.999. |
| Range | The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. This is established through the linearity study. |
| Robustness | Intentionally introduce small variations to method parameters (e.g., temperature of titration, wait time after KI addition, small changes in acid concentration) and observe the effect on the results. Criteria: The results should remain unaffected by minor variations, demonstrating the method's reliability under normal use. |
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. US6368570B1 - Process for manufacturing Caro's acid - Google Patents [patents.google.com]
- 3. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 4. rsc.org [rsc.org]
- 5. Cerimetry, Iodimetry, Iodometry, Bromometry, Dichrometry and Titration with Potassium-iodate | Pharmaguideline [pharmaguideline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. solvay.com [solvay.com]
- 8. youtube.com [youtube.com]
- 9. netpharmalab.es [netpharmalab.es]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Efficacy of Caro's Acid and Other Oxidizing Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of an oxidizing agent is pivotal to the success of a transformation. Efficacy, selectivity, and reaction conditions are critical parameters that guide this decision. This guide provides a comprehensive comparison of Caro's acid (peroxymonosulfuric acid, H₂SO₅) with other commonly employed oxidizing agents—meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and hydrogen peroxide—across three key oxidative reactions: the Baeyer-Villiger oxidation of ketones, the oxidation of sulfides to sulfoxides, and the oxidation of anilines to nitro compounds. This analysis is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate informed reagent selection in a research and development setting.
Baeyer-Villiger Oxidation of Cyclohexanone (B45756) to ε-Caprolactone
The Baeyer-Villiger oxidation is a powerful tool for the synthesis of esters and lactones from ketones. The comparative efficacy of various oxidizing agents in the conversion of cyclohexanone to ε-caprolactone, a valuable monomer, is summarized below.
Data Presentation: Baeyer-Villiger Oxidation
| Oxidizing Agent | Reaction Conditions | Yield of ε-Caprolactone (%) | Selectivity | Reference |
| Caro's Acid (as KHSO₅) | Not specified in modern comparable context | ~50 (historical) | Not specified | [1] |
| m-CPBA | CH₂Cl₂, 0 °C to rt, 12 h | 97 | High | [2] |
| Peracetic Acid | Two-stage process, distillation | ~90 | Good | [3] |
| Hydrogen Peroxide | In situ peracetic acid generation (enzymatic) | 63 | Moderate | [4] |
Experimental Protocols: Baeyer-Villiger Oxidation
1. Using Caro's Acid (General Procedure): Caro's acid is typically prepared in situ by the reaction of concentrated sulfuric acid and hydrogen peroxide. A historical procedure first described by Baeyer and Villiger involved the use of potassium peroxymonosulfate (B1194676) (a salt of Caro's acid).[1]
Protocol: To a solution of cyclohexanone in a suitable solvent, a freshly prepared solution of Caro's acid (or a stable salt such as Oxone®) is added portion-wise at a controlled temperature (typically 0-25 °C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent (e.g., sodium sulfite (B76179) solution) and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to afford the crude ε-caprolactone, which can be further purified by distillation.
2. Using m-CPBA: [2] Protocol: To a stirred, ice-cold solution of cyclohexanone (1.0 equiv) and m-CPBA (1.05 equiv) in dry dichloromethane (B109758) (CH₂Cl₂), trifluoroacetic acid (TFA) (1.0 equiv) is added. The resulting mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with ethyl acetate (B1210297) (EtOAc). The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is evaporated to yield the product.
Mandatory Visualization: Baeyer-Villiger Oxidation Mechanism
The Baeyer-Villiger oxidation proceeds through the formation of a key tetrahedral intermediate, often referred to as the Criegee intermediate. The subsequent migratory insertion of an oxygen atom leads to the final ester or lactone product.[5]
Caption: General mechanism of the Baeyer-Villiger oxidation.
Oxidation of Thioanisole (B89551) to Methyl Phenyl Sulfoxide (B87167)
The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, with the potential for over-oxidation to the sulfone. This section compares the performance of different oxidizing agents in the oxidation of thioanisole to methyl phenyl sulfoxide.
Data Presentation: Sulfide (B99878) Oxidation
| Oxidizing Agent | Reaction Conditions | Yield of Sulfoxide (%) | Selectivity (Sulfoxide:Sulfone) | Reference |
| Caro's Acid (as Oxone®) | CH₃CN/H₂O, rt, 10 min | High (initially) | Over-oxidation to sulfone observed | [6] |
| m-CPBA | DCM, 0 °C | Not specified | Good | [7] |
| Hydrogen Peroxide | Glacial acetic acid, rt | 90-99 | High | [8] |
| Sodium Metaperiodate | H₂O, ice bath, 15 h | 91 | High | [9] |
Experimental Protocols: Sulfide Oxidation
1. Using Caro's Acid (as Oxone®): [6] Protocol: To a solution of thioanisole (1.0 equiv) in a mixture of acetonitrile (B52724) and water, Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) (1.0 equiv) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion of the sulfide consumption, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the sulfoxide. Note: Careful monitoring is required to prevent over-oxidation to the sulfone.
2. Using m-CPBA: [7] Protocol: To a solution of thioanisole (1.0 equiv) in dichloromethane (DCM) at 0 °C, a solution of m-CPBA (1.0 equiv) in DCM is added dropwise. The reaction is stirred at 0 °C and monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed, dried, and concentrated to give the sulfoxide.
Mandatory Visualization: Sulfide Oxidation Workflow
The oxidation of a sulfide to a sulfoxide and potentially to a sulfone represents a sequential oxidation pathway.
Caption: Sequential oxidation of a sulfide.
Oxidation of Aniline (B41778) to Nitrobenzene (B124822)
The oxidation of anilines to nitro compounds is a synthetically useful transformation, though it can be complicated by the formation of side products such as nitrosobenzenes, azoxybenzenes, and azo compounds.
Data Presentation: Aniline Oxidation
| Oxidizing Agent | Reaction Conditions | Yield of Nitrobenzene (%) | Major Byproducts | Reference |
| Caro's Acid | Not specified | Not reported for nitrobenzene | Nitrosobenzene (B162901) is a major product | [10] |
| Peracetic Acid | Acetic anhydride (B1165640), H₂O₂, H₂SO₄ | 11 (in one report) | Azoxybenzene (B3421426) | [11] |
| Hydrogen Peroxide | MoO₃/KOH catalyst, pH 3-5, 60 °C | 53-90 | Minimal | [12] |
| Potassium Permanganate | Acidic medium | Not specified | - | [13] |
Experimental Protocols: Aniline Oxidation
1. Using Caro's Acid: Direct oxidation of aniline with Caro's acid has been reported to primarily yield nitrosobenzene.[10]
Protocol: Freshly prepared Caro's acid is added to a solution of aniline in a suitable solvent at a controlled low temperature. The reaction is monitored for the formation of the nitrosobenzene product. Work-up typically involves neutralization and extraction. Further oxidation to the nitro compound may be possible under different conditions but is not the primary reported outcome.
2. Using Peracetic Acid: [11] Protocol: Anhydrous peracetic acid is generated in situ from the reaction of acetic anhydride with 90% hydrogen peroxide in the presence of a catalytic amount of sulfuric acid. Aniline is then added to the boiling solution. After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified. Note: This method has been reported to produce significant amounts of azoxybenzene as a byproduct.
Mandatory Visualization: Aniline Oxidation Pathway
The oxidation of aniline can proceed through several intermediates to yield different products depending on the reaction conditions and the oxidizing agent used.
Caption: Possible oxidation pathways of aniline.
Conclusion
This comparative guide highlights the distinct efficacies and selectivities of Caro's acid and other common oxidizing agents in three fundamental organic transformations.
-
For Baeyer-Villiger oxidations , m-CPBA demonstrates high yields under mild conditions. While Caro's acid was historically used, modern protocols with comparable quantitative data are less common. Peracetic acid is effective but may require more rigorous industrial-style conditions. Hydrogen peroxide is a greener alternative but generally requires activation, leading to lower yields in the example provided.
-
In sulfide oxidation , achieving high selectivity for the sulfoxide is a key challenge. Hydrogen peroxide in acetic acid and sodium metaperiodate offer high yields and selectivity. Caro's acid (as Oxone®) is a powerful oxidant but can lead to over-oxidation to the sulfone if not carefully controlled.
-
The oxidation of anilines is complex, with product distribution being highly dependent on the oxidant and reaction conditions. While hydrogen peroxide with a molybdenum catalyst can provide good yields of nitrobenzene, Caro's acid is reported to favor the formation of nitrosobenzene. Peracetic acid has been shown to produce nitrobenzene, but with significant byproduct formation.
The choice of oxidizing agent will ultimately depend on the specific substrate, desired product, and the importance of factors such as yield, selectivity, cost, safety, and environmental impact. The data and protocols presented herein serve as a valuable resource for researchers in making these critical decisions.
Disclaimer: The provided experimental protocols are for informational purposes only and should be adapted and optimized for specific laboratory conditions and substrates. Appropriate safety precautions must be taken when handling these strong oxidizing agents.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Baeyer-Villiger Oxidation Reaction M Pharm Chemistry.pptx [slideshare.net]
- 5. jk-sci.com [jk-sci.com]
- 6. What happens when aniline reacts with caro’s acid.does it forms nitro - askIITians [askiitians.com]
- 7. yccskarad.com [yccskarad.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Nitroarenes by Oxidation of Aryl Amines | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Untangling the catalytic importance of the Se oxidation state in organoselenium-mediated oxygen-transfer reactions: the conversion of aniline to nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectrophotometric Determination of Peroxymonosulfuric Acid
For researchers, scientists, and drug development professionals requiring accurate quantification of peroxymonosulfuric acid (PMSA, or Caro's acid), selecting the appropriate analytical method is critical. This guide provides an objective comparison of common spectrophotometric methods for PMSA determination against other analytical alternatives, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for PMSA Determination
The selection of a suitable method for PMSA quantification often depends on factors such as required sensitivity, sample matrix complexity, availability of equipment, and the presence of interfering substances like hydrogen peroxide (H₂O₂) or peroxydisulfate (B1198043) (PDS).
| Method | Principle | Linear Range | Limit of Detection (LOD) | Key Advantages | Key Disadvantages/Interferences |
| Spectrophotometry (Iodide Method) | PMSA oxidizes iodide (I⁻) to triiodide (I₃⁻), which has a strong absorbance at 350 nm. | 0-70 µM[1] | ~0.18 µM[1] | Simple, rapid, uses common reagents.[1][2] | Interference from other oxidants (e.g., H₂O₂, PDS) that can also oxidize iodide.[1][3] |
| Spectrophotometry (Dye Decolorization) | In the presence of a cobalt (Co²⁺) catalyst, sulfate (B86663) radicals produced from PMSA oxidatively decolorize dyes (e.g., Acid Orange 7, Methylene Blue).[4] | 0-100 µM (dye-dependent)[4] | 0.04 - 0.1 µM (dye-dependent)[4] | High sensitivity, low cost.[4] | Potential interference from other species that can generate or scavenge radicals. Requires a catalyst. |
| Spectrophotometry (DPD Method) | PMSA oxidizes N,N-diethyl-p-phenylenediamine (DPD) to a colored radical cation (DPD•⁺) with absorbance maxima at 510 nm and 551 nm.[5][6] | 0-50 µM[7] | ~0.05 µM[6] | High sensitivity, established method for other oxidants.[8] | Requires a catalyst (e.g., Fe²⁺) for some variants.[7] Susceptible to interference from other strong oxidants. |
| Titrimetry (Iodometric) | Liberated iodine from the reaction of PMSA with excess iodide is titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.[9] | Typically > 1 mg | Higher than spectrophotometric methods | Well-established, does not require a spectrophotometer. | Slower, less sensitive than spectrophotometry, and subject to the same oxidant interferences.[9] |
| Titrimetry (Cerimetric) | A measured excess of Ce(IV) solution is added to the sample. The unreacted Ce(IV) is then back-titrated with a standard iron(II) solution.[10][11] | Typically > 1 mg | Higher than spectrophotometric methods | Strong oxidizing agent, useful for various substances.[11][12] | Requires back-titration, potential for side reactions.[11] Not suitable for trace analysis. |
| Chromatography (Ion Chromatography) | Separation of PMSA from other anions on an ion-exchange column followed by conductivity or UV detection. | Analyte-dependent | Generally low µM to high nM range | High selectivity, can simultaneously determine multiple species. | Requires specialized instrumentation (IC system), can be time-consuming. |
Experimental Protocols
Spectrophotometric Determination using the Iodide Method
This method is based on the oxidation of potassium iodide (KI) by PMSA to form triiodide (I₃⁻), which is quantified by its absorbance.
Materials:
-
Potassium iodide (KI) solution (e.g., 1.0 M)
-
Ammonium (B1175870) molybdate (B1676688) solution (catalyst, optional but recommended for samples containing H₂O₂)
-
Buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer to maintain constant pH)
-
UV-Vis Spectrophotometer
-
Quartz or plastic cuvettes
Procedure:
-
Sample Preparation: Dilute the aqueous sample containing PMSA to ensure its concentration falls within the linear range of the assay (e.g., 0-70 µM).
-
Reagent Addition: To a known volume of the diluted sample, add an excess of potassium iodide solution. If other peroxides like H₂O₂ are present, the addition of an ammonium molybdate catalyst can help ensure a rapid and stoichiometric reaction.[1]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 1-2 minutes) at room temperature. The solution will turn yellow/brown due to the formation of triiodide ions.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for triiodide, which is approximately 350 nm.[1] Use a reagent blank (containing all components except the PMSA sample) to zero the spectrophotometer.
-
Quantification: Determine the concentration of PMSA using a calibration curve prepared with known concentrations of a PMSA standard. The concentration of total peroxides can be calculated based on the stoichiometry of the reaction.
Spectrophotometric Determination using Dye Decolorization (Acid Orange 7 Example)
This method relies on the PMSA-induced, cobalt-catalyzed oxidative decolorization of a dye.[4]
Materials:
-
Acid Orange 7 (AO7) stock solution
-
Cobalt(II) chloride (CoCl₂) solution
-
Buffer solution (to maintain optimal pH)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, mix the buffer solution, AO7 stock solution, and CoCl₂ solution.
-
Initiate Reaction: Add the PMSA-containing sample to the cuvette to initiate the decolorization reaction.
-
Monitoring: Immediately begin monitoring the decrease in absorbance at the maximum wavelength for AO7 (typically around 485 nm).
-
Quantification: The rate of decolorization or the change in absorbance over a fixed time is proportional to the initial PMSA concentration.[4] A calibration curve is constructed by plotting the absorbance change against standard PMSA concentrations. The linear range for this method with AO7 is reported as 0–80 μM with a detection limit of 0.08 μM.[4]
Visualizations
Experimental and Logical Workflows
Caption: Workflow for the spectrophotometric determination of PMSA using the iodide method.
Caption: Comparison of major analytical approaches for quantifying PMSA.
References
- 1. Simultaneous spectrophotometric determination of peracetic acid and the coexistent hydrogen peroxide using potassium iodide as the indicator - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. kbcc.cuny.edu [kbcc.cuny.edu]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric determination of trace hydrogen peroxide via the oxidative coloration of DPD using a Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Spectrophotometric Method for Determination of Percarbonate by Using N, N-Diethyl-P-Phenylenediamine as an Indicator and Its Application in Activated Percarbonate Degradation of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. envirotech.com [envirotech.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vpscience.org [vpscience.org]
Assessing the Environmental Impact of Peroxymonosulfuric Acid Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective and environmentally benign methods for the degradation of persistent organic pollutants is a critical endeavor in environmental science and technology. Advanced Oxidation Processes (AOPs) represent a powerful class of technologies for this purpose, with peroxymonosulfuric acid (PMSA), also known as Caro's acid, emerging as a potent oxidizing agent. However, the application of any AOP necessitates a thorough evaluation of its environmental impact, particularly concerning the nature and toxicity of its reaction byproducts.
This guide provides an objective comparison of the environmental impact of byproducts generated from the use of this compound against other commonly employed AOPs, including Fenton's reagent, ozonation, and photocatalysis. The information presented is supported by experimental data from scientific literature to aid researchers in making informed decisions for their specific applications.
Comparative Analysis of AOP Byproducts
The degradation of organic pollutants via AOPs can result in a complex mixture of transformation products. The nature and concentration of these byproducts are highly dependent on the target pollutant, the specific AOP employed, and the reaction conditions. Here, we present a comparative overview of the byproducts generated from the degradation of a model pollutant, phenol (B47542), by different AOPs.
Table 1: Comparison of Byproducts from the Degradation of Phenol by Various AOPs
| Advanced Oxidation Process (AOP) | Key Reactive Species | Major Identified Byproducts | Remarks on Toxicity |
| This compound (PMSA) | Sulfate (B86663) radicals (SO₄•⁻), Hydroxyl radicals (•OH) | Catechol, Hydroquinone (B1673460), Benzoquinone, Short-chain organic acids (e.g., maleic, formic, oxalic acid). In the presence of halides, halogenated byproducts can be formed.[1] | Some aromatic intermediates, such as hydroquinone and benzoquinone, can exhibit higher toxicity than the parent phenol compound.[2][3][4] Halogenated byproducts are of significant toxicological concern.[1] |
| Fenton's Reagent (H₂O₂/Fe²⁺) | Hydroxyl radicals (•OH) | Catechol, Hydroquinone, p-Benzoquinone, Muconic acid, Maleic acid, Acetic acid, Oxalic acid, Formic acid.[2] | Intermediates like hydroquinone and p-benzoquinone are known to be more toxic than phenol.[2] Incomplete mineralization can lead to a final effluent with increased toxicity.[3][4] |
| Ozonation (O₃) | Ozone (O₃), Hydroxyl radicals (•OH) | Catechol, Hydroquinone, Muconic acid, Fumaric acid, Malonic acid, Maleic acid, Oxalic acid, Formic acid.[5][6] | The formation of biodegradable short-chain organic acids generally leads to a reduction in toxicity upon complete mineralization. |
| Photocatalysis (UV/TiO₂) | Hydroxyl radicals (•OH), Superoxide radicals (O₂•⁻) | Catechol, Hydroquinone, Benzoquinone, and various carboxylic acids.[7][8] | Aims for complete mineralization to CO₂ and H₂O, which would eliminate toxicity. However, the formation of intermediates can temporarily increase toxicity. |
| UV/H₂O₂ | Hydroxyl radicals (•OH) | Similar to other •OH-driven processes, forming hydroxylated aromatic intermediates and short-chain organic acids.[9] | Can form less biodegradable byproducts compared to the parent compound, although overall toxicity is generally reduced with sufficient treatment time.[10] |
Table 2: Comparative Toxicity of Effluents from AOP Treatment of Phenolic Wastewater
| AOP Treatment | Test Organism | Toxicity Endpoint | Result | Reference |
| Fenton's Reagent | Vibrio fischeri | EC50 | Increased toxicity observed in the initial stages of oxidation due to the formation of toxic intermediates. | [3][4] |
| Ozonation | Not Specified | Biodegradability (BOD5/COD) | Increased biodegradability of byproducts, suggesting lower toxicity of the final effluent. | [5] |
| Persulfate/Heat | Not Specified | Not Specified | A kinetic model suggests the formation of halogenated byproducts in the presence of halides, which are known to be toxic. | [1] |
| Photocatalysis (TiO₂) | Not Specified | Mineralization (TOC removal) | High degree of mineralization achievable, leading to significant toxicity reduction. | [7][9] |
Note: Direct comparative toxicity data for PMSA-treated phenol effluent under standardized conditions is limited in the reviewed literature. The information for persulfate is included as a close proxy for PMSA, as both generate sulfate radicals.
Experimental Protocols
To ensure the reproducibility and comparability of environmental impact assessments of AOPs, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Protocol 1: Analysis of Phenol Degradation Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of phenolic compounds in water.[11][12][13]
1. Sample Preparation and Extraction: a. Collect 1 L of the water sample from the AOP reactor at designated time points. b. If the AOP involves a solid catalyst, filter the sample through a 0.45 µm membrane filter. c. To quench any residual oxidant, add a suitable quenching agent (e.g., sodium sulfite (B76179) for chlorine-based oxidants or catalase for hydrogen peroxide). For persulfate, quenching can be achieved by adding an excess of a scavenger like methanol (B129727) or by adjusting the pH. d. Acidify the sample to pH < 2 with sulfuric acid. e. Perform solid-phase extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol followed by deionized water. Pass the sample through the cartridge at a flow rate of 5-10 mL/min. f. Elute the adsorbed compounds from the cartridge with a suitable solvent, such as methylene (B1212753) chloride or a mixture of methanol and another organic solvent. g. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. Derivatization (Acetylation): a. To the 1 mL extract, add 100 µL of pyridine (B92270) and 200 µL of acetic anhydride. b. Heat the mixture at 60°C for 30 minutes. c. After cooling, add 1 mL of a 10% sodium chloride solution and vortex for 1 minute. d. Extract the acetylated derivatives with 1 mL of hexane (B92381). e. The hexane layer is ready for GC-MS analysis.
3. GC-MS Operating Conditions:
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature 50°C for 2 minutes, ramp at 10°C/min to 280°C, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
4. Data Analysis: a. Identify the byproducts by comparing their mass spectra with a library (e.g., NIST) and by running authentic standards if available. b. Quantify the identified byproducts using a calibration curve prepared from standards.
Protocol 2: Acute Toxicity Assessment using Aliivibrio fischeri
This protocol is based on the standardized bioluminescence inhibition test (ISO 11348-3).[14][15][16]
1. Preparation of Reagents and Bacterial Culture: a. Use a commercially available kit containing freeze-dried Aliivibrio fischeri bacteria, reconstitution solution, and diluent (2% NaCl). b. Reconstitute the bacteria according to the manufacturer's instructions. Allow the bacterial suspension to stabilize for at least 15 minutes at 15°C.
2. Sample Preparation: a. Collect effluent samples from the AOP treatment at various time points. b. Adjust the pH of the samples to a neutral range (6.0-8.5). c. Adjust the salinity of the samples to 2% by adding solid NaCl or a concentrated NaCl solution. d. Prepare a series of dilutions of the sample using the 2% NaCl diluent.
3. Experimental Procedure: a. Pre-cool the sample dilutions and the bacterial suspension to 15°C. b. In a luminometer cuvette, add a specific volume of the bacterial suspension. c. Measure the initial luminescence (I₀). d. Add a specific volume of the sample dilution to the cuvette and mix gently. e. Incubate the mixture for a defined contact time (typically 15 or 30 minutes) at 15°C. f. Measure the final luminescence (Iₜ) after the incubation period. g. Run a control using the 2% NaCl diluent instead of the sample.
4. Data Analysis: a. Calculate the percentage of luminescence inhibition for each sample dilution relative to the control. b. Determine the EC50 value, which is the effective concentration of the sample that causes a 50% reduction in luminescence. This can be calculated using appropriate statistical software.
Visualizing the Assessment Workflow
The following diagram illustrates a generalized workflow for assessing the environmental impact of byproducts from an Advanced Oxidation Process.
Caption: Workflow for assessing AOP byproducts.
Conclusion
The selection of an appropriate Advanced Oxidation Process requires a careful balance between degradation efficiency and the environmental impact of its byproducts. While this compound is a highly effective oxidant, the potential for the formation of toxic intermediates, particularly in the presence of halides, warrants careful consideration.
This guide provides a framework for comparing PMSA with other AOPs. The data indicates that while all AOPs can produce potentially hazardous byproducts, the extent of mineralization and the nature of the final effluent are key determinants of the overall environmental impact. For a comprehensive assessment, it is imperative to conduct detailed, compound-specific studies that include both the quantification of byproducts and toxicological evaluation of the treated effluent under realistic process conditions. The provided experimental protocols offer a starting point for such investigations, enabling researchers to generate the critical data needed for informed decision-making in the development and application of advanced oxidation technologies.
References
- 1. A comprehensive kinetic model for phenol oxidation in seven advanced oxidation processes and considering the effects of halides and carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical pathway and kinetics of phenol oxidation by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Advanced oxidation processes for removal of monocyclic aromatic hydrocarbon from water: Effects of O3/H2O2 and UV/H2O2 treatment on product formation and biological post-treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. NEMI Method Summary - 528 [nemi.gov]
- 14. Aliivibrio fischeri luminescent bacteria toxicity test - MicroBioTests [microbiotests.com]
- 15. biotoxicity.com [biotoxicity.com]
- 16. BioTox LumoPlate Toxicity test based on Aliivibrio fischeri (formerly Vibrio fischeri) – Aboatox Oy [aboatox.com]
A Comparative Guide to Alternative Reagents for Peroxymonosulfuric Acid in Specific Oxidations
For researchers, scientists, and drug development professionals seeking safer and more versatile alternatives to the highly reactive peroxymonosulfuric acid (Caro's acid), a variety of reagents are available for specific oxidation reactions. This guide provides an objective comparison of the performance of prominent alternatives—Oxone®, dimethyldioxirane (B1199080) (DMDO), methyl(trifluoromethyl)dioxirane (B1250162) (TFD), and peracetic acid (PAA)—across key oxidation reactions: epoxidation, Baeyer-Villiger oxidation, and heteroatom oxidation. The information presented is supported by experimental data to aid in reagent selection for specific synthetic needs.
Executive Summary
This compound is a powerful oxidizing agent but suffers from instability and hazardous preparation. Modern alternatives offer a range of reactivities, selectivities, and milder reaction conditions. Oxone®, a stable salt formulation of potassium peroxymonosulfate, serves as a versatile and safe precursor for other oxidants. Dioxiranes, such as DMDO and TFD, are highly effective for a range of oxidations, with TFD exhibiting significantly higher reactivity. Peracetic acid is a readily available and effective reagent, particularly for Baeyer-Villiger oxidations. The choice of reagent will depend on the specific substrate, desired selectivity, and reaction scale.
Data Presentation: A Comparative Overview
The following tables summarize the performance of alternative oxidizing agents in key synthetic transformations.
Table 1: Comparison of Reagents for the Epoxidation of Alkenes
| Reagent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Comments |
| Oxone®/Acetone (in situ DMDO) | trans-α-Methylstilbene | Acetonitrile (B52724)/Water, NaHCO₃, rt | 3.5 h | 98-99% | Catalytic use of tetrahydrothiopyran-4-one (B549198). |
| DMDO (isolated) | trans-Stilbene | Acetone, rt | 16 h | 98% | Solution prepared from Oxone® and acetone.[1] |
| Peracetic Acid | 1-Octene | Mn(OAc)₂, 2-picolinic acid, Acetonitrile, 0 °C | < 5 min | 63% | In situ generation of the catalyst system.[2] |
| TFD | Methane | Water | 3 days (DMDO) vs. shorter for TFD | ~5% (DMDO) | TFD is significantly more reactive than DMDO. |
Table 2: Comparison of Reagents for the Baeyer-Villiger Oxidation
| Reagent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Comments |
| Oxone® | Cyclohexanone | Water, pH 7 | Not specified | High | Green oxidation method. |
| DMDO | Adamantanone | Not specified | Not specified | Not specified | Effective for strained ketones. |
| Peracetic Acid | Cyclohexanone | Enzymatic (Perhydrolase CLEA) | Not specified | 63% | In situ generation of peracetic acid.[3][4] |
| m-CPBA (for comparison) | 2-Adamantanone (B1666556) | Dichloromethane, 45 °C | 48 h | Not specified | Common reagent for this transformation.[5] |
Table 3: Comparison of Reagents for Heteroatom Oxidation (Sulfides)
| Reagent | Substrate | Product(s) | Reaction Conditions | Selectivity/Yield | Comments |
| Oxone® | Thioanisole (B89551) | Sulfoxide (B87167) or Sulfone | Ethanol or Water, rt | Solvent-dependent selectivity | Ethanol favors sulfoxide; water favors sulfone. |
| DMDO | Thioanisole | Sulfoxide | Acetone | High selectivity for sulfoxide | Avoids overoxidation to sulfone. |
| TFD | Various Sulfides | Sulfone | Not specified | High reactivity, tends toward sulfone | Significantly more reactive than DMDO. |
| Hydrogen Peroxide | Thioanisole | Sulfoxide and Sulfone | Catalyst dependent | Variable | Catalyst and conditions determine selectivity.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
Epoxidation of trans-α-Methylstilbene using Oxone®/Ketone Catalyst
This protocol describes an efficient, in situ generation of a catalytic dioxirane (B86890) for the epoxidation of an alkene.
Materials:
-
trans-α-Methylstilbene
-
Tetrahydrothiopyran-4-one
-
Acetonitrile
-
Aqueous 4 × 10⁻⁴ M ethylenediaminetetraacetic acid, disodium (B8443419) salt (Na₂·EDTA) solution
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask, charge trans-α-methylstilbene (20.0 mmol), tetrahydrothiopyran-4-one (1.0 mmol), acetonitrile (90 mL), and the aqueous Na₂·EDTA solution (60 mL).
-
To this stirred mixture, add a mixture of Oxone® (30.0 mmol) and sodium bicarbonate (93 mmol) in portions over 3 hours at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete in 3.5 hours.
-
Pour the contents of the flask into a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium chloride solution (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford 2-methyl-2,3-diphenyloxirane.
Baeyer-Villiger Oxidation of 2-Adamantanone using m-CPBA
This protocol details a standard procedure for the Baeyer-Villiger oxidation of a cyclic ketone.[5]
Materials:
-
2-Adamantanone
-
m-Chloroperbenzoic acid (m-CPBA, 85%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-adamantanone (1.0 equiv) in dichloromethane.
-
Add m-CPBA (2.0 equiv) to the solution.
-
Stir the mixture at 45 °C for 48 hours.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude lactone.
Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide using Sodium Metaperiodate
This procedure provides a method for the selective oxidation of a sulfide (B99878) to a sulfoxide.[6]
Materials:
-
Thioanisole (methyl phenyl sulfide)
-
Sodium metaperiodate
-
Water
-
Methylene (B1212753) chloride
-
Activated carbon
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask, place powdered sodium metaperiodate (0.105 mole) and water (210 mL).
-
Cool the mixture in an ice bath and add thioanisole (0.100 mole).
-
Stir the reaction mixture for 15 hours at ice-bath temperature.
-
Filter the mixture and wash the filter cake with methylene chloride (3 x 30 mL).
-
Separate the methylene chloride layer from the filtrate and extract the aqueous layer with methylene chloride (3 x 100 mL).
-
Combine the methylene chloride extracts, treat with activated carbon, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude sulfoxide.
-
Purify by vacuum distillation to obtain pure methyl phenyl sulfoxide.
Mandatory Visualizations
The following diagrams illustrate the key reaction mechanisms and workflows.
Caption: General workflow for alkene epoxidation using DMDO generated from Oxone®.
Caption: Simplified mechanism of the Baeyer-Villiger oxidation.
Caption: Stepwise oxidation of a sulfide to a sulfoxide and then to a sulfone.
References
- 1. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Kinetic Analysis of Peroxymonosulfuric Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Peroxymonosulfuric acid (PMSA), also known as Caro's acid, is a potent oxidizing agent utilized in a wide array of chemical transformations, from organic synthesis to advanced oxidation processes (AOPs) for environmental remediation. Understanding the kinetics of its reactions with various substrates is paramount for process optimization, mechanistic elucidation, and the development of new applications. This guide provides a comparative analysis of the reaction kinetics of PMSA with different classes of organic substrates, supported by experimental data and detailed methodologies.
Quantitative Kinetic Data
The reactivity of this compound is highly dependent on the nature of the substrate, pH, and temperature. The reactions of PMSA with various organic compounds, particularly those containing nucleophilic centers, generally follow second-order kinetics, being first-order with respect to both PMSA and the substrate.[1] The table below summarizes the second-order rate constants for the oxidation of selected substrates by PMSA. It is important to note that in many AOPs, PMSA is activated to generate highly reactive sulfate (B86663) radicals (SO₄•⁻), which are often the primary oxidant. Data presented here focuses on the direct reaction with PMSA where available, but also includes information on sulfate radical-mediated reactions for a broader perspective.
| Substrate Class | Substrate | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Conditions (pH, Temperature) | Oxidizing Species | Reference |
| Anilines | N-Methylaniline | Not explicitly stated, but follows second-order kinetics | pH-dependent | PMSA | [1] |
| Sulfanilic Acid | Not explicitly stated, but follows second-order kinetics with a rate maximum at pH ≈ 5.96 | pH 0-12.5 | PMSA | [1] | |
| Aromatic Anils | Rate is facilitated by low dielectric constant of the medium | Aqueous acetic acid | Potassium Peroxymonosulfate | [2] | |
| Phenols | Phenol | Pseudo-first order rate constant depends on the activation method (e.g., UV, catalysts) | pH 7 | Primarily SO₄•⁻ in AOPs | [1] |
| Pharmaceuticals | Sulfamethoxazole | Degradation follows first-order kinetics in O₃/H₂O₂ and O₃/persulfate systems | pH-dependent | Primarily radicals (•OH, SO₄•⁻) | [3] |
Experimental Protocols
Accurate kinetic analysis of PMSA reactions requires meticulous experimental design and execution. The following protocols outline the general methodologies for determining reaction kinetics.
Reagent Preparation
-
This compound (PMSA) Solution : PMSA is typically prepared fresh before each experiment due to its instability. A common method involves the reaction of potassium peroxomonosulfate (e.g., Oxone®) with a strong acid like sulfuric acid, followed by purification. Alternatively, it can be generated in situ. The concentration of the PMSA stock solution is determined by iodometric titration.
-
Substrate Solutions : Solutions of the organic substrates are prepared in a suitable solvent, often a buffered aqueous solution to maintain a constant pH. The choice of buffer is critical to avoid interference with the reaction.
-
Buffer Solutions : A range of buffers (e.g., phosphate, acetate, borate) are used to investigate the pH dependence of the reaction. The ionic strength of the reaction medium is typically kept constant using an inert salt like sodium perchlorate.
Kinetic Measurements
The progress of the reaction is monitored by measuring the change in concentration of either the reactant or a product over time. Common techniques include:
-
UV-Vis Spectrophotometry : This is a widely used method if the substrate or product has a characteristic absorbance in the UV-Vis spectrum that changes during the reaction. Aliquots of the reaction mixture are withdrawn at specific time intervals, the reaction is quenched (e.g., by rapid cooling or addition of a scavenger), and the absorbance is measured.
-
Stopped-Flow Spectrophotometry : For fast reactions, a stopped-flow apparatus is employed. This allows for the rapid mixing of reactant solutions and monitoring of the absorbance change on a millisecond timescale.
-
Chromatography (HPLC) : High-Performance Liquid Chromatography is used to separate and quantify the concentrations of the substrate and its degradation products over time. This method is particularly useful for complex reaction mixtures.
-
Iodometric Titration : The concentration of PMSA can be monitored over time by withdrawing aliquots from the reaction mixture and performing an iodometric titration.
Data Analysis
The reaction order and rate constants are determined by analyzing the concentration versus time data. For a second-order reaction, a plot of the reciprocal of the reactant concentration versus time will yield a straight line, the slope of which is the second-order rate constant, k.
Reaction Mechanisms and Visualizations
The mechanism of oxidation by PMSA can vary depending on the substrate and reaction conditions.
Nucleophilic Attack on Peroxo Oxygen
For many organic substrates, the reaction proceeds via a nucleophilic attack of the substrate on the electrophilic peroxo oxygen of PMSA. This is a common pathway for the oxidation of anilines and other nitrogen-containing compounds.
Caption: Nucleophilic attack of the substrate on PMSA.
Advanced Oxidation Processes (AOPs) - Sulfate Radical Pathway
In AOPs, PMSA is activated by heat, UV light, or a transition metal catalyst to generate the highly reactive sulfate radical (SO₄•⁻). This radical then oxidizes the organic substrate.
Caption: Sulfate radical pathway in AOPs.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for conducting a kinetic study of a PMSA reaction.
Caption: Workflow for kinetic analysis of PMSA reactions.
References
Unveiling the Oxidative Prowess of Peroxymonosulfuric Acid: An Electrochemical Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the electrochemical characterization of peroxymonosulfuric acid's (PMSA) oxidative strength, benchmarked against other common oxidants. This guide provides detailed experimental protocols and comparative data to support informed decisions in research and development.
This compound (H₂SO₅), also known as Caro's acid, stands out as a potent oxidizing agent with significant potential across various scientific and industrial domains. Its high reactivity makes it a compelling candidate for applications ranging from advanced oxidation processes for environmental remediation to specialized organic synthesis. Understanding and quantifying its oxidative strength through electrochemical methods is paramount for its effective and safe utilization. This guide offers a comparative analysis of PMSA's oxidative power, supported by experimental data and detailed methodologies.
Comparative Oxidative Strength: A Quantitative Overview
The standard electrode potential (E°) is a fundamental measure of a substance's tendency to be reduced, and consequently, its strength as an oxidizing agent. A higher positive E° value indicates a stronger oxidizing agent. The table below summarizes the standard electrode potentials of this compound and other commonly used oxidants.
| Oxidizing Agent | Chemical Formula | Standard Electrode Potential (E°) vs. SHE |
| This compound | H₂SO₅ | +2.51 V [1] |
| Ozone | O₃ | +2.07 V |
| Peroxydisulfate | S₂O₈²⁻ | +2.01 V |
| Hydrogen Peroxide | H₂O₂ | +1.70 V |
As evidenced by the data, this compound possesses the highest standard electrode potential among these common oxidants, signifying its superior thermodynamic driving force for oxidation.[1]
Experimental Protocols for Electrochemical Characterization
The oxidative strength and redox behavior of this compound can be effectively characterized using electrochemical techniques, primarily cyclic voltammetry (CV). This method provides insights into the reduction and oxidation processes of a substance.
Detailed Methodology for Cyclic Voltammetry of this compound
This protocol outlines the key steps and parameters for conducting a cyclic voltammetry experiment to characterize PMSA.
1. Preparation of this compound Solution:
Due to its instability, this compound is typically prepared in situ shortly before use.[2] A common laboratory-scale preparation involves the slow and careful addition of concentrated hydrogen peroxide (e.g., 30-70%) to concentrated sulfuric acid (e.g., 93-98%) in an ice bath to manage the exothermic reaction.[2] The resulting solution, often referred to as a "piranha solution," is a mixture of PMSA, sulfuric acid, hydrogen peroxide, and water.[2] For electrochemical studies, a dilute solution of this mixture in a suitable supporting electrolyte is used.
2. Electrochemical Cell Setup:
A standard three-electrode electrochemical cell is employed for cyclic voltammetry.[3]
-
Working Electrode: A glassy carbon electrode (GCE) or a boron-doped diamond (BDD) electrode is recommended. BDD electrodes are particularly suitable for studying reactions with high redox potentials due to their wide potential window and low background currents.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode or a saturated calomel (B162337) electrode (SCE) can be used as the reference electrode.
-
Counter Electrode: A platinum wire or a graphite (B72142) rod serves as the counter electrode, completing the electrical circuit.[4]
3. Supporting Electrolyte:
A non-reactive, high-conductivity supporting electrolyte is crucial. A solution of sodium sulfate (B86663) (Na₂SO₄) or sulfuric acid (H₂SO₄) at a concentration of 0.1 M to 0.5 M is typically used. The choice of electrolyte should be consistent with the pH at which the characterization is being performed.
4. Experimental Parameters for Cyclic Voltammetry:
-
Analyte Concentration: A dilute concentration of the prepared PMSA solution (e.g., 1-10 mM) in the supporting electrolyte is used.
-
Potential Window: The potential should be scanned over a range that encompasses the reduction potential of PMSA. A typical starting point could be from an initial potential where no reaction occurs (e.g., +1.0 V vs. Ag/AgCl) towards more negative potentials (e.g., down to -1.0 V vs. Ag/AgCl) and then reversing the scan back to the initial potential. The exact window should be optimized based on preliminary scans.
-
Scan Rate (ν): A range of scan rates (e.g., 20, 50, 100, 200 mV/s) should be investigated.[5] The relationship between the peak current and the square root of the scan rate can provide information about the diffusion-controlled nature of the electrochemical process.
-
Deoxygenation: The solution should be purged with an inert gas, such as nitrogen or argon, for at least 15-20 minutes before the experiment and maintained under an inert atmosphere during the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.
5. Data Acquisition and Analysis:
The current response is recorded as a function of the applied potential, generating a cyclic voltammogram. The key features to analyze are the peak potentials (anodic and cathodic) and peak currents. These parameters provide information about the redox potentials, the reversibility of the electron transfer process, and the kinetics of the reaction.
Visualizing the Experimental Workflow and Oxidative Mechanism
To further elucidate the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the electrochemical characterization of PMSA.
The oxidative power of peroxymonosulfate, the anion of PMSA, is largely attributed to its ability to generate highly reactive sulfate radicals (SO₄•⁻) upon activation.[6][7][8] This activation can be achieved through various means, including electrochemical reduction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. ossila.com [ossila.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. inlab.thu.edu.tw [inlab.thu.edu.tw]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Peer-Reviewed Methods for Confirming the Purity of Synthesized Caro's Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely recognized peer-reviewed methods for the quantitative determination of Caro's acid (peroxymonosulfuric acid, H₂SO₅) purity: Iodometric Titration, Permanganate (B83412) Titration, and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the quality and reactivity of synthesized Caro's acid in research and development settings. This document outlines the principles, experimental protocols, and performance characteristics of each method to aid in the selection of the most suitable technique for your specific analytical needs.
Method Comparison at a Glance
The selection of an analytical method for determining the purity of Caro's acid is a balance of factors including required accuracy and precision, potential interferences from the synthesis mixture, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three methods discussed in this guide.
| Parameter | Iodometric Titration | Permanganate Titration | UV-Vis Spectrophotometry |
| Principle | Indirect redox titration where Caro's acid oxidizes iodide to iodine, which is then titrated with a standard thiosulfate (B1220275) solution. | Direct redox titration where Caro's acid is titrated with a standardized potassium permanganate solution. | Measurement of the absorbance of Caro's acid at a specific wavelength in the UV spectrum, based on Beer-Lambert law. |
| Accuracy (% Recovery) | 98.1% - 100.2%[1] | 99% - 101% (typical for peroxide determination) | 99.8% - 101.9% |
| Precision (% RSD) | 0.7% - 2.2%[1] | < 1% (typical for peroxide determination)[2] | < 3.8% |
| Linearity (R²) | > 0.99[1] | > 0.9999[2] | > 0.9999 |
| Selectivity | Susceptible to interference from other oxidizing agents (e.g., H₂O₂).[3] | Susceptible to interference from other reducing agents and organic matter. | Can be highly selective with proper wavelength selection; potential for interference from other UV-absorbing species. |
| Speed | Moderate | Fast | Very Fast |
| Cost | Low | Low | Moderate (instrument-dependent) |
| Endpoint Detection | Visual (starch indicator) or Potentiometric | Visual (self-indicating) or Potentiometric | Spectrophotometric measurement |
Experimental Protocols
Detailed methodologies for each of the discussed techniques are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and concentration ranges.
Iodometric Titration
This classical method relies on the oxidation of potassium iodide by Caro's acid. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator to determine the endpoint.
Experimental Workflow: Iodometric Titration
Caption: Workflow for the determination of Caro's acid purity by iodometric titration.
Reagents:
-
Potassium Iodide (KI), 10% (w/v) solution
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) solution, 0.1 N
-
Starch indicator solution, 1% (w/v)
-
Sulfuric Acid (H₂SO₄), 1 M
-
Sample of synthesized Caro's acid
Procedure:
-
Accurately weigh a sample of the synthesized Caro's acid and dissolve it in a known volume of deionized water.
-
To a conical flask, add a measured aliquot of the diluted Caro's acid solution and acidify with 1 M sulfuric acid.
-
Add an excess of 10% potassium iodide solution to the flask. The solution will turn a yellow-brown color due to the liberation of iodine.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale straw color.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding the titrant dropwise, until the blue color disappears completely, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the purity of the Caro's acid based on the stoichiometry of the reactions.
Permanganate Titration
This method involves the direct titration of Caro's acid with a standardized solution of potassium permanganate (KMnO₄) in an acidic medium. The permanganate ion acts as its own indicator, with the endpoint being the first persistent pink color.
Experimental Workflow: Permanganate Titration
Caption: Workflow for the determination of Caro's acid purity by permanganate titration.
Reagents:
-
Standardized Potassium Permanganate (KMnO₄) solution, 0.1 N
-
Sulfuric Acid (H₂SO₄), 2 M
-
Sample of synthesized Caro's acid
Procedure:
-
Accurately weigh a sample of the synthesized Caro's acid and dissolve it in a known volume of deionized water.
-
To a conical flask, add a measured aliquot of the diluted Caro's acid solution.
-
Carefully add 2 M sulfuric acid to the flask to ensure the solution is acidic.
-
Titrate the solution with a standardized 0.1 N potassium permanganate solution. The purple color of the permanganate will disappear as it reacts with the Caro's acid.
-
The endpoint is reached when the first persistent faint pink color remains in the solution for at least 30 seconds.
-
Record the volume of potassium permanganate solution used.
-
Calculate the purity of the Caro's acid based on the stoichiometry of the reaction.
UV-Vis Spectrophotometry
This technique measures the amount of ultraviolet light absorbed by the Caro's acid in a solution. The absorbance is directly proportional to the concentration of Caro's acid, as described by the Beer-Lambert law.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for the determination of Caro's acid purity by UV-Vis spectrophotometry.
Reagents and Equipment:
-
High-purity Caro's acid for standard preparation
-
Deionized water or a suitable buffer as a solvent
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of Caro's acid with known concentrations in deionized water or a suitable buffer.
-
Determination of λmax: Scan one of the standard solutions across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (and R² value) should be determined.
-
Sample Analysis: Prepare a solution of the synthesized Caro's acid in the same solvent used for the standards. The concentration should be adjusted to fall within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Quantification: Use the equation of the calibration curve to calculate the concentration of Caro's acid in the sample solution. From this, the purity of the original synthesized material can be determined.
Concluding Remarks
The choice of the most appropriate method for confirming the purity of synthesized Caro's acid depends on the specific requirements of the analysis.
-
Iodometric titration is a robust and cost-effective classical method that provides good accuracy and precision. However, it is susceptible to interferences from other oxidizing agents that may be present in the synthesis mixture, such as residual hydrogen peroxide.
-
Permanganate titration is a rapid and self-indicating method, making it convenient for routine analysis. Its accuracy is comparable to iodometric titration, but it can be affected by the presence of organic impurities or other reducing agents.
-
UV-Vis spectrophotometry offers a rapid and highly sensitive method for the quantification of Caro's acid. Its high throughput makes it suitable for analyzing a large number of samples. However, the accuracy of this method is dependent on the purity of the standards used for calibration and the absence of other UV-absorbing species in the sample matrix.
For researchers requiring a high degree of confidence in their results, it is recommended to use at least two of these methods orthogonally to validate the purity of synthesized Caro's acid.
References
Safety Operating Guide
Safe Disposal of Peroxymonosulfuric Acid: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of peroxymonosulfuric acid (Caro's acid), a powerful oxidizing agent frequently used in research and development settings.
This compound (H₂SO₅), also known as Caro's acid, is a highly reactive and hazardous substance that demands strict adherence to safety protocols, particularly concerning its disposal.[1][2] Due to its inherent instability and strong oxidizing nature, improper disposal can lead to violent reactions, explosions, and the release of corrosive aerosols.[1][3][4] This guide provides detailed, step-by-step procedures for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to be aware of the significant hazards associated with this compound. It is an extremely corrosive material, capable of causing severe burns to the skin, eyes, and mucous membranes.[5] It is also a potent oxidizing agent that can react violently with organic materials, ethers, and ketones, potentially forming unstable and explosive peroxides.[1][2] Therefore, handling should always occur within a chemical fume hood, with personnel equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[5][6][7] An acid spill kit containing a neutralizer such as sodium bicarbonate or calcium carbonate must be readily accessible.[8][9]
Quantitative Safety Data
The following table summarizes key quantitative data and safety parameters for this compound and its common preparation, piranha solution.
| Parameter | Value / Information | Source(s) |
| Chemical Formula | H₂SO₅ | [1] |
| Molar Mass | 114.078 g/mol | [1] |
| Appearance | Colorless, dense liquid (in solution); White crystals (pure) | [1] |
| Melting Point | 45 °C (113 °F; 318 K) with decomposition | [1][3][10] |
| Boiling Point | Decomposes | [1] |
| Solubility in Water | Miscible | [1] |
| Hazards | Strong oxidizer, extremely corrosive, can be dangerously unstable | [1][4][5] |
| Incompatible Materials | Organic compounds (e.g., ethers, ketones), strong reducing agents, finely powdered metals, strong bases, halogens, halides, cyanides | [1][2][5] |
| Piranha Solution Composition | Typically a 3:1 to 7:1 mixture of concentrated sulfuric acid and hydrogen peroxide | [8] |
| Storage | Should not be stored due to a serious risk of explosion.[1] Must be prepared fresh for use. | [1] |
Experimental Protocol: Neutralization and Disposal
The primary and recommended method for the disposal of this compound is through neutralization. This process must be carried out with extreme caution to manage the exothermic reaction and prevent accidental splashes or violent boiling.
Materials:
-
Waste this compound solution
-
Large beaker or container (borosilicate glass) of sufficient volume
-
Ice bath
-
Stir bar and stir plate
-
Personal Protective Equipment (PPE): chemical-resistant gloves, chemical safety goggles, face shield, lab coat
-
Neutralizing agent: Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (e.g., 1 M), or a suspension of calcium carbonate (CaCO₃).[1]
-
pH indicator strips or a calibrated pH meter
Procedure:
-
Preparation and Dilution:
-
Place a large beaker containing cold deionized water on a stir plate within a chemical fume hood. The volume of water should be at least ten times the volume of the acid waste to be neutralized.
-
Begin stirring the water to create a vortex.
-
Place the beaker in an ice bath to manage the heat generated during dilution and neutralization.
-
Crucially, slowly and carefully add the this compound waste to the cold, stirring water. Never add water to the acid, as this can cause violent boiling and splashing.[11]
-
-
Neutralization:
-
Once the acid is fully diluted and the solution temperature is controlled, begin the slow, portion-wise addition of the neutralizing agent (e.g., sodium bicarbonate solution).
-
Be vigilant for gas evolution (carbon dioxide) and foaming.[11] Add the neutralizer at a rate that prevents excessive foaming and splashing.
-
Continue to monitor the temperature of the solution, adding more ice to the bath as needed to keep it cool.
-
-
Confirmation of Neutrality:
-
Periodically check the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.
-
-
Final Disposal:
-
Once the solution is confirmed to be neutral and has returned to room temperature, it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[11] Do not discharge to sewer systems without confirming local guidelines.[12]
-
Contaminated packaging should be triple-rinsed before recycling or disposal in a sanitary landfill.[12]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound.
Spill Management
In the event of a spill, evacuate the area immediately and alert colleagues. If the spill is small and you are trained to handle it, use an acid spill kit.[8] Cover the spill with an acid neutralizer such as sodium bicarbonate or calcium carbonate.[8][13] Once neutralized, the material can be swept up with absorbent pads and disposed of as neutralized waste.[8] For large spills, evacuate the area and call emergency services.[8]
By adhering to these stringent procedures, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. Peroxymonosulfuric_acid [chemeurope.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chemical-supermarket.com [chemical-supermarket.com]
- 6. echemi.com [echemi.com]
- 7. carovail.com [carovail.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oxfordreference.com [oxfordreference.com]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
